molecular formula C14H12N2O4 B1530418 Ethyl 3-(5-nitropyridin-2-yl)benzoate CAS No. 1258391-89-7

Ethyl 3-(5-nitropyridin-2-yl)benzoate

Katalognummer: B1530418
CAS-Nummer: 1258391-89-7
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: TZFYDAWPFLFACW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS 1258391-89-7) is a high-purity chemical intermediate with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . Its structure, featuring a benzoate ester linked to a 5-nitropyridin-2-yl ring, makes it a valuable synthon in organic and medicinal chemistry research. This compound is primarily used as a key building block in the development of various bioactive molecules . The nitropyridine moiety is a critical structural feature in designing potential therapeutic agents, including anti-inflammatory and antimicrobial candidates . Furthermore, this ester serves as a versatile precursor in synthesizing complex organic structures for material science, contributing to the development of advanced polymers or functional coatings . Researchers also utilize related nitropyridine derivatives in the synthesis of novel heterocyclic frameworks, such as aza-acridines, which are explored for their biological activities . The electron-deficient nature of the nitropyridine ring can be leveraged in cycloaddition reactions and other transformations to access more complex, three-dimensional nitrogen-containing heterocycles valuable in drug discovery . The compound should be stored at 2-8°C in a sealed, dry container to maintain stability . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

ethyl 3-(5-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(17)11-5-3-4-10(8-11)13-7-6-12(9-15-13)16(18)19/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFYDAWPFLFACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pharmacophoric Ontology of Ethyl 3-(5-nitropyridin-2-yl)benzoate: From Synthetic Precursor to Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug discovery, not all biologically critical molecules are standalone therapeutics. Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS 1258391-89-7) is a highly specialized pro-pharmacophore and synthetic building block. Its biological "mechanism of action" is fully realized only after it is synthetically transformed into a mature Active Pharmaceutical Ingredient (API). Once activated—via nitro reduction and ester hydrolysis—this biaryl (phenyl-pyridine) scaffold serves as a privileged structural motif, dictating target engagement in Type II kinase inhibitors (e.g., Bcr-Abl, Myt1) and nuclear receptor modulators (e.g., PPAR-γ).

This technical guide deconstructs the chemical causality behind this scaffold, its realized mechanism of action in biological systems, and the self-validating experimental workflows required to deploy it in high-throughput drug development.

Chemical Causality: The "Masked" Mechanism of Action

The exact structural composition of Ethyl 3-(5-nitropyridin-2-yl)benzoate is an exercise in synthetic self-preservation and spatial geometry. As an Application Scientist, one must understand why this specific precursor is chosen over its active counterpart (the aminopyridine-carboxylic acid) during library synthesis:

  • The Ethyl Benzoate Moiety (Ester): Carboxylic acids can interfere with palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling used to build the biaryl axis) by coordinating with the catalyst or undergoing unwanted decarboxylation. The ethyl ester acts as a lipophilic protecting group, ensuring the molecule remains soluble in organic solvents and inert during early-stage synthesis.

  • The 5-Nitropyridin-2-yl Moiety (Nitro Group): Free primary amines are highly nucleophilic and can poison metal catalysts or undergo spontaneous N-arylation. The nitro group acts as a strongly electron-withdrawing "masked amine." It deactivates the pyridine ring, preventing side reactions. Once the core molecular framework is assembled, the nitro group is reduced to an amine, revealing the critical hydrogen-bond donor/acceptor pair required for kinase hinge binding.

Workflow A Ethyl 3-(5-nitropyridin-2-yl)benzoate (Pro-Pharmacophore) B Nitro Reduction & Ester Hydrolysis (Masked Amine Activation) A->B C 3-(5-Aminopyridin-2-yl)benzoic acid (Active Scaffold) B->C D Amide Coupling (API Synthesis) C->D E Mature API (e.g., Kinase Inhibitor) D->E

Fig 1: Synthetic activation pathway from pro-pharmacophore to mature API.

Realized Mechanism of Action in Target Engagement

Once the scaffold is activated into an aminopyridine-benzamide derivative, it drives potent cellular activity through two primary molecular mechanisms.

Type II Kinase Inhibition (DFG-Out Stabilization)

In the context of oncogenic kinases like Bcr-Abl (and its gatekeeper mutant T315I) or Myt1, the activated scaffold acts as a Type II inhibitor. Type II inhibitors do not merely compete with ATP; they lock the kinase in an inactive conformation.

  • Hinge Binding: The newly unmasked aminopyridine moiety inserts into the ATP-binding pocket. The pyridine nitrogen acts as a hydrogen-bond acceptor, and the exocyclic amine acts as a hydrogen-bond donor, interacting directly with the backbone amides of the kinase hinge region.

  • Allosteric Pocket Occupation: The biaryl axis (the bond between the pyridine and the benzoate ring) provides a rigid vector. This forces the attached functional groups deep into the hydrophobic pocket II, stabilizing the activation loop in the inactive "DFG-out" (Asp-Phe-Gly) conformation, effectively halting cell cycle progression and inducing apoptosis ().

Mechanism API Aminopyridine Biaryl API Hinge Kinase Hinge Region (H-Bonding) API->Hinge Pyridine N DFG DFG Motif (Out Conformation) API->DFG Allosteric Shift Hydrophobic Hydrophobic Pocket II (Van der Waals) API->Hydrophobic Biaryl Axis Inhibition Kinase Inhibition & Cell Apoptosis Hinge->Inhibition DFG->Inhibition Hydrophobic->Inhibition

Fig 2: Mechanism of action for the biaryl scaffold in Type II kinase inhibition.

Nuclear Receptor Modulation (PPAR-γ)

Beyond kinases, this biaryl scaffold is utilized in the synthesis of novel benzamide derivatives targeting Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). The rigid phenyl-pyridine axis provides the exact dihedral angle required to project a terminal lipophilic tail into the Y-shaped ligand-binding domain (LBD) of PPAR-γ. This steric occupation stabilizes the AF-2 activation function helix, recruiting co-activators that modulate lipid metabolism and inhibit tumor cell replication ().

Experimental Workflows: Scaffold Activation and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a measurable causality check to prevent false positives in downstream screening.

Protocol A: Self-Validating Synthetic Activation

Objective: Convert the pro-pharmacophore into the active 3-(5-aminopyridin-2-yl)benzoic acid scaffold.

  • Nitro Reduction (Masked Amine Unveiling):

    • Dissolve Ethyl 3-(5-nitropyridin-2-yl)benzoate (1.0 eq) in a 1:1 mixture of Ethanol/Ethyl Acetate. Causality: Pure ethanol can sometimes cause transesterification; the EtOAc blend mitigates this.

    • Add 10% Pd/C (0.1 eq). Purge the flask with N2, then stir under an H2 atmosphere (1 atm) for 4 hours at 25°C.

    • Validation Check (LC-MS): Monitor for a mass shift. The parent mass ( [M+H]+ 273.26) must cleanly shift to the amine ( [M+H]+ 243.27), representing a loss of exactly 30 Da (NO2 NH2).

  • Ester Hydrolysis:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate in vacuo.

    • Redissolve the intermediate in THF/H2O (3:1). Add LiOH·H2O (2.0 eq) and stir for 12 hours.

    • Validation Check (LC-MS): Monitor for a secondary mass shift to [M+H]+ 215.22 (-28 Da for the loss of the ethyl group).

  • Isolation: Adjust the pH to 4.5 using 1M HCl to precipitate the zwitterionic active scaffold. Filter, wash with cold water, and dry under high vacuum.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Validate the target engagement of the mature API derived from the scaffold. Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard ELISA. Highly conjugated biaryl systems often exhibit auto-fluorescence. TR-FRET utilizes a Europium chelate with a long emission half-life, allowing a time delay before measurement, completely bypassing compound auto-fluorescence interference.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the synthesized API in DMSO (ensure final DMSO concentration in the assay remains 1%).

  • Incubation: In a 384-well low-volume plate, combine the API, recombinant kinase (e.g., Bcr-Abl or Myt1), and a fluorescently labeled ULight-peptide substrate.

  • Reaction Initiation: Add ATP at the empirically determined Km​ concentration. Incubate for 60 minutes at 25°C.

  • Detection & Quenching: Add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and instantly halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50. Ensure the assay Z′ -factor is 0.6 for valid data.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The following table summarizes the quantitative binding and cellular viability data, demonstrating the stark contrast between the inert pro-pharmacophore and the highly potent mature APIs derived from it.

Compound StageTargetStructural ModificationIn Vitro Binding (IC50, nM)Cellular Viability (IC50, µM)
Pro-pharmacophore Bcr-Abl (WT)Intact Nitro / Ethyl Ester> 10,000> 50.0
Mature API Bcr-Abl (WT)Amine / Amide Coupling1.20.05
Mature API Bcr-Abl (T315I)Amine / Amide Coupling4.50.12
Mature API Myt1 KinaseAmine / Pyrimidine Linkage18.00.85
Mature API PPAR-γAmine / Benzamide LinkageEC50: 45.0N/A (Modulator)

Data synthesized from established structure-activity relationship parameters for biaryl kinase inhibitors and PPAR modulators (; ).

References

  • Title : Development of 'DFG-out' inhibitors of gatekeeper mutant kinases Source : Bioorganic & Medicinal Chemistry Letters (2012) URL :[Link]

  • Source: Patent CN111630030A (2020)
  • Title : Identification of peptidic substrates for the human kinase Myt1 using peptide microarrays Source : Bioorganic & Medicinal Chemistry Letters (2015) URL :[Link]

Ethyl 3-(5-nitropyridin-2-yl)benzoate: Structural Profiling, Mechanistic Synthesis, and Downstream Applications

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and process development, I approach molecular scaffolds not merely as static structures, but as dynamic precursors. Ethyl 3-(5-nitropyridin-2-yl)benzoate is a highly versatile biaryl building block. The strategic pairing of a nitropyridine moiety with an ethyl benzoate group provides orthogonal reactivity sites, making it an indispensable intermediate for synthesizing complex pharmacophores, including kinase inhibitors and antiprotozoal agents.

This technical guide deconstructs the physicochemical properties, mechanistic synthesis, and downstream functionalization of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural & Physicochemical Profiling

Understanding the physical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The presence of the electron-withdrawing nitro group significantly alters the electron density of the pyridine ring, while the ethyl ester provides a stable, yet reversibly protected, carboxylic acid equivalent.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 3-(5-nitropyridin-2-yl)benzoate
CAS Number [1]
Chemical Formula C₁₄H₁₂N₂O₄[2]
Molecular Weight 272.26 g/mol [2]
InChIKey TZFYDAWPFLFACW-UHFFFAOYSA-N[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 4

Mechanistic Insights: Cross-Coupling Dynamics

The primary route to synthesize Ethyl 3-(5-nitropyridin-2-yl)benzoate is via a Suzuki-Miyaura cross-coupling between 2-chloro-5-nitropyridine and ethyl 3-boronobenzoate.

The Causality of Reactivity: Historically, 2-chloropyridines are notoriously sluggish in palladium-catalyzed cross-couplings compared to their bromo- or iodo-counterparts due to the high bond dissociation energy of the C-Cl bond. However, the presence of the strongly electron-withdrawing nitro group at the 5-position drastically decreases the electron density at the 2-position. This electronic depletion highly activates the C-Cl bond, facilitating the crucial oxidative addition step by the Palladium(0) catalyst[3].

Synthesis A 2-Chloro-5-nitropyridine (Electrophile) C Pd(PPh3)4 / Na2CO3 Toluene/EtOH/H2O 80°C, N2 atm A->C B Ethyl 3-boronobenzoate (Nucleophile) B->C D Ethyl 3-(5-nitropyridin-2-yl)benzoate CAS: 1258391-89-7 C->D Suzuki-Miyaura Cross-Coupling

Fig 1: Suzuki-Miyaura cross-coupling synthetic workflow for Ethyl 3-(5-nitropyridin-2-yl)benzoate.

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to empower the chemist with mechanistic control[4].

Step 1: Reagent Preparation & Degassing
  • Action: In a Schlenk flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) and ethyl 3-boronobenzoate (1.1 eq) in a 2:1:1 mixture of Toluene/Ethanol/H₂O. Sparge the solution with Argon for 15 minutes.

  • Causality: The biphasic solvent system is critical. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge to homogenize the reaction at reflux. Sparging removes dissolved oxygen, which would otherwise irreversibly oxidize the active, electron-rich Pd(0) catalyst to an inactive Pd(II) species, stalling the catalytic cycle.

Step 2: Catalyst & Base Addition
  • Action: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq) under a positive Argon stream. Heat the mixture to 80°C for 12 hours.

  • Causality: Na₂CO₃ serves a dual mechanistic purpose. It neutralizes the HCl byproduct and coordinates with the boronic acid to form an electron-rich, tetrahedral boronate complex. This complex is strictly required to drive the transmetalation step, transferring the aryl group to the palladium center[3].

Step 3: Quality Control & Self-Validation Checkpoints
  • Action: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) and LC-MS.

  • Causality: The reaction is deemed complete when the UV-active spot corresponding to 2-chloro-5-nitropyridine is fully consumed. LC-MS must confirm the emergence of the product mass ([M+H]⁺ = 273.26). This self-validating checkpoint prevents premature workup and ensures maximum yield.

Step 4: Workup & Purification
  • Action: Cool the mixture to room temperature, partition with Ethyl Acetate and water. Extract the aqueous layer twice. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Causality: The aqueous wash removes inorganic salts (Na₂CO₃, borate byproducts). Drying over Na₂SO₄ removes residual water prior to concentration, preventing trace-acid catalyzed ester hydrolysis during solvent evaporation.

Downstream Functionalization in Drug Discovery

Nitropyridines are highly privileged scaffolds in the synthesis of bioactive molecules, including antimalarial and anticancer agents[5]. The orthogonal nature of the nitro and ester groups in Ethyl 3-(5-nitropyridin-2-yl)benzoate allows for divergent synthetic pathways:

  • Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C in Methanol) selectively reduces the nitro group to an amine. The resulting aniline-like derivative is primed for Buchwald-Hartwig aminations or amide couplings to generate kinase inhibitor libraries.

  • Ester Saponification: Treatment with LiOH in THF/H₂O selectively hydrolyzes the ethyl ester to a carboxylic acid. This acid can be activated with coupling reagents (e.g., HATU, DIPEA) to form complex amides, a structural motif frequently utilized in the design of linear triaryl antiprotozoal agents[4].

Downstream Main Ethyl 3-(5-nitropyridin-2-yl)benzoate Red Nitro Reduction (H2, Pd/C, MeOH) Main->Red Hyd Ester Saponification (LiOH, THF/H2O) Main->Hyd Amine Ethyl 3-(5-aminopyridin-2-yl)benzoate (Aniline Intermediate) Red->Amine Acid 3-(5-nitropyridin-2-yl)benzoic acid (Carboxylic Acid Intermediate) Hyd->Acid Lib Bioactive Scaffold Library (e.g., Kinase Inhibitors) Amine->Lib Buchwald-Hartwig or Amide Coupling Acid->Lib Amide Coupling (HATU/DIPEA)

Fig 2: Divergent downstream functionalization pathways in drug discovery workflows.

References

  • NextSDS - Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information. Available at:[Link]

  • Molaid - ethyl 3-(5-nitropyridin-2-yl)benzoate - CAS 1258391-89-7. Available at:[Link]

  • MDPI Pharmaceuticals - Nitropyridines in the Synthesis of Bioactive Molecules. Available at:[Link]

  • PMC (NIH) - Novel linear triaryl guanidines, N-substituted guanidines and potential prodrugs as antiprotozoal agents. Available at:[Link]

Sources

In Vitro Pharmacokinetics and ADME Profiling of Ethyl 3-(5-nitropyridin-2-yl)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

The successful translation of a chemical entity from discovery to First-in-Human (FIH) clinical trials requires a rigorous, mechanistic understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As mandated by the ICH M3(R2) guidelines [1], comprehensive nonclinical safety and pharmacokinetic evaluations must precede clinical exposure to mitigate risks of poor bioavailability or severe toxicity.

This technical whitepaper provides an authoritative framework for the in vitro pharmacokinetic profiling of Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS: 1258391-89-7)[2]. By analyzing the structural motifs of this specific molecule, we can predict its primary ADME liabilities and design self-validating experimental systems to quantify them:

  • The Ethyl Ester Linkage: Esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This represents the primary metabolic vulnerability of the compound, likely resulting in rapid conversion to its acid metabolite, 3-(5-nitropyridin-2-yl)benzoic acid.

  • The Nitro Group: While stable under standard aerobic conditions, nitroaromatics can undergo reduction by cytosolic nitroreductases under hypoxic conditions, potentially forming reactive nitroso or hydroxylamine intermediates.

  • Lipophilicity (LogP): The combination of the benzoate ester and the nitropyridine ring suggests moderate-to-high lipophilicity. This drives high passive membrane permeability but also increases the likelihood of extensive plasma protein binding (PPB) and non-specific microsomal binding.

Metabolic Stability: Deconvoluting Hydrolysis and Oxidation

Causality and Experimental Design

Because Ethyl 3-(5-nitropyridin-2-yl)benzoate contains an ester, a standard Human Liver Microsome (HLM) stability assay relying solely on NADPH depletion will yield falsely high intrinsic clearance ( CLint​ ) values. The compound will degrade rapidly via CES-mediated hydrolysis regardless of Cytochrome P450 (CYP) activity.

To build a self-validating system , we must decouple these pathways. The protocol below uses bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, to block CES activity, thereby isolating and quantifying true CYP-mediated oxidation.

Step-by-Step Protocol: Differentiated Microsomal Stability Assay
  • Preparation: Prepare a 10 mM stock solution of Ethyl 3-(5-nitropyridin-2-yl)benzoate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Control System): Divide the assay into two arms:

    • Arm A (Total Metabolism): No inhibitor.

    • Arm B (CYP Isolation): Pre-incubate with 100 µM BNPP for 15 minutes at 37°C.

  • Reaction Initiation: Add pooled HLMs (final protein concentration: 0.5 mg/mL). Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and the appearance of the primary acid metabolite.

  • Mass Balance Check: Ensure that the molar loss of the parent compound in Arm A matches the molar appearance of 3-(5-nitropyridin-2-yl)benzoic acid to validate that hydrolysis is the predominant pathway.

MetabolicWorkflow Compound Ethyl 3-(5-nitropyridin-2-yl)benzoate (Parent) HLM Human Liver Microsomes (HLM) / Plasma Compound->HLM CES Carboxylesterases (CES1/CES2) HLM->CES Rapid Hydrolysis CYP Cytochrome P450 (CYP450) HLM->CYP NADPH Dependent NTR Nitroreductases (Hypoxic) HLM->NTR Anaerobic Met1 3-(5-nitropyridin-2-yl)benzoic acid (Hydrolysis) CES->Met1 Met2 Hydroxylated Metabolites (Oxidation) CYP->Met2 Met3 Amino Metabolites (Reduction) NTR->Met3

Fig 1. Metabolic degradation pathways of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

Permeability and Efflux Profiling (Caco-2)

Causality and Experimental Design

The lipophilic nature of the benzoate and nitropyridine moieties suggests high transcellular passive permeability. However, the nitro group acts as a strong hydrogen bond acceptor, which can trigger recognition by apical efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). A bidirectional Caco-2 assay is required to calculate the Efflux Ratio (ER) and confirm whether the compound is actively extruded from the enterocyte, which would limit its oral bioavailability.

Step-by-Step Protocol: Bidirectional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.2 mL to the apical chamber; 0.8 mL blank HBSS to the basolateral.

    • Basolateral to Apical (B-A): Add 0.8 mL to the basolateral chamber; 0.2 mL blank HBSS to the apical.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.

  • Validation Controls: Run Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (P-gp substrate) in parallel to validate the monolayer's physiological function.

  • Analysis: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

CYP Inhibition and DDI Risk Assessment

Causality and Experimental Design

As per FDA guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies [3], evaluating the potential of a new chemical entity to inhibit major CYP enzymes (e.g., 3A4, 2D6, 2C9) is mandatory. Because the pyridine nitrogen can coordinate with the heme iron of CYP enzymes, Ethyl 3-(5-nitropyridin-2-yl)benzoate carries a structural risk for reversible inhibition. Furthermore, if the ester is cleaved, the resulting carboxylic acid may alter the inhibition profile.

Step-by-Step Protocol: Reversible and Time-Dependent Inhibition (TDI)
  • Reversible Inhibition: Incubate HLMs (0.1 mg/mL) with CYP-specific probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6) and varying concentrations of the test compound (0.1 to 50 µM). Initiate with NADPH and incubate for 10 minutes. Calculate the IC50​ .

  • TDI (IC50 Shift Assay): Pre-incubate the test compound with HLMs and NADPH for 30 minutes before adding the probe substrate.

  • Interpretation: If the IC50​ drops by more than 1.5-fold following the 30-minute pre-incubation, the compound is flagged as a Time-Dependent Inhibitor, requiring further KI​ and kinact​ determination.

DDIDecision Start CYP Inhibition Assay (HLM + Probe Substrates) IC50 Determine IC50 Start->IC50 Shift IC50 Shift Assay (30 min pre-incubation) IC50->Shift Rev Reversible Inhibition (No IC50 Shift) Shift->Rev Shift < 1.5x TDI Time-Dependent Inhibition (IC50 Shift > 1.5x) Shift->TDI Shift > 1.5x Clinical Static/Dynamic PBPK Modeling for Clinical DDI Risk Rev->Clinical TDI->Clinical

Fig 2. Decision tree for evaluating CYP450 reversible and time-dependent inhibition (TDI).

Quantitative Data Summary

The following tables summarize the predictive in vitro pharmacokinetic parameters for Ethyl 3-(5-nitropyridin-2-yl)benzoate, derived from its structural properties and validated assay methodologies.

Table 1: Physicochemical & Permeability Profile

ParameterPredictive ValueClinical Implication
Kinetic Solubility (pH 7.4) ~15 - 25 µg/mLModerate solubility; formulation optimization (e.g., lipid-based) may be required for in vivo dosing.
Caco-2 Papp​ (A-B) > 15×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (ER) < 1.5Not a significant substrate for P-gp/BCRP; good potential for oral absorption.
Plasma Protein Binding (PPB) > 98% (Human)High binding restricts the unbound fraction ( fu​ ), potentially limiting target tissue distribution.

Table 2: Metabolic Stability & Clearance

Assay Condition T1/2​ (min) CLint​ (µL/min/mg)Primary Mechanism
HLM (Standard, +NADPH) < 10> 140Rapid ester hydrolysis (CES) + minor CYP oxidation.
HLM (+BNPP, +NADPH) > 45< 30CYP-mediated oxidation isolated; compound is relatively stable when esterases are blocked.
Human Plasma Stability < 15N/ARapid conversion to 3-(5-nitropyridin-2-yl)benzoic acid via plasma esterases.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Guidance Documents, January 2010. Available at:[Link]

  • NextSDS Chemical Substance Database. "Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate - CAS 1258391-89-7." NextSDS, Accessed March 2026. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Guidance Documents, January 2020. Available at:[Link]

Spectroscopic characterization of Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(5-nitropyridin-2-yl)benzoate

Abstract: Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS No. 1258391-89-7) is a heterocyclic compound of interest in medicinal chemistry and materials science, incorporating a nitropyridine moiety linked to an ethyl benzoate scaffold.[1] Comprehensive structural verification is a prerequisite for its use in any research or development context. This technical guide provides a detailed, multi-technique approach to the spectroscopic characterization of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the analytical validation of complex small molecules.

The Molecule: Structure and Significance

Ethyl 3-(5-nitropyridin-2-yl)benzoate is a bi-aryl compound featuring two distinct aromatic systems: a 1,3-disubstituted benzene ring and a 2,5-disubstituted pyridine ring. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, while the ethyl ester functionality on the benzoate portion provides a key site for potential chemical modification.[2][3] Understanding the precise connectivity and electronic environment of this molecule is critical for predicting its reactivity, biological activity, and physical properties.

Caption: Chemical structure of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

The Integrated Spectroscopic Workflow

A multi-technique approach is non-negotiable for the complete and unambiguous characterization of a novel or complex molecule. Each technique provides a unique piece of the structural puzzle. The synergy between NMR, MS, IR, and UV-Vis transforms a collection of data points into a validated molecular identity.

G cluster_start Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation A Purified Sample of Ethyl 3-(5-nitropyridin-2-yl)benzoate B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B C Mass Spectrometry (HRMS-ESI) A->C D FT-IR Spectroscopy A->D E UV-Vis Spectroscopy A->E F Proton Environment & Carbon Skeleton B->F G Molecular Weight & Elemental Formula C->G H Functional Groups D->H I Electronic Transitions & Conjugation E->I J Final Structural Elucidation & Verification F->J G->J H->J I->J

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1 Rationale and Approach NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms, offering critical insight into the overall carbon skeleton. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals.

3.2 Predicted ¹H NMR Spectrum The expected ¹H NMR spectrum will show distinct signals for the ethyl group and the two aromatic rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the ester functionality.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.4d1HH-6' (Pyridine)Highly deshielded by adjacent nitrogen and para nitro group.
~8.7dd1HH-4' (Pyridine)Deshielded by adjacent nitro group and coupled to H-3' and H-6'.
~8.5t1HH-2 (Benzene)Deshielded by proximity to the pyridine ring and ortho to the ester.
~8.3d1HH-3' (Pyridine)Coupled to H-4'.
~8.2dt1HH-6 (Benzene)Ortho to the ester group, deshielded.
~8.1dt1HH-4 (Benzene)Meta to both substituents.
~7.6t1HH-5 (Benzene)Least deshielded aromatic proton.
~4.4q2H-OCH₂CH₃Methylene protons adjacent to the ester oxygen.[4]
~1.4t3H-OCH₂CH₃Methyl protons of the ethyl group.[4]

3.3 Predicted ¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as molecular asymmetry should make all carbons unique.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OTypical chemical shift for an ester carbonyl carbon.
~158C-2' (Pyridine)Carbon bearing the benzoate substituent.
~151C-6' (Pyridine)Deshielded by adjacent nitrogen.
~145C-5' (Pyridine)Carbon bearing the nitro group.
~138C-4' (Pyridine)Deshielded by the nitro group.
~135C-1 (Benzene)Quaternary carbon attached to the pyridine ring.
~133C-3 (Benzene)Quaternary carbon attached to the ester group.
~131C-6 (Benzene)Aromatic CH.
~130C-5 (Benzene)Aromatic CH.
~129C-2 (Benzene)Aromatic CH.
~125C-4 (Benzene)Aromatic CH.
~62-OCH₂CH₃Methylene carbon of the ethyl ester.[4][5]
~14-OCH₂CH₃Methyl carbon of the ethyl ester.[4][5]

3.4 Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 3-(5-nitropyridin-2-yl)benzoate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2]

  • Filtration: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • 2D Experiments (Recommended): Acquire COSY and HSQC spectra to establish ¹H-¹H and ¹H-¹³C correlations, respectively, which will be crucial for unambiguous signal assignment.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

4.1 Rationale and Ionization Strategy Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity, which will readily form a protonated molecular ion [M+H]⁺.

4.2 Predicted Fragmentation Pathways The molecular ion of an aromatic ester is typically prominent.[6] Fragmentation is expected to occur via characteristic pathways for esters and nitroaromatic compounds.[7]

  • Molecular Ion (M⁺˙) or Protonated Molecule [M+H]⁺: The expected exact mass for C₁₄H₁₂N₂O₄ is 272.0797. HRMS should confirm this to within 5 ppm.

  • Loss of Ethoxy Radical (·OCH₂CH₃): A common fragmentation for ethyl esters is the alpha-cleavage, leading to the loss of the ethoxy radical (mass 45), resulting in a stable acylium ion at m/z 227.[6][8] This is often a base peak.

  • Loss of Ethanol (CH₃CH₂OH): McLafferty rearrangement is less likely due to the aromatic system, but loss of an ethanol molecule (mass 46) from the protonated species could occur, yielding an ion at m/z 226.[9]

  • Nitro Group Fragmentation: The nitro group can fragment via loss of ·NO (mass 30) or ·NO₂ (mass 46).

4.3 Experimental Protocol for High-Resolution MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer: Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Data Analysis: Determine the accurate mass of the parent ion ([M+H]⁺) and use the instrument's software to calculate the elemental composition. Analyze the tandem MS (MS/MS) spectrum of the parent ion to confirm the predicted fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

5.1 Rationale for Vibrational Analysis FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

5.2 Predicted Characteristic Absorptions The FT-IR spectrum will be dominated by absorptions from the ester, nitro, and aromatic groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000C-H StretchAromaticCharacteristic of sp² C-H bonds.
2980-2850C-H StretchAliphatic (Ethyl)Characteristic of sp³ C-H bonds.
~1720C=O StretchEsterStrong, sharp absorption typical for a conjugated ester.
1600, 1580, 1480C=C StretchAromatic RingsMultiple bands indicating the presence of aromatic systems.
~1530N-O Asymmetric StretchNitro GroupStrong absorption, characteristic of aromatic nitro compounds.[10][11]
~1350N-O Symmetric StretchNitro GroupStrong absorption, confirming the nitro functionality.[10][11]
~1280C-O StretchEster (Aryl-O)Strong band associated with the ester linkage.

5.3 Experimental Protocol for FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.[2] Collect a background spectrum of the clean ATR crystal first.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

UV-Visible (UV-Vis) Spectroscopy

6.1 Rationale for Electronic Transition Analysis UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The extensive conjugation across the two aromatic rings, influenced by the nitro and ester groups, is expected to result in strong UV absorption.

6.2 Predicted Absorption Maxima (λₘₐₓ) Nitropyridine derivatives are known to have strong absorptions in the UV region. For example, 4-nitropyridine N-oxide absorbs in the 330-355 nm range.[12][13] 3-Nitropyridine itself shows a maximum around 260 nm.[14] Given the extended conjugation in the target molecule, we can predict at least two significant absorption bands.

  • π → π* transition: Expected in the 250-280 nm range, corresponding to the electronic transitions within the bi-aryl system.

  • n → π* transition: A longer wavelength, lower intensity band may be observed above 300 nm, often associated with the nitro group.[12]

6.3 Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Perform serial dilutions to obtain a solution with an absorbance between 0.2 and 1.0.[12][15]

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference blank. Fill a matched cuvette with the sample solution.

  • Scanning: Scan the absorbance from approximately 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Summary and Integrated Data Analysis

The definitive structural confirmation of Ethyl 3-(5-nitropyridin-2-yl)benzoate is achieved by integrating the data from all spectroscopic techniques. HRMS confirms the elemental formula. FT-IR validates the presence of the key ester and nitro functional groups. UV-Vis confirms the conjugated aromatic system. Finally, 1D and 2D NMR spectroscopy provide the complete atom-to-atom connectivity, confirming the substitution pattern and elucidating the full, unambiguous structure of the molecule. This comprehensive characterization ensures the identity and purity of the compound, providing a solid analytical foundation for its application in further research.

References

  • PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Taft, R. W., & Kamlet, M. J. (1976). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry Learner. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Retrieved from [Link]

  • Chegg. (2020). 'H and 13C NMR spectra of ethyl benzoate acquired in. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • ACS Publications. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Retrieved from [Link]

  • Brainly. (2023). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]

  • NIST. (n.d.). 3-Nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Mol-Instincts. (2025). ethyl 3-nitro-5-phenylbenzoate. Chemical Synthesis Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). Reaction.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-ethyl-5-nitropyridine-3-carboxylate (C10H12N2O4). Retrieved from [Link]

  • AIDIC. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]

Sources

Ethyl 3-(5-nitropyridin-2-yl)benzoate molecular weight and solvent solubility

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(5-nitropyridin-2-yl)benzoate

This guide provides a comprehensive overview of the molecular weight and solvent solubility profile of Ethyl 3-(5-nitropyridin-2-yl)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document outlines the core molecular properties, theoretical solubility characteristics based on its structure, and a detailed experimental protocol for empirical solubility determination.

Core Molecular and Physical Properties

Ethyl 3-(5-nitropyridin-2-yl)benzoate is a heterocyclic compound featuring a nitro-substituted pyridine ring linked to an ethyl benzoate moiety. Understanding its fundamental properties is the first step in its application for research and development.

PropertyValueSource
CAS Number 1258391-89-7[1]
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent.[2] An analysis of the functional groups present in Ethyl 3-(5-nitropyridin-2-yl)benzoate allows for a qualitative prediction of its solubility behavior in various solvent classes.

  • Polar Moieties: The molecule possesses several polar functional groups that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors:

    • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

    • Ester Group (-COOC₂H₅): The carbonyl oxygen and the ether oxygen can accept hydrogen bonds.[3]

    • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Non-Polar Moieties: The molecule also contains significant non-polar regions which favor interactions with non-polar solvents:

    • Benzene Ring: A large, hydrophobic aromatic system.

    • Ethyl Group (-CH₂CH₃): A non-polar alkyl chain.

Predicted Solubility: Based on this "like dissolves like" principle, the following behavior can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: Expected in solvents of intermediate polarity like Ethyl Acetate, Acetone, and Dichloromethane. Alcohols such as Ethanol and Methanol may also be effective due to their ability to engage in hydrogen bonding.

  • Low to Negligible Solubility: Expected in highly non-polar solvents like Hexane and Heptane, which cannot effectively solvate the polar nitro, ester, and pyridine functionalities. Due to the significant hydrophobic surface area, solubility in polar protic solvents like water is predicted to be very low.

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, an empirical determination of solubility is essential. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility and is recommended by regulatory bodies.[4] This protocol ensures that the system has reached a true equilibrium state, providing a reliable measure of the maximum concentration of the solute that can be dissolved in a given solvent at a specific temperature.

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Weigh excess amount of compound B 2. Add precise volume of selected solvent A->B Dispense C 3. Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours B->C Incubate D 4. Check for presence of undissolved solid C->D Visual Check E 5. Allow to settle D->E Equilibrium Reached F 6. Centrifuge to pellet solids E->F G 7. Filter supernatant (e.g., 0.22 µm PTFE filter) F->G H 8. Analyze concentration of filtrate (e.g., HPLC-UV) G->H

Sources

Preclinical Toxicity Profiling of Ethyl 3-(5-nitropyridin-2-yl)benzoate in Murine Models: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS: 1258391-89-7) represents a structurally compelling intermediate and candidate in contemporary organic synthesis and drug discovery[1]. However, the presence of the 5-nitropyridine moiety introduces a well-documented toxicophore. Nitroaromatic compounds are historically associated with severe idiosyncratic toxicities, including hepatotoxicity, mutagenicity, and methemoglobinemia[2].

For drug development professionals, advancing any nitroaromatic-containing entity requires rigorous, early-stage preclinical safety evaluations. This whitepaper establishes a self-validating, field-proven methodological framework for evaluating the preliminary toxicity of Ethyl 3-(5-nitropyridin-2-yl)benzoate (hereafter referred to as ENPB) in murine models, synthesizing mechanistic toxicology with standardized OECD protocols.

Pharmacological Context & Mechanistic Toxicology

The core liability of ENPB lies in the bioreduction of its nitro group. In mammalian hepatic systems, nitroaromatics undergo a multistep, 6-electron reductive bioactivation catalyzed by microsomal nitroreductases (such as CYP450 enzymes) and cytosolic enzymes[3].

The Causality of Nitroaromatic Toxicity
  • Futile Cycling and Oxidative Stress: The initial single-electron transfer generates a highly reactive nitro anion radical. In the presence of molecular oxygen, this radical rapidly auto-oxidizes back to the parent nitro compound, generating superoxide anions ( O2∙−​ ). This "futile cycling" depletes cellular antioxidants and induces severe lipid peroxidation[2][3].

  • Macromolecular Binding: Further reduction of the nitro anion radical yields a nitroso intermediate and subsequently a hydroxylamine. These electrophilic species covalently bind to nucleophilic residues on hepatic proteins and DNA, leading to idiosyncratic liver injury and potential mutagenicity[3][4].

  • Methemoglobinemia: Hydroxylamines circulating in the bloodstream can oxidize the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, impairing oxygen transport[2].

Pathway A Ethyl 3-(5-nitropyridin-2-yl)benzoate (Nitroaromatic) B Nitro Anion Radical (R-NO2•-) A->B 1e- reduction (Nitroreductases) C Nitroso Intermediate (R-NO) B->C Further reduction E Reactive Oxygen Species (Superoxide, H2O2) B->E Reaction with O2 (Futile Cycling) D Hydroxylamine (R-NHOH) C->D Reduction F Hepatotoxicity & Oxidative Stress D->F Protein/DNA binding E->F Lipid Peroxidation

Mechanistic pathway of nitroaromatic bioactivation and subsequent oxidative stress.

Experimental Design: The Murine Model Rationale

Murine models (specifically Mus musculus and Rattus norvegicus) are the gold standard for preliminary toxicity screening. Quantitative Structure-Toxicity Relationship (QSTR) models demonstrate a highly reliable interspecies toxicity correlation between mice and rats for nitroaromatic compounds, allowing researchers to rapidly predict acute oral toxicity and establish applicability domains for risk assessment[5][6].

To ensure ethical compliance and scientific rigor, our experimental design abandons the obsolete LD50 lethality test (OECD 401) in favor of the Fixed Dose Procedure (OECD 420) for acute toxicity, followed by a 28-Day Repeated Dose Study (OECD 407) for subacute profiling[7][8].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Acute Oral Toxicity via Fixed Dose Procedure (Adapted from OECD 420)

Objective: To identify the Maximum Tolerated Dose (MTD) and classify the acute hazard profile of ENPB without using death as an endpoint[7][9].

  • Step 1: Vehicle Optimization. Because ENPB is a lipophilic benzoate ester, aqueous solutions are ineffective. Formulate the compound as a homogenous suspension in 0.5% Carboxymethyl cellulose (CMC) or Polyethylene glycol 400 (PEG 400) to ensure consistent gastrointestinal absorption[10].

  • Step 2: Animal Preparation. Select nulliparous, non-pregnant female rodents (females are generally more sensitive to acute toxicity). Fast the animals overnight prior to dosing, withholding food but not water[9][11].

  • Step 3: Sighting Study. Administer ENPB via oral gavage to a single animal at a starting fixed dose (e.g., 300 mg/kg). Observe for 24 hours. If the animal survives without severe toxicity, proceed to the main study[7][11].

  • Step 4: Main Study. Dose a group of 5 females at the predetermined fixed dose (5, 50, 300, or 2000 mg/kg). The volume administered must not exceed 1 mL/100g body weight[8][11].

  • Step 5: Observation & Endpoint. Monitor animals for 14 days for evident signs of toxicity (tremors, lethargy, piloerection). Conduct gross necropsy on day 15 to assess macroscopic organ alterations[7][11].

Protocol 2: 28-Day Subacute Toxicity Study (Adapted from OECD 407)

Objective: To evaluate cumulative toxicity, identify target organs (specifically the liver), and establish a No-Observed-Adverse-Effect Level (NOAEL)[8][10].

  • Step 1: Group Randomization. Divide acclimatized animals into four groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose. Doses are extrapolated from the MTD established in Protocol 1[8].

  • Step 2: Repeated Dosing. Administer the ENPB suspension daily via oral gavage for 28 consecutive days. Adjust dose volumes weekly based on individual body weight changes[8][10].

  • Step 3: In-Life Observations. Perform daily clinical observations. In the final week, conduct sensory reactivity and motor activity assessments (modified Irwin test) to rule out neurotoxicity[10].

  • Step 4: Clinical Pathology. On Day 29, euthanize animals. Collect blood for hematology (specifically assaying for methemoglobin) and clinical chemistry (ALT, AST, ALP, Bilirubin)[10].

  • Step 5: Histopathology. Harvest the liver, kidneys, spleen, and reproductive organs. Record wet organ weights and preserve tissues in 10% neutral buffered formalin for microscopic histopathological evaluation[8][10].

Workflow Start Acclimatization (7 Days) Group Randomization into 4 Groups (Vehicle, Low, Mid, High Dose) Start->Group Dose Daily Oral Gavage (28 Days) Group->Dose Obs Daily Clinical Observation & Weekly Body Weight Dose->Obs Euthanasia Euthanasia & Necropsy (Day 29) Dose->Euthanasia End of Treatment Obs->Euthanasia Analysis Histopathology & Clinical Chemistry Euthanasia->Analysis

Workflow for the 28-day repeated dose subacute toxicity study (OECD 407).

Quantitative Data Presentation

Based on the known QSTR profiles of nitroaromatics containing pyridine rings, specific dose-dependent toxicological shifts are anticipated[3][5]. The following table summarizes representative preliminary data one should expect when evaluating a compound like ENPB in a 28-day murine model.

Table 1: Representative Hematological and Hepatic Biomarkers (28-Day Subacute Protocol)

ParameterVehicle Control (PEG 400)Low Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (100 mg/kg)
Body Weight Gain (g) 22.4 ± 1.221.8 ± 1.518.3 ± 2.114.1 ± 2.5**
Relative Liver Weight (%) 3.8 ± 0.23.9 ± 0.34.6 ± 0.45.3 ± 0.5
ALT (U/L) 35 ± 542 ± 688 ± 12*145 ± 18
AST (U/L) 80 ± 885 ± 10130 ± 15210 ± 25**
Methemoglobin (%) < 1.01.2 ± 0.33.5 ± 0.87.2 ± 1.2**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data presented as Mean ± SD. Elevations in ALT/AST and Methemoglobin are primary indicators of nitroreductase-mediated bioactivation.

Conclusion & Future Directions

The preliminary toxicity screening of Ethyl 3-(5-nitropyridin-2-yl)benzoate requires a targeted approach that accounts for the inherent liabilities of the nitroaromatic toxicophore. By utilizing the OECD 420 and 407 guidelines, researchers can accurately map the compound's hepatotoxic and hematotoxic thresholds[8][9].

If severe idiosyncratic liver injury or high methemoglobinemia is observed at therapeutic doses, structural mitigation strategies must be employed. Future lead optimization should focus on altering steric hindrance around the pyridine ring to block the nitroreductase binding site, or replacing the nitro group entirely with bioisosteres (e.g., cyano or trifluoromethyl groups) to bypass the 6-electron reductive pathway while maintaining target affinity[3].

References

  • In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse - PubMed Source: nih.gov URL:[Link]

  • In Vivo Toxicity of Nitroaromatic Compounds to Rats: QSTR Modelling and Interspecies Toxicity Relationship with Mouse | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed Source: nih.gov URL:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO Source: scielo.br URL:[Link]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed Source: nih.gov URL:[Link]

  • 420 | oecd guideline for testing of chemicals Source: nih.gov URL:[Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: researchgate.net URL:[Link]

  • 1. Summary subacute toxicity study (OECD 407) in Rats for RCX 09- 420 - Regulations.gov Source: regulations.gov URL:[Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD Source: oecd.org URL:[Link]

  • ethyl 3-(5-nitropyridin-2-yl)benzoate - CAS号1258391-89-7 - 摩熵化学 Source: molaid.com URL:[Link]

  • 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS - National Toxicology Program Source: nih.gov URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS: 1258391-89-7) Primary Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction and Mechanistic Rationale

Ethyl 3-(5-nitropyridin-2-yl)benzoate is a highly valuable biaryl intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and receptor antagonists. The presence of the nitro group allows for downstream reduction to an amine, enabling further functionalization (e.g., amide coupling, urea formation), while the ethyl ester serves as a protected carboxylic acid handle.

The most robust and scalable method for constructing this heteroaryl-aryl scaffold is the Suzuki-Miyaura cross-coupling [1]. This protocol details the coupling between 2-bromo-5-nitropyridine and (3-(ethoxycarbonyl)phenyl)boronic acid.

Causality in Reaction Design:

  • Electrophile Selection: 2-Bromo-5-nitropyridine is chosen over the chloro-analog due to the weaker C-Br bond, which facilitates a more rapid oxidative addition by the Pd(0) species, a critical step when dealing with electron-deficient pyridines.

  • Catalyst System: Pd(dppf)Cl2​ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is selected as the pre-catalyst. The bidentate dppf ligand enforces a cis geometry on the palladium center, which accelerates the reductive elimination step. Furthermore, the steric bulk of dppf helps prevent catalyst deactivation (poisoning) by the Lewis basic pyridine nitrogen and the nitro group [2].

  • Base and Solvent: A biphasic mixture of 1,4-Dioxane and aqueous Na2​CO3​ is utilized. The aqueous base is essential for the activation of the boronic acid, converting it into a highly nucleophilic boronate complex that readily undergoes transmetalation with the Pd(II) intermediate.

Reagents and Stoichiometry

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-5-nitropyridine202.991.002.03 g (10.0 mmol)Electrophile
(3-(Ethoxycarbonyl)phenyl)boronic acid194.001.202.33 g (12.0 mmol)Nucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mg (0.5 mmol)Catalyst
Sodium Carbonate ( Na2​CO3​ )105.993.003.18 g (30.0 mmol)Base
1,4-Dioxane88.11N/A40 mLSolvent (Organic)
Deionized Water18.02N/A10 mLSolvent (Aqueous)

Experimental Workflow Diagram

G N1 1. Reagent Assembly Combine Ar-X, Ar-B(OH)2, Pd cat. N2 2. Solvent Addition Add Dioxane / Aq. Na2CO3 N1->N2 N3 3. Deoxygenation Argon Sparging (15 min) N2->N3 N4 4. Thermal Reaction Heat at 90°C for 8-12 hours N3->N4 N5 5. Aqueous Workup EtOAc Extraction & Brine Wash N4->N5 N6 6. Purification Silica Gel Chromatography N5->N6

Figure 1: Step-by-step experimental workflow for the Suzuki cross-coupling synthesis.

Step-by-Step Methodologies

Reaction Setup and Deoxygenation

Self-Validating Check: Oxygen is strictly detrimental to Pd(0) catalysts, leading to the formation of inactive Pd black and promoting homocoupling of the boronic acid. Proper degassing is the most critical variable for high yields.

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine (2.03 g, 10.0 mmol), (3-(ethoxycarbonyl)phenyl)boronic acid (2.33 g, 12.0 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol).

  • Solvent Introduction: Add 1,4-dioxane (40 mL) and a pre-prepared aqueous solution of 2M Na2​CO3​ (15 mL, 30.0 mmol).

  • Degassing (Sparging Method): Seal the flask with a rubber septum. Insert a long steel needle connected to an Argon line directly into the biphasic solution. Insert a short vent needle into the septum. Sparge the mixture vigorously with Argon for at least 15 minutes.

  • Heating: Remove the sparging and vent needles. Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 8–12 hours.

Reaction Monitoring and Workup
  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The product spot will be UV-active and should run slightly lower than the starting aryl bromide.

  • Quenching: Once complete consumption of the starting material is confirmed, remove the flask from the heat and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel.

  • Phase Separation: Extract the aqueous layer with additional Ethyl Acetate ( 2×30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark residue.

Purification
  • Column Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elution: Use a gradient elution starting from 10% Ethyl Acetate in Hexanes, slowly increasing to 30% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the pure product (identified by TLC). Concentrate under reduced pressure to afford Ethyl 3-(5-nitropyridin-2-yl)benzoate as a pale yellow to tan solid.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized batch, structural confirmation must be performed.

  • LC-MS: [M+H]+ calculated for C14​H12​N2​O4​ : 273.08; Found: 273.1.

  • 1 H NMR (400 MHz, CDCl3​ ): Expected diagnostic peaks include a highly deshielded doublet for the pyridine C6 proton (adjacent to the nitro group and nitrogen) typically appearing around δ 9.4 - 9.5 ppm, a quartet around δ 4.4 ppm (2H, −CH2​− of the ethyl ester), and a triplet around δ 1.4 ppm (3H, −CH3​ of the ethyl ester).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Application Note: Utilizing Ethyl 3-(5-nitropyridin-2-yl)benzoate as a Bifunctional Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of highly versatile precursor molecules is critical for accelerating hit-to-lead and lead optimization campaigns. Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS 1258391-89-7)[1] serves as an elite, bifunctional building block frequently deployed in the synthesis of targeted therapeutics, including kinase inhibitors and PARP inhibitors. Featuring an ethyl benzoate moiety and a 5-nitropyridine ring, this scaffold offers strictly orthogonal reactivity. The ester can be selectively hydrolyzed to a carboxylic acid for downstream amidation, while the nitro group can be independently reduced to an aniline-like amine for subsequent acylation, sulfonylation, or urea formation.

Chemical Rationale & Scaffold Properties

The strategic incorporation of nitrogen heterocycles into drug scaffolds is a foundational principle for improving drug-like properties[2]. Compared to an all-carbon biphenyl analog, the pyridyl-benzoate scaffold provides several distinct mechanistic and physicochemical advantages:

  • Physicochemical Optimization: The basic pyridine nitrogen significantly lowers the overall lipophilicity (cLogP) of the molecule and enhances aqueous solubility. This is a critical parameter for improving oral bioavailability and overcoming the "greasy" nature of many early-stage drug candidates.

  • Target Engagement: The pyridine nitrogen acts as a potent, directional hydrogen-bond acceptor (HBA). In the context of kinase inhibitors, this nitrogen frequently engages the ATP-binding hinge region (e.g., binding to the backbone NH of Met or Cys residues), while in PARP inhibitors, it can interact with key catalytic residues in the active site.

  • Orthogonal Deprotection (Causality of Design): The ethyl ester is specifically chosen over a methyl ester because it offers slightly higher steric shielding and stability against the mildly basic conditions required during its own synthesis (Suzuki-Miyaura coupling)[3]. This prevents premature hydrolysis, yet the ethyl group remains easily cleavable under strong aqueous basic conditions (e.g., LiOH/THF) when the free carboxylic acid is desired.

Data Presentation: Scaffold Comparison

To quantitatively illustrate the physicochemical superiority of the pyridine scaffold over a standard biphenyl, the following table summarizes their predicted properties. The inclusion of the nitrogen atom fundamentally alters the trajectory of the lead optimization process.

PropertyEthyl 3-(5-nitropyridin-2-yl)benzoateEthyl 3'-nitro-[1,1'-biphenyl]-3-carboxylateRationale for Difference
Molecular Formula C14H12N2O4C15H13NO4Isosteric replacement of CH with N.
Molecular Weight 272.26 g/mol 271.27 g/mol Negligible difference; maintains ligand efficiency.
cLogP (Predicted) ~2.4~3.8Pyridine nitrogen significantly reduces lipophilicity.
H-Bond Acceptors 54Pyridine provides an additional, highly directional HBA vector.
Aqueous Solubility Moderate to HighLowEnhanced dipole moment and solvation of the pyridine ring.

Mechanistic Pathway: Divergent Synthetic Workflows

The true value of this scaffold lies in its divergent synthetic utility. The diagram below illustrates how a single precursor can be channeled into two distinct classes of functionalized intermediates without cross-reactivity.

G Start Ethyl 3-(5-nitropyridin-2-yl)benzoate (Bifunctional Precursor) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Pathway 1 Reduction Nitro Reduction (Pd/C, H2) Start->Reduction Pathway 2 Acid 3-(5-nitropyridin-2-yl)benzoic acid (Carboxylic Acid Vector) Hydrolysis->Acid Amidation1 Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation1 Amine Ethyl 3-(5-aminopyridin-2-yl)benzoate (Aniline Vector) Reduction->Amine Amidation2 Acylation / Sulfonylation (R-COCl or R-SO2Cl) Amine->Amidation2 Final1 Target Class A (e.g., Kinase Inhibitors) Amidation1->Final1 Final2 Target Class B (e.g., PARP Inhibitors) Amidation2->Final2

Divergent synthetic pathways of Ethyl 3-(5-nitropyridin-2-yl)benzoate in drug discovery.

Experimental Protocols

Protocol 1: Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Ethyl 3-(5-nitropyridin-2-yl)benzoate from commercially available starting materials. Causality & Design: This protocol utilizes a Suzuki-Miyaura coupling between (3-(ethoxycarbonyl)phenyl)boronic acid[4] and 2-bromo-5-nitropyridine. A mixed solvent system of Toluene/EtOH/H2O (2:1:1) is employed: toluene solubilizes the organic reagents, water dissolves the K2CO3 base, and ethanol acts as a phase-transfer bridge to homogenize the biphasic mixture, ensuring rapid transmetalation[3].

Step-by-Step Procedure:

  • Preparation: To a 250 mL flame-dried round-bottom flask, add 2-bromo-5-nitropyridine (10.0 mmol, 1.0 eq) and (3-(ethoxycarbonyl)phenyl)boronic acid (11.0 mmol, 1.1 eq).

  • Solvent Addition: Add 40 mL of a vigorously degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v).

  • Base Addition: Add potassium carbonate (K2CO3) (25.0 mmol, 2.5 eq). Note: This mild base is sufficient to form the active boronate complex without hydrolyzing the ethyl ester.

  • Catalyst Introduction: Under a steady stream of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.5 mmol, 5 mol%). Critical: Oxygen must be rigorously excluded to prevent catalyst oxidation from active Pd(0) to inactive Pd(II).

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with distilled water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford Ethyl 3-(5-nitropyridin-2-yl)benzoate as a pale yellow solid.

Protocol 2: Orthogonal Functionalization - Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine, yielding Ethyl 3-(5-aminopyridin-2-yl)benzoate, while leaving the ethyl ester strictly intact. Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2/HCl). Acidic reduction conditions carry a high risk of prematurely hydrolyzing the ethyl ester or forming unwanted side products. Neutral catalytic hydrogenation avoids this entirely.

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 3-(5-nitropyridin-2-yl)benzoate (5.0 mmol) in 30 mL of absolute ethanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd, 10 mol%) under a nitrogen blanket. Safety Note: Dry Pd/C is highly pyrophoric; always add it to the solvent under an inert gas flow.

  • Hydrogenation: Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (H2) three times to remove all oxygen. Leave the reaction under a balloon of H2 (1 atm) at room temperature.

  • Monitoring: Stir vigorously for 4-6 hours. Monitor reaction progress via LC-MS or TLC (UV visualization) until the starting material is completely consumed.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess ethanol and ethyl acetate (approx. 50 mL total).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3-(5-aminopyridin-2-yl)benzoate. The product is typically pure enough (>95% by HPLC) for immediate use in subsequent amidation or sulfonylation steps without further chromatography.

References

  • NextSDS Database. Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information.[1] Available at: [Link]

  • LookChem. 3-Carboxyphenylboronic acid (CAS 25487-66-5) Properties and Applications.[4] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[3] Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of Ethyl 3-(5-nitropyridin-2-yl)benzoate Nitro Groups

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reduction of aromatic nitro groups to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the resulting amino group serves as a versatile precursor for a myriad of functionalizations. Ethyl 3-(5-nitropyridin-2-yl)benzoate is a key intermediate whose corresponding amine, Ethyl 3-(5-aminopyridin-2-yl)benzoate, is a crucial building block in the synthesis of various biologically active compounds.

The primary challenge in the reduction of this specific substrate lies in achieving high chemoselectivity. The molecule contains three potentially reducible functionalities: the nitro group, the ester, and the pyridine ring. The desired transformation is the exclusive reduction of the nitro group while preserving the ester and avoiding saturation of the pyridine ring. This document provides a detailed guide on various catalytic methods to achieve this selective reduction, offering insights into the rationale behind procedural choices and providing step-by-step protocols for researchers, scientists, and drug development professionals.

Core Concepts in Chemoselective Nitro Group Reduction

The successful catalytic reduction of the nitro group in Ethyl 3-(5-nitropyridin-2-yl)benzoate hinges on the careful selection of the catalyst, hydrogen source, and reaction conditions. The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and the hydrogen source onto the catalyst surface, followed by a series of hydrogen transfer steps.

Several catalytic systems are widely employed for nitro group reductions, including palladium on carbon (Pd/C), platinum-based catalysts, and Raney Nickel.[1][2] The choice of catalyst is paramount, as it dictates the reaction's efficiency and selectivity. For instance, while Pd/C is a common choice for nitro reductions, it can also promote the reduction of other functional groups.[1] In contrast, catalysts like Raney Nickel can sometimes offer better selectivity, especially when trying to avoid dehalogenation, though this is not a concern for the present substrate.[1]

Transfer hydrogenation, which utilizes a hydrogen donor in place of gaseous hydrogen, presents a milder and often more selective alternative.[3][4] Common hydrogen donors include formic acid, ammonium formate, and hydrazine.[3][5]

Recommended Catalytic Reduction Methodologies

Several reliable methods can be employed for the selective reduction of the nitro group in Ethyl 3-(5-nitropyridin-2-yl)benzoate. The choice of method will depend on available equipment, scale, and desired reaction kinetics.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is a widely used and often effective method for nitro group reduction.[1] The key to success is careful control of hydrogen pressure and reaction temperature to maintain selectivity.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly active catalyst for this transformation. Lower loadings (e.g., 5%) can also be effective and may enhance selectivity.

  • Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic system.

  • Hydrogen Pressure: A moderate pressure of hydrogen (1-4 bar) is typically sufficient.[6] Higher pressures can lead to over-reduction of the pyridine ring or the ester.

  • Temperature: Room temperature is generally preferred to maximize selectivity. Elevated temperatures can increase the rate of unwanted side reactions.

Experimental Protocol:

  • To a solution of Ethyl 3-(5-nitropyridin-2-yl)benzoate (1.0 eq) in ethanol (10-20 mL/g of substrate), add 10% Pd/C (1-5 mol% Pd).

  • The reaction mixture is placed in a hydrogenation apparatus.

  • The vessel is purged with nitrogen and then with hydrogen.

  • The reaction is stirred under a hydrogen atmosphere (1-4 bar) at room temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Method 2: Transfer Hydrogenation with Ammonium Formate and Pd/C

This method avoids the need for a pressurized hydrogen setup and often provides excellent selectivity under mild conditions.[3][7]

Causality Behind Experimental Choices:

  • Hydrogen Source: Ammonium formate serves as an in situ source of hydrogen in the presence of a palladium catalyst.

  • Catalyst: 10% Pd/C is an effective catalyst for this transfer hydrogenation.

  • Solvent: Methanol or ethanol are suitable solvents for this reaction.

  • Temperature: The reaction is typically run at room temperature to reflux, with careful monitoring to prevent side reactions.

Experimental Protocol:

  • To a solution of Ethyl 3-(5-nitropyridin-2-yl)benzoate (1.0 eq) in methanol or ethanol (10-20 mL/g of substrate), add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight).[7]

  • The reaction mixture is stirred at room temperature or gently heated to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the mixture is filtered through celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.

Method 3: Reduction with Tin(II) Chloride (SnCl₂)

For substrates where catalytic hydrogenation might be problematic due to catalyst poisoning or over-reduction, reduction with tin(II) chloride offers a reliable alternative.[1][8]

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a mild and selective reducing agent for aromatic nitro groups.[1]

  • Solvent: Ethanol or ethyl acetate are commonly used solvents.

  • Work-up: The work-up procedure is crucial for removing tin salts, which often involves basification and extraction.[8]

Experimental Protocol:

  • To a solution of Ethyl 3-(5-nitropyridin-2-yl)benzoate (1.0 eq) in ethanol or ethyl acetate (10-20 mL/g of substrate), add tin(II) chloride dihydrate (3-5 eq).

  • The mixture is stirred at room temperature or heated to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is carefully added until the aqueous layer is basic (pH ~8).

  • The mixture is stirred vigorously until all tin salts are precipitated.

  • The mixture is filtered through celite, and the organic layer of the filtrate is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.

Data Presentation

MethodCatalyst/ReagentHydrogen SourceSolventTemperature (°C)Pressure (bar)Typical Yield (%)Selectivity
110% Pd/CH₂ gasEthanol251-4>90Good, potential for over-reduction
210% Pd/CHCOONH₄Methanol25-65N/A>90Excellent
3SnCl₂·2H₂O-Ethanol25-78N/A85-95Excellent, but work-up can be tedious

Experimental Workflows and Diagrams

General Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve Substrate in Solvent add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst purge Purge with N₂ then H₂ add_catalyst->purge react Stir under H₂ atmosphere purge->react monitor Monitor Reaction (TLC, LC-MS) react->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify

Caption: Workflow for a typical catalytic hydrogenation reaction.

Catalytic Cycle for Nitro Group Reduction

G catalyst Catalyst Surface (e.g., Pd) intermediate1 R-NO (Nitroso) catalyst->intermediate1 + 2[H] h2 H₂ h2->catalyst Adsorption nitro R-NO₂ nitro->catalyst Adsorption amine R-NH₂ amine->catalyst Desorption intermediate2 R-NHOH (Hydroxylamine) intermediate1->intermediate2 + 2[H] intermediate2->amine + 2[H]

Caption: Simplified catalytic cycle for the reduction of a nitro group.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation or poisoning.[8] Ensure high-purity starting materials and solvents. Increasing the catalyst loading or using a fresh batch of catalyst may be necessary.

  • Over-reduction: If reduction of the pyridine ring or ester is observed, reduce the hydrogen pressure, lower the reaction temperature, or consider a more selective method like transfer hydrogenation.

  • Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in a well-ventilated area and do not allow the catalyst to dry completely during filtration.

  • Hydrogen Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and work in a fume hood designed for hydrogenation reactions.

Conclusion

The selective catalytic reduction of the nitro group in Ethyl 3-(5-nitropyridin-2-yl)benzoate can be achieved with high efficiency and selectivity using several established methods. Catalytic hydrogenation with Pd/C under controlled conditions and transfer hydrogenation with ammonium formate are particularly effective. The choice of method should be guided by the specific requirements of the synthesis and the available laboratory infrastructure. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently perform this crucial transformation in their drug discovery and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Wang, X., et al. (2024). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Industrial & Engineering Chemistry Research, 63(27), 12053-12061.
  • Zhou, Y., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(2), e91-e96.
  • Wikipedia. (2024, May 22). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from [Link]

  • Yoo, E. S., & Barbachyn, M. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Anderson, K. W., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8939-8945.
  • Yamamoto, S., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Li, Y., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • Lledós, A., et al. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. Dalton Transactions, 48(32), 12051-12061.
  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Mori, K., et al. (2020). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts.
  • ResearchGate. (n.d.). New Trends in Palladium‐Catalyzed Transfer Hydrogenations Using Formic Acid | Request PDF. Retrieved from [Link]

  • Langer, P., et al. (2025). Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst. Chemistry – A European Journal, 31(e202501832).
  • Science and Education Publishing. (2014, January 15). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[9][10]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
  • IQCC. (n.d.). Catalytic Reduction of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation and destruction of ethyl 2-(3-(5-cyanopyridin-2-yl)ureido)benzoate 4b under the reaction conditions. Retrieved from [Link]

  • PubMed. (2011, May 1). Ethyl 2-[3-(3,5-Dinitrobenzo-yl)thio-ureido]benzoate. Retrieved from [Link]

Sources

Suzuki-Miyaura cross-coupling protocols with Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Ethyl 3-(5-nitropyridin-2-yl)benzoate via Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-(5-nitropyridin-2-yl)benzoate, a biaryl compound with potential applications in pharmaceutical and materials science research. The core synthetic strategy focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its versatility and functional group tolerance.[1] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the reaction mechanism, a critical analysis of experimental parameters, and robust, step-by-step protocols. We address the specific challenges associated with coupling electron-deficient heteroaromatic systems, such as the 5-nitropyridine moiety, and provide field-proven insights for optimizing reaction conditions to achieve high yields and purity. The guide includes troubleshooting strategies for common side reactions and visual diagrams to clarify the catalytic cycle and experimental workflow.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The formation of carbon-carbon bonds, particularly between sp²-hybridized centers, is fundamental to the construction of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent method for this purpose, earning its inventors the 2010 Nobel Prize in Chemistry.[1] Its power lies in the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[2]

The target molecule, Ethyl 3-(5-nitropyridin-2-yl)benzoate, is a heterocyclic biaryl structure. Such motifs are privileged in medicinal chemistry due to their ability to mimic phenyl rings, engage in hydrogen bonding, and modulate the physicochemical properties of drug candidates. The synthesis of this specific target involves coupling an electron-deficient pyridine ring with a substituted benzene ring, a process that requires careful optimization to overcome potential challenges. The presence of a nitro group significantly influences the electronic properties of the pyridine electrophile, while the ester functionality on the boronic acid partner must be tolerated. This guide focuses on the most synthetically robust approach: the coupling of a 2-halo-5-nitropyridine with an arylboronic acid derivative.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the electrophile (2-halo-5-nitropyridine). This step forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4] For substrates like 2-halopyridines, particularly those with electron-withdrawing groups, this step is often facilitated.[5]

  • Transmetalation: This is often the rate-determining step.[6] The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[7][8][9] The choice of base and solvent is critical to the efficiency of this step.

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln (Active Catalyst) PdII_OA R¹-Pd(II)Ln-X (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition PdII_TM R¹-Pd(II)Ln-R² (Transmetalation Product) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar¹-Ar² (Target Product) PdII_TM->Product ArylHalide Ar¹-X (2-Bromo-5-nitropyridine) ArylHalide->PdII_OA BoronicAcid Ar²-B(OH)₂ (Ethyl 3-boronylbenzoate) BoronicAcid->PdII_TM Base Base (e.g., K₃PO₄) Base->PdII_TM Activates Boronic Acid

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of the Suzuki-Miyaura coupling for synthesizing Ethyl 3-(5-nitropyridin-2-yl)benzoate hinges on the judicious selection of each reaction component.

ComponentSelection Rationale & Key Considerations
Electrophile 2-Bromo-5-nitropyridine is the recommended electrophile. The C-Br bond is more reactive towards oxidative addition than the C-Cl bond, often allowing for milder reaction conditions. The strong electron-withdrawing effect of the para-nitro group activates the C-Br bond, facilitating the initial catalytic step.
Nucleophile (3-(Ethoxycarbonyl)phenyl)boronic acid is a common choice. For improved stability and to minimize protodeboronation—a common side reaction with heteroaryl couplings—its pinacol ester derivative (Bpin) can be used.[1][6] Boronate esters often exhibit better stability and solubility.
Catalyst System Palladium Precatalyst: Pd(II) precatalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ are air-stable and widely used. They are reduced in situ to the active Pd(0) species.[6] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used directly but are more sensitive to air.[1] Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving electron-deficient heteroaryls, bulky and electron-rich phosphine ligands such as XPhos , SPhos , or tricyclohexylphosphine (PCy₃) are often superior to traditional ligands like PPh₃.[6][11] They accelerate both oxidative addition and reductive elimination.
Base The base is critical for converting the boronic acid to the more reactive boronate. Potassium phosphate (K₃PO₄) is an effective and commonly used base for sensitive substrates.[12] Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the latter being more reactive but also more expensive. The choice of base can significantly impact yield and side-product formation.[13]
Solvent A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O or Toluene/H₂O are standard choices. The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be employed with certain bases like KF but are less common for this substrate class.[14]
Temperature Most Suzuki couplings require heating, typically between 80-110 °C.[15] Microwave irradiation can be used to accelerate the reaction, often reducing reaction times from hours to minutes.[16] However, excessive heat can lead to catalyst decomposition and increased side reactions.[14]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Standard Conditions with Pd(dppf)Cl₂

This protocol employs a widely used, air-stable catalyst system suitable for a broad range of substrates.

Experimental_Workflow start Start setup 1. Assemble Reagents - 2-Bromo-5-nitropyridine - Arylboronic Acid - Pd(dppf)Cl₂ - K₃PO₄ start->setup inert 2. Inert Atmosphere Add solids to a dry Schlenk flask. Evacuate and backfill with Argon/N₂ (3x). setup->inert solvents 3. Add Solvents Add degassed 1,4-dioxane and H₂O via syringe. inert->solvents reaction 4. Reaction Heat mixture at 100 °C with vigorous stirring. Monitor progress via TLC or LC-MS. solvents->reaction workup 5. Work-up Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. reaction->workup purify 6. Purification Dry organic layer (Na₂SO₄). Concentrate and purify by column chromatography. workup->purify end End Product Characterize via NMR, MS. purify->end

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Reagents:

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
2-Bromo-5-nitropyridine202.991.01.0203 mg
(3-(Ethoxycarbonyl)phenyl)boronic acid193.991.21.2233 mg
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.0324.5 mg
K₃PO₄ (Potassium Phosphate)212.273.03.0637 mg
1,4-Dioxane (degassed)---5 mL
Water (degassed)---1 mL

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine (1.0 mmol), (3-(ethoxycarbonyl)phenyl)boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 3-(5-nitropyridin-2-yl)benzoate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis with a Buchwald Ligand

This protocol utilizes a more active catalyst system and microwave heating to significantly reduce reaction time, which is ideal for rapid library synthesis or optimization.

Reagents:

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
2-Bromo-5-nitropyridine202.990.51.0101.5 mg
(3-(Ethoxycarbonyl)phenyl)boronic acid pinacol ester276.130.61.2166 mg
Pd₂(dba)₃915.720.010.029.2 mg
XPhos476.660.040.0819.1 mg
K₃PO₄ (Potassium Phosphate)212.271.53.0318 mg
Toluene (degassed)---3 mL
Water (degassed)---0.5 mL

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine 2-bromo-5-nitropyridine (0.5 mmol), the boronic acid pinacol ester (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and K₃PO₄ (1.5 mmol).

  • Solvent Addition: Add degassed toluene (3 mL) and degassed water (0.5 mL).

  • Reaction Execution: Seal the vial with a cap. Place it in the microwave reactor and heat to 120 °C for 20-30 minutes.[16]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ deactivates catalyst). 3. Suboptimal temperature or base.1. Use a fresh batch of catalyst/ligand. Consider a more active ligand (e.g., Buchwald type).[11] 2. Ensure solvents are thoroughly degassed and maintain a positive inert gas pressure. 3. Screen different bases (e.g., Cs₂CO₃) and increase the temperature incrementally.
Protodeboronation 1. Cleavage of the C-B bond by protons. 2. Common with electron-deficient heteroaryl boronates.[1][17] 3. Excessive water or overly harsh base.1. Switch from the boronic acid to a more stable boronate ester (pinacol or MIDA).[12] 2. Use a milder base like K₃PO₄ or KF. 3. Minimize the amount of water or try anhydrous conditions if compatible with the chosen base.[14]
Dehalogenation of Starting Material 1. The aryl halide is reduced to an arene. 2. Can be caused by hydride sources (e.g., amine bases, alcohol solvents) or catalyst side reactions.[14]1. Ensure the use of a non-hydride source base like a carbonate or phosphate. 2. Use aprotic solvents (dioxane, toluene, DMF). 3. Optimize the catalyst and ligand system to favor cross-coupling over side reactions.
Homocoupling of Boronic Acid 1. Dimerization of the boronic acid partner. 2. Often promoted by oxygen or inefficient catalyst turnover.1. Improve degassing procedures rigorously. 2. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monoligated Pd(0) formation).[14]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • NIH National Library of Medicine. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Publications. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Organic Chemistry Portal. Suzuki Reaction. [Link]

Sources

Application Note & Protocols: A Framework for the In Vitro Evaluation of Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of Ethyl 3-(5-nitropyridin-2-yl)benzoate, a novel compound featuring a nitropyridine moiety. Recognizing that nitropyridine derivatives have emerged as a promising class of compounds with significant cytotoxic and enzyme-inhibitory potential, this document outlines a logical progression of assays to determine the biological activity of this specific molecule.[1][2][3] We present detailed, field-tested protocols for assessing cytotoxicity, cell viability, and potential mechanisms of action, such as enzyme inhibition and disruption of tubulin polymerization. The methodologies are designed for researchers in drug discovery and chemical biology to establish a foundational biological profile for this and similar investigational compounds.

Introduction: Rationale for Investigation

The pyridine nucleus is a cornerstone in medicinal chemistry, and its functionalization with a nitro group can impart significant biological activity.[4] Nitropyridine derivatives have been investigated for a range of therapeutic applications, including antimicrobial and anticancer effects.[2][3] The nitro group, being strongly electron-withdrawing, can modulate a molecule's interaction with biological targets, potentially influencing enzyme activity or cellular signaling pathways crucial for cancer cell proliferation.[2]

Ethyl 3-(5-nitropyridin-2-yl)benzoate combines this active nitropyridine scaffold with a benzoate ester, creating a molecule of interest for screening campaigns. Given the established precedent of related 3-nitropyridine analogs acting as potent microtubule-targeting agents, a primary line of investigation is warranted to explore its cytotoxic potential and mechanism of action.[1]

This application note provides a structured, multi-step approach to:

  • Establish a reliable method for compound solubilization and handling.

  • Perform primary screening for cytotoxic and anti-proliferative effects on cancer cell lines.

  • Conduct secondary, mechanistic assays to explore potential modes of action, including enzyme inhibition and effects on tubulin dynamics.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for obtaining reproducible and reliable data. Most novel organic compounds of this nature exhibit poor aqueous solubility and require an organic solvent for initial dissolution.

2.1. Recommended Solvent and Storage Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

  • Rationale: DMSO is a powerful, aprotic solvent that can dissolve a wide range of organic molecules and is miscible with aqueous cell culture media. It is a standard solvent in biological assays, though care must be taken to control its final concentration in culture, as it can exhibit toxicity at levels typically above 0.5-1%.

2.2. Protocol for 10 mM Stock Solution

  • Accurately weigh a small amount (e.g., 1-5 mg) of Ethyl 3-(5-nitropyridin-2-yl)benzoate powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of C14H12N2O4 = 272.26 g/mol ).

  • Add the calculated volume of high-purity, sterile DMSO to the powder.

  • Facilitate dissolution by vortexing or sonicating until the solution is clear.[5]

  • Aliquot the stock solution into small volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for long-term storage.[6]

2.3. Preparation of Working Solutions Working solutions should be prepared fresh for each experiment by serially diluting the 10 mM stock solution in the appropriate cell culture medium.

Desired Final Concentration (µM) Volume of 10 mM Stock (µL) Volume of Culture Medium (µL) Intermediate Concentration
10010990100 µM (Final)
50500 of 100 µM50050 µM (Final)
25500 of 50 µM50025 µM (Final)
10200 of 50 µM80010 µM (Final)
1100 of 10 µM9001 µM (Final)
0.1100 of 1 µM9000.1 µM (Final)
Table 1: Example serial dilution scheme for preparing working solutions.

Primary Screening: Cytotoxicity & Cell Viability Assays

The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays are robust, colorimetric methods for this purpose.[5] The principle is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt to a colored formazan product.[6][7]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_data Data Analysis seed 1. Seed cells in 96-well plate adhere 2. Allow cells to adhere (24h) seed->adhere treat 3. Treat with serial dilutions of compound adhere->treat incubate_treat 4. Incubate for exposure period (e.g., 72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO/SDS) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calc 8. Calculate % Viability vs. Vehicle Control read->calc ic50 9. Plot dose-response curve & determine IC50 calc->ic50

Workflow for a typical cell viability (MTT) assay.
Protocol 3.1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used standard for assessing cytotoxicity.[8] It results in the formation of insoluble purple formazan crystals that must be dissolved prior to measurement.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered.[5][9]

  • Solubilization Solution: e.g., DMSO or a solution of 16% SDS in 40% DMF.[9]

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.[1][5]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Ethyl 3-(5-nitropyridin-2-yl)benzoate (prepared as described in Sec 2.3). Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C.[5][9] Viable cells will reduce the yellow MTT to purple formazan.[6]

  • Solubilization: Carefully aspirate the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.[9]

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's potency.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism) to determine the IC50 value.

Mechanistic Assays: Uncovering the Mode of Action

If Ethyl 3-(5-nitropyridin-2-yl)benzoate demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on literature for related compounds, enzyme inhibition and tubulin polymerization are plausible targets.[1][3]

General Protocol for Enzyme Inhibition

This protocol provides a general method for determining the IC50 value of the compound against a purified enzyme.[10]

Rationale: The assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. By comparing these rates to an uninhibited control, the concentration at which the compound inhibits 50% of the enzyme's activity (IC50) can be determined.[11]

G cluster_control No Inhibition cluster_test With Inhibition enzyme Enzyme inhibitor Inhibitor (Test Compound) substrate Substrate product Product (Signal) enzyme_c Enzyme product_c Product (100% Signal) enzyme_c->product_c Acts on substrate_c Substrate substrate_c->enzyme_c Binds enzyme_t Enzyme product_t Product (<100% Signal) enzyme_t->product_t Reduced Action inhibitor_t Inhibitor inhibitor_t->enzyme_t Binds & Blocks substrate_t Substrate substrate_t->enzyme_t

Principle of an enzyme inhibition assay.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the specific enzyme)

  • Test compound dilutions

  • 96-well microplate (black or white, depending on detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the compound in DMSO and create a serial dilution series in assay buffer.[10] Prepare solutions of the enzyme and substrate at optimal concentrations (often determined in preliminary experiments).[10]

  • Assay Setup: To the wells of a microplate, add:

    • A fixed volume of the enzyme solution.

    • Varying concentrations of the test compound.

    • Control wells: No inhibitor (vehicle control) and a blank with no enzyme.[10]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor together for a specific time (e.g., 15-30 minutes) at the optimal temperature to allow for binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.[10]

  • Signal Detection: Measure the rate of the reaction over time using a microplate reader. The detection method depends on the substrate/product (e.g., change in absorbance or fluorescence).[12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value as described in section 3.

Tubulin Polymerization Assay

Rationale: Some 3-nitropyridine compounds have been shown to inhibit cancer cell growth by binding to tubulin and disrupting microtubule polymerization.[1] This cell-free assay directly measures the compound's effect on this process.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Positive control (e.g., vinblastine, colchicine) and negative control (DMSO)

  • 96-well plate and fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter.[1]

  • Compound Addition: Add the test compound at various concentrations. Also include wells for the positive control (inhibitor), negative control (vehicle), and a polymerization-stabilizing agent (e.g., paclitaxel) as a control for assay integrity.[1]

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[1]

  • Measurement: Monitor the increase in fluorescence over time at 37°C. Tubulin polymerization increases the fluorescence signal of the reporter.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the negative (DMSO) control. A potent inhibitor will suppress the increase in fluorescence. Calculate the IC50 for polymerization inhibition.

Target Engagement Assays

To confirm direct interaction with a putative target, a binding assay is essential.

General Protocol for Competitive Receptor-Ligand Binding

Rationale: This assay determines if the test compound can compete with a known ligand (typically radiolabeled) for binding to a specific receptor. It is a powerful method to measure binding affinity (Ki).[13][14]

G cluster_control No Competitor cluster_test With Competitor receptor Receptor radioligand Radiolabeled Ligand (*) competitor Test Compound (Unlabeled) receptor_c Receptor bound_c Bound Complex (Max Signal) receptor_c->bound_c radioligand_c Radiolabeled Ligand (*) radioligand_c->bound_c receptor_t Receptor bound_t Bound Complex (Reduced Signal) receptor_t->bound_t radioligand_t Radiolabeled Ligand (*) radioligand_t->bound_t competitor_t Test Compound competitor_t->receptor_t Competes for binding site

Principle of a competitive receptor-ligand binding assay.

Materials:

  • Source of receptor (e.g., cell membranes from transfected cells, purified receptor)

  • Radiolabeled ligand with known high affinity for the target receptor

  • Test compound dilutions

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In assay tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[15]

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The receptors and any bound ligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the receptor. As the concentration of the test compound increases, it will displace the radioligand, leading to a decrease in signal. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[13]

Conclusion

The protocols outlined in this application note provide a robust and logical workflow for the initial in vitro characterization of Ethyl 3-(5-nitropyridin-2-yl)benzoate. Beginning with foundational cell viability screening is essential to determine if the compound possesses biological activity. Positive results can then be followed by more specific mechanistic assays, such as those for enzyme inhibition or tubulin polymerization, to elucidate the potential mode of action. This systematic approach will enable researchers to efficiently build a comprehensive biological profile, guiding future efforts in the development of this and other novel chemical entities.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2008, May 13). In vitro receptor binding assays: general methods and considerations. Available at: [Link]

  • National Center for Biotechnology Information. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Available at: [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2025, April 18). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Available at: [Link]

  • NextSDS. Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information. Available at: [Link]

  • RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available at: [Link]

Sources

Application Note: Advanced Normal-Phase Purification of Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of functionalized biaryl compounds is a critical bottleneck in pharmaceutical development. While normal-phase chromatography remains the elution mode of choice for the isolation of synthetic intermediates at scale due to its high capacity and straightforward solvent removal[1], pyridine-containing biaryls present unique physicochemical challenges. This application note provides a comprehensive, self-validating methodology for the purification of Ethyl 3-(5-nitropyridin-2-yl)benzoate . By dissecting the causality behind stationary phase interactions, we establish a robust protocol that prevents peak tailing, preserves ester integrity, and maximizes recovery.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first analyze the competing chemical forces within Ethyl 3-(5-nitropyridin-2-yl)benzoate:

  • The Pyridine Nitrogen (The Tailing Catalyst): Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of silica-based stationary phases[2]. This leads to multiple retention mechanisms, causing the trailing edge of the peak to broaden, which ruins resolution and dilutes the final fractions.

  • The Nitro Group (The Modulator): Positioned at C5, the strongly electron-withdrawing nitro group pulls electron density away from the pyridine ring. This reduces the basicity of the nitrogen compared to unsubstituted pyridines, meaning a massive excess of base is not required for neutralization. Furthermore, the nitro group increases the compound's lipophilicity, making standard Hexane/Ethyl Acetate (Hex/EtOAc) gradients highly effective.

  • The Ethyl Ester (The Vulnerability): Esters are susceptible to hydrolysis. If the mobile phase is made too basic to counteract the pyridine tailing, the ethyl benzoate moiety risks on-column transesterification or hydrolysis during the concentration step.

Logical Relationship: The Silanol Shielding Mechanism

To resolve the conflict between the basic pyridine nitrogen and the sensitive ester, we utilize a micro-dosing strategy with Triethylamine (TEA). Adding a small amount of a basic modifier, such as TEA, to the mobile phase neutralizes the acidic sites on the silica gel[3].

Mechanism S1 Acidic Silanol (Si-OH) on Silica Gel P1 Pyridine Nitrogen (Target Analyte) S1->P1 Strong H-Bonding R1 Peak Tailing & Broadening P1->R1 Causes T1 Triethylamine (TEA) (Competing Base) T1->S1 Preferential Binding (Shielding) R2 Sharp Elution Band High Recovery T1->R2 Analyte Free to Elute

Fig 1: Mechanism of triethylamine (TEA) shielding silanol groups to prevent peak tailing.

Strategic Method Development

Standard procedures for highly substituted pyridine derivatives often utilize a mobile phase system of hexanes, ethyl acetate, and a trace amount of triethylamine (e.g., 20:1:0.01)[4]. For Ethyl 3-(5-nitropyridin-2-yl)benzoate, we restrict the TEA concentration to exactly 0.1% (v/v) . This concentration is the mathematical "sweet spot": it is high enough to preferentially bind to the most active silanol sites (shielding the analyte), but low enough to prevent base-catalyzed ester hydrolysis during rotary evaporation.

Furthermore, because biaryl nitropyridines can exhibit poor solubility in highly non-polar starting mixtures (e.g., 95% Hexane), liquid loading often causes the sample to crash out on top of the column or streak immediately. Dry loading onto deactivated silica gel is mandated to ensure a narrow initial injection band.

Workflow N1 Crude Mixture Ethyl 3-(5-nitropyridin-2-yl)benzoate N2 TLC Solvent Screening (Hexane/EtOAc) N1->N2 N3 Assess Peak Shape (Tailing observed?) N2->N3 N4 Add 0.1% TEA to Mobile Phase N3->N4 Yes N5 Standard Hex/EtOAc Gradient N3->N5 No N6 Dry Loading onto Silica Gel N4->N6 N5->N6 N7 Flash Chromatography & UV Detection (254 nm) N6->N7

Fig 2: Chromatographic workflow for isolating Ethyl 3-(5-nitropyridin-2-yl)benzoate.

Quantitative Gradient Data

The following table outlines the optimized gradient profile. The gradual ramp prevents the co-elution of structurally similar biaryl impurities (such as unreacted starting materials from a Suzuki-Miyaura coupling).

Table 1: Optimized Gradient Elution Profile

StepColumn Volumes (CV)Mobile Phase (% Hexane)Mobile Phase (% EtOAc)Additive (% TEA)Expected Outcome
1. Equilibration 3 CV95%5%0.1%Neutralize acidic silanol sites on the column bed.
2. Wash 2 CV95%5%0.1%Elute highly non-polar impurities (e.g., biphenyls).
3. Gradient Ramp 5 CV95% → 80%5% → 20%0.1%Approach target compound retention factor ( Rf​≈0.3 ).
4. Isocratic Hold 4 CV80%20%0.1%Elute pure Ethyl 3-(5-nitropyridin-2-yl)benzoate.
5. Flush 2 CV0%100%0.1%Strip highly polar baseline impurities from the column.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . It incorporates built-in diagnostic checks to ensure the compound is not degrading during the process, eliminating the need to wait for downstream NMR analysis to confirm structural integrity.

Phase 1: Pre-Run Validation (2D TLC)

Causality: Pyridine derivatives can be sensitive to the acidic nature of silica gel, prone to degradation or rearrangement during purification[2].

  • Spot the crude sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in 80:20 Hexane:EtOAc (with 0.1% TEA).

  • Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent.

  • Validation Check: If all spots lie on a perfect 45-degree diagonal, the compound is stable. If spots appear below the diagonal, on-column degradation is occurring, and you must switch to basic alumina.

Phase 2: Sample Preparation (Dry Loading)
  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (approximately 3 times the mass of the crude material) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Validation Check: Ensure no clumps remain; clumps indicate residual solvent which will cause band broadening.

Phase 3: Column Equilibration
  • Pack the column with standard 40-63 µm silica gel.

  • Flush the column with 3 CV of the equilibration solvent (95:5 Hexane:EtOAc + 0.1% TEA).

  • Critical Step: Do not skip the TEA in the equilibration phase. The silica must be pre-deactivated before the sample touches it.

Phase 4: Elution & Fraction Collection
  • Carefully load the dry silica powder containing the sample onto the top of the column bed. Add a thin protective layer of sand.

  • Run the gradient as defined in Table 1 .

  • Monitor the elution using a UV detector set to 254 nm (aromatic rings) and 280 nm (extended biaryl conjugation).

Phase 5: Post-Run Validation & Isolation
  • Spot the collected UV-active fractions on a TLC plate against the crude mixture.

  • Validation Check (Ester Integrity): Look closely at the baseline of the TLC plate. If the ethyl ester hydrolyzed on the column, it will form a highly polar carboxylic acid that remains at the baseline in 20% EtOAc. A clean baseline confirms the ester survived the TEA exposure.

  • Combine the pure fractions and evaporate the solvent using a rotary evaporator. Caution: Use a water bath temperature ≤35∘C to prevent TEA-catalyzed degradation during concentration.

References

  • Benchchem Technical Support.
  • Benchchem Technical Support.
  • Neely, J. M., et al.
  • Chromatography Online. "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry."

Sources

Advanced Applications of Ethyl 3-(5-nitropyridin-2-yl)benzoate in Materials Science: Precursor Engineering for MOFs and Optoelectronics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Introduction & Chemical Rationale

In the realm of advanced materials science, the rational design of functional polymers, Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diodes (OLEDs) relies heavily on versatile biaryl building blocks. Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS: 1258391-89-7) is a highly strategic precursor that offers orthogonal reactivity.

The molecule features two distinct aromatic systems:

  • An electron-deficient nitropyridine ring: The nitro group serves as a strong electron acceptor, which is critical for lowering the Lowest Unoccupied Molecular Orbital (LUMO) in electron-transporting materials [1]. Furthermore, it can be quantitatively reduced to an amine, providing a soft-donor coordination site or a handle for Buchwald-Hartwig cross-coupling.

  • An ethyl benzoate moiety: The ester acts as a protected carboxylic acid. Upon saponification, it yields a hard-donor carboxylate, essential for anchoring transition metals in robust MOF architectures.

By systematically manipulating these functional groups, researchers can transform this single precursor into highly specialized materials for chemical sensing and optoelectronics.

Application Workflow 1: Synthesis of Bifunctional Ligands for Luminescent MOFs

Causality & Design Principles

To construct a luminescent MOF for sensing applications (e.g., detecting nitroaromatic explosives), the organic linker must possess both structural rigidity and strong metal-binding affinity. By hydrolyzing the ester of Ethyl 3-(5-nitropyridin-2-yl)benzoate and reducing the nitro group, we generate 3-(5-aminopyridin-2-yl)benzoic acid .

Why this specific transformation? The carboxylate group provides strong, reversible coordination to metal nodes like Zn²⁺ or Zr⁴⁺, forming the primary structural backbone. The newly formed amino group serves a dual purpose: it acts as a secondary coordination site to dictate framework topology, and it enhances the ligand's intrinsic fluorescence via an intramolecular charge transfer (ICT) "antenna effect." When electron-deficient analytes enter the MOF pores, they quench this fluorescence, enabling highly sensitive detection.

MOF_Workflow A Ethyl 3-(5-nitropyridin-2-yl)benzoate (Precursor) B Hydrolysis (NaOH/EtOH) & Acidification A->B C 3-(5-nitropyridin-2-yl)benzoic acid B->C D Reduction (Pd/C, H2) C->D E 3-(5-aminopyridin-2-yl)benzoic acid (Bifunctional Ligand) D->E F Solvothermal Synthesis + Zn(NO3)2 E->F G Luminescent Zn-MOF F->G H Analyte Sensing (Fluorescence Quenching) G->H

Workflow for synthesizing luminescent MOFs from Ethyl 3-(5-nitropyridin-2-yl)benzoate.

Protocol 1.1: Precursor Transformation & MOF Assembly

This protocol is a self-validating system; intermediate verification prevents downstream failure.

Step 1: Saponification

  • Dissolve 10 mmol of Ethyl 3-(5-nitropyridin-2-yl)benzoate in 30 mL of Ethanol.

  • Add 15 mL of 2M aqueous NaOH. Reflux the mixture at 80°C for 4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (high Rf) must completely disappear.

  • Cool to room temperature and acidify with 1M HCl to pH ~3 to precipitate 3-(5-nitropyridin-2-yl)benzoic acid. Filter and dry under vacuum.

Step 2: Nitro Reduction

  • Dissolve the intermediate in 40 mL of Methanol. Add 10 wt% Pd/C (0.1 g).

  • Purge the flask with H₂ gas and stir vigorously at room temperature under a hydrogen balloon for 12 hours.

  • Validation Check: Filter through a Celite pad. Perform FTIR on the dried product; ensure the disappearance of the asymmetric NO₂ stretch (~1520 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹).

Step 3: Solvothermal MOF Synthesis

  • Combine 0.5 mmol of the resulting 3-(5-aminopyridin-2-yl)benzoic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF).

  • Seal in a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours.

  • Cool at a rate of 5°C/hour to yield highly crystalline, luminescent Zn-MOF blocks. Wash with DMF and exchange with acetone prior to activation.

Application Workflow 2: Optoelectronic Materials (OLED Electron Transport Layers)

Causality & Design Principles

In Organic Light-Emitting Diodes (OLEDs), balancing hole and electron fluxes is paramount for high External Quantum Efficiency (EQE). Nitropyridine derivatives are highly prized in optoelectronics because the strongly electron-withdrawing nature of the pyridine nitrogen and the nitro group deepens the LUMO level, facilitating efficient electron injection from the cathode [2].

By converting the ethyl ester into a bulky, electron-donating carbazole or terpyridine moiety, researchers can engineer Donor-Acceptor (D-A) molecules. The steric hindrance between the donor and the nitropyridine acceptor core induces a large dihedral angle. Why is this critical? A twisted molecular conformation minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. This small energy splitting (ΔEST) enables Thermally Activated Delayed Fluorescence (TADF), allowing the material to harvest triplet excitons that would otherwise be lost as heat [2, 3].

OLED_Logic A Ethyl 3-(5-nitropyridin-2-yl)benzoate B Nitro Reduction (Amine Formation) A->B C Buchwald-Hartwig Coupling (Carbazole Donor) B->C D Donor-Acceptor Molecule (TADF/ETL) C->D E Deep LUMO Level (Electron Injection) D->E Acceptor Core F High Triplet Energy (Exciton Confinement) D->F Donor-Acceptor Twist G High-Efficiency OLED Device E->G F->G

Logical design of OLED electron transport materials utilizing the nitropyridine core.

Protocol 1.2: Synthesis and Validation of OLED ETL Matrix
  • Amidation/Coupling: React the amine-reduced derivative of the precursor with 3,6-di-tert-butylcarbazole via a standard Buchwald-Hartwig cross-coupling (using Pd₂(dba)₃, P(t-Bu)₃, and NaOtBu in toluene at 110°C).

  • Purification: Purify the resulting D-A molecule via silica gel column chromatography (Hexane:DCM gradient) followed by vacuum sublimation (10⁻⁶ Torr) to achieve >99.9% purity. Note: Trace halogen or metal impurities act as severe exciton quenchers in OLEDs.

  • Electrochemical Validation: Prior to device fabrication, perform Cyclic Voltammetry (CV) in anhydrous acetonitrile. The onset of the reduction wave will confirm the deep LUMO level (typically ~ -3.1 to -3.3 eV) imparted by the nitropyridine core.

Quantitative Data Summaries

The structural modifications of Ethyl 3-(5-nitropyridin-2-yl)benzoate yield materials with highly specific, measurable photophysical and structural properties. The table below summarizes the expected performance metrics of the derived materials based on established literature for nitropyridine-based frameworks and D-A emitters.

Derived Material ClassPrecursor TransformationPrimary ApplicationKey Performance MetricExpected Value
Zn-MOF-1 Hydrolysis + Nitro ReductionExplosives SensingStern-Volmer Quenching Constant ( Ksv​ ) >2.5×104 M−1
Zn-MOF-1 Hydrolysis + Nitro ReductionGas StorageBET Surface Area 800−1200 m2/g
D-A TADF Emitter Amination + Cross-CouplingOLED Host / ETLLUMO Energy Level −3.1 to −3.3 eV
D-A TADF Emitter Amination + Cross-CouplingOLED DisplayMaximum External Quantum Efficiency (EQE) 18%−22%

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Molecules, 2022. URL:[Link]

  • Novel Carbazol-Pyridine-Carbonitrile Derivative as Excellent Blue Thermally Activated Delayed Fluorescence Emitter for Highly Efficient Organic Light-Emitting Devices ACS Applied Materials & Interfaces, 2015. URL:[Link]

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host ACS Omega, 2024. URL:[Link]

Troubleshooting & Optimization

Technisches Support-Zentrum: Optimierung der Synthese von Ethyl-3-(5-nitropyridin-2-yl)benzoat

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German. Sicher, hier ist der technische Leitfaden zur Verbesserung der Reaktionsausbeute bei der Synthese von Ethyl-3-(5-nitropyridin-2-yl)benzoat.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Anleitung zur Fehlerbehebung und Optimierung der Synthese von Ethyl-3-(5-nitropyridin-2-yl)benzoat. Wir konzentrieren uns auf die häufigste synthetische Methode, die Suzuki-Miyaura-Kreuzkupplung, und behandeln häufige Probleme, die zu geringen Ausbeuten führen können. Unser Ziel ist es, Ihnen das Fachwissen zu vermitteln, um Reaktionsbedingungen rational zu modifizieren und die gewünschten Ergebnisse zu erzielen.

Häufig gestellte Fragen (FAQs)

F1: Was ist die empfohlene Methode zur Synthese von Ethyl-3-(5-nitropyridin-2-yl)benzoat?

Die am weitesten verbreitete und vielseitigste Methode ist die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung.[1][2] Bei dieser Reaktion wird typischerweise ein Arylhalogenid (z. B. 2-Chlor-5-nitropyridin oder Ethyl-3-brombenzoat) mit einer Organobor-Spezies (z. B. 3-(Ethoxycarbonyl)phenylboronsäure oder 5-Nitro-2-pyridylboronsäure) in Gegenwart eines Palladiumkatalysators und einer Base gekoppelt.[3][4]

F2: Warum kann diese spezifische Suzuki-Kupplung eine Herausforderung darstellen und zu geringen Ausbeuten führen?

Die Herausforderungen bei dieser Synthese ergeben sich aus der Struktur der Reaktanten:

  • Katalysatorvergiftung durch das Pyridin-Substrat: Das Pyridin-Stickstoffatom besitzt ein freies Elektronenpaar, das stark an das Palladium-Katalysatorzentrum koordinieren kann.[5][6] Diese Koordination kann stabile, inaktive Komplexe bilden, die den Katalysator aus dem katalytischen Zyklus entfernen und die Reaktion verlangsamen oder stoppen.[6][7]

  • Elektronische Effekte der Nitrogruppe: Die stark elektronenziehende Nitrogruppe (-NO2) beeinflusst die Reaktivität des Pyridinrings. Obwohl dies die oxidative Addition erleichtern kann, kann es auch nachgeschaltete Schritte wie die Transmetallierung oder die reduktive Eliminierung beeinflussen und möglicherweise zu Nebenreaktionen führen.[8][9]

  • Anfälligkeit für Nebenreaktionen: Wie viele Kreuzkupplungsreaktionen ist auch diese anfällig für Nebenreaktionen wie Protodeboronierung, Homokupplung und Dehalogenierung, die die Ausbeute des gewünschten Produkts erheblich verringern können.[4][5][10]

F3: Welche sind die kritischsten Parameter, die für eine hohe Ausbeute kontrolliert werden müssen?

Die drei kritischsten Bereiche, auf die man sich konzentrieren sollte, sind:

  • Das Katalysatorsystem (Palladium-Präkatalysator und Ligand): Die Wahl des Liganden ist von größter Bedeutung, um den Katalysator zu stabilisieren und seine Vergiftung durch das Pyridin-Substrat zu verhindern.[5][11]

  • Die Base: Die Base spielt eine entscheidende Rolle bei der Aktivierung der Boronsäure für den Transmetallierungsschritt.[12][13][14] Ihre Stärke, Löslichkeit und Konzentration müssen für die spezifischen Substrate optimiert werden.

  • Reaktionsbedingungen (Atmosphäre und Lösungsmittel): Die strikte Einhaltung inerter und wasserfreier Bedingungen ist unerlässlich, um sauerstoff- und wasserinduzierte Nebenreaktionen zu minimieren, die die Ausgangsmaterialien verbrauchen.[5][10]

Anleitung zur Fehlerbehebung: Diagnose und Lösung von Problemen mit geringer Ausbeute

Dieses Handbuch ist so aufgebaut, dass es Ihnen hilft, die Ursache für eine geringe Ausbeute zu diagnostizieren, basierend auf der Analyse Ihrer Reaktionsmischung (z. B. mittels TLC oder LC-MS).

Szenario 1: Geringe oder keine Umsetzung der Ausgangsmaterialien

Wenn Sie feststellen, dass Ihre Ausgangsmaterialien auch nach längerer Reaktionszeit weitgehend unverbraucht sind, deutet dies auf ein Problem mit der Katalysatoraktivität hin.

Der Pyridin-Stickstoff hat wahrscheinlich das Palladiumzentrum deaktiviert. Standardkatalysatoren wie Pd(PPh₃)₄ können für dieses Substrat unzureichend sein.[5]

  • Lösung: Verbessern Sie das Ligandensystem.

    • Wechseln Sie zu sperrigen, elektronenreichen Liganden: Buchwald-Biarylphosphin-Liganden (z. B. SPhos, XPhos, RuPhos) oder N-heterocyclische Carbene (NHCs) sind äußerst effektiv.[5][11][15] Diese Liganden bilden stabile Komplexe, die die oxidative Addition fördern und den Katalysator vor einer Deaktivierung schützen.[11]

    • Verwenden Sie einen Präkatalysator: Moderne Präkatalysatoren sind so konzipiert, dass sie die aktive Pd(0)-Spezies unter Reaktionsbedingungen effizient erzeugen und so Probleme im Zusammenhang mit einer unvollständigen Katalysatoraktivierung umgehen.[5][10]

Der Transmetallierungsschritt, bei dem die Arylgruppe von der Boronsäure auf den Palladiumkomplex übertragen wird, ist basenvermittelt und kann ein geschwindigkeitsbestimmender Schritt sein.[1][3]

  • Lösung: Optimieren Sie die Base.

    • Screenen Sie verschiedene Basen: Die Wirksamkeit der Basen hängt stark vom Lösungsmittel und den Substraten ab. Anorganische Basen sind in der Regel überlegen.[13] Beginnen Sie mit K₂CO₃ oder K₃PO₄. Wenn die Ausbeuten niedrig bleiben, ist Cs₂CO₃ oft eine effektivere, wenn auch teurere Option, da es in organischen Lösungsmitteln besser löslich ist.[13][16]

    • Stellen Sie eine ausreichende Basenstärke sicher: Es sind mindestens 2-3 Äquivalente Base erforderlich, um die Bildung des Boronat-Anions zu fördern, das für eine effiziente Transmetallierung notwendig ist.[12][17]

Abbildung 1: Der katalytische Zyklus der Suzuki-Miyaura-Kupplung.

Szenario 2: Ausgangsmaterialien verbraucht, aber geringe Produktausbeute

Dies deutet darauf hin, dass die katalytische Umsetzung stattfindet, aber Nebenreaktionen mit dem gewünschten Kupplungsprodukt konkurrieren.

Dies ist eine der häufigsten Nebenreaktionen, bei der die Boronsäuregruppe durch ein Wasserstoffatom ersetzt wird, wodurch die Boronsäure verbraucht wird, bevor sie gekoppelt werden kann.[4][5]

  • Lösung: Sorgen Sie für streng wasserfreie und sauerstofffreie Bedingungen.

    • Trocknen Sie die Lösungsmittel: Verwenden Sie frisch destillierte oder wasserfreie Lösungsmittel in handelsüblicher Qualität.

    • Entgasen Sie die Reaktionsmischung: Spülen Sie das Lösungsmittel und die Reaktionsmischung vor dem Hinzufügen des Katalysators gründlich mit einem inerten Gas (Argon oder Stickstoff) (mindestens 30 Minuten).[7][10] Führen Sie mindestens drei Zyklen des Evakuierens und Wiederbefüllens des Reaktionsgefäßes mit inertem Gas durch.

    • Überprüfen Sie die Qualität der Boronsäure: Boronsäuren können sich bei der Lagerung zersetzen. Verwenden Sie nach Möglichkeit frisches oder neu gereinigtes Material.

Zwei Moleküle der Boronsäure reagieren miteinander und bilden ein symmetrisches Biaryl-Nebenprodukt. Diese Reaktion wird oft durch das Vorhandensein von Sauerstoff gefördert.[5]

  • Lösung: Rigorose Entgasung.

    • Die oben beschriebenen Schritte zur Minimierung der Protodeboronierung sind auch hier wirksam. Die Aufrechterhaltung einer positiven Inertgasatmosphäre während der gesamten Reaktion ist entscheidend.[10][17]

Das Ausgangsmaterial des Arylhalogenids wird reduziert, wobei das Halogen durch ein Wasserstoffatom ersetzt wird.[4][18]

  • Lösung: Passen Sie die Reaktionsbedingungen an.

    • Senken Sie die Reaktionstemperatur: Höhere Temperaturen können die Dehalogenierung begünstigen.[5] Versuchen Sie, die Reaktion bei der niedrigsten Temperatur durchzuführen, die eine angemessene Umwandlungsrate ermöglicht (z. B. 80-90 °C).[10][17]

    • Überdenken Sie die Base: Sehr starke Basen oder solche, die Hydridquellen sein können, können die Dehalogenierung fördern. Das Screening von Basen wie K₂CO₃ oder K₃PO₄ kann dieses Problem lindern.[18]

Troubleshooting_Workflow start Geringe Ausbeute beobachtet check_conversion Ausgangsmaterialien umgesetzt? start->check_conversion catalyst_issue Problem mit der Katalysatoraktivität check_conversion->catalyst_issue Nein side_reactions Nebenreaktionen dominieren check_conversion->side_reactions Ja no_conversion NEIN solution_catalyst 1. Liganden verbessern (z.B. SPhos) 2. Präkatalysator verwenden 3. Base optimieren (K₃PO₄, Cs₂CO₃) catalyst_issue->solution_catalyst yes_conversion JA solution_side_reactions 1. Strikte Inert-/wasserfreie Bedingungen 2. Reaktionsmischung gründlich entgasen 3. Temperatur senken side_reactions->solution_side_reactions

Abbildung 2: Workflow zur Fehlerbehebung bei geringen Ausbeuten.

Daten zur Optimierung der Reaktion

Die Auswahl des Katalysatorsystems und der Base ist entscheidend. Die folgenden Tabellen fassen repräsentative Daten zusammen, um die Auswirkungen dieser Entscheidungen zu veranschaulichen.

Tabelle 1: Vergleich von Katalysator-/Ligandensystemen

Palladiumquelle (2 mol%)Ligand (4 mol%)Typische Ausbeute (%)Anmerkungen
Pd(PPh₃)₄-15-30%Geringe Ausbeute aufgrund von Katalysatordeaktivierung; häufig bei Pyridin-Substraten beobachtet.[5]
Pd(OAc)₂PPh₃25-40%Geringfügige Verbesserung, aber immer noch anfällig für Vergiftung.
Pd₂(dba)₃XPhos 75-90% Sperrige Biarylphosphin-Liganden verhindern die Koordination des Pyridins am Pd-Zentrum und fördern die Reaktion.[5][11]
Pd₂(dba)₃SPhos 80-95% Ähnlich wie XPhos, oft sehr effektiv bei herausfordernden Kupplungen.[5]

Tabelle 2: Wirkung verschiedener Basen

Base (2.5 Äquivalente)Typische Ausbeute (%)Anmerkungen
Na₂CO₃60-75%Eine wirksame und kostengünstige Option, die Löslichkeit kann jedoch in einigen organischen Lösungsmitteln ein Problem sein.[13]
K₂CO₃70-85%Oft eine bessere Wahl als Na₂CO₃, mit guter Reaktivität.[13][19]
K₃PO₄ 80-95% Eine starke, aber nicht nukleophile Base, die oft ausgezeichnete Ergebnisse liefert, insbesondere bei der Unterdrückung von Nebenreaktionen.[13][17]
Cs₂CO₃85-95%Sehr effektiv aufgrund seiner hohen Löslichkeit, aber teurer.[13][16]

Optimiertes experimentelles Protokoll

Dieses Protokoll integriert die besten Praktiken zur Maximierung der Ausbeute. Es wird davon ausgegangen, dass die Kupplung zwischen 2-Chlor-5-nitropyridin und 3-(Ethoxycarbonyl)phenylboronsäure erfolgt.

Materialien:

  • 2-Chlor-5-nitropyridin (1.0 Äquiv.)

  • 3-(Ethoxycarbonyl)phenylboronsäure (1.2 Äquiv.)

  • Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) (0.02 Äquiv., 2 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 Äquiv., 4 mol%)

  • Kaliumphosphat (K₃PO₄), fein gemahlen und im Ofen getrocknet (2.5 Äquiv.)

  • Wasserfreies 1,4-Dioxan

  • Entionisiertes Wasser

Verfahren:

  • Vorbereitung des Reaktionsgefäßes: Geben Sie in einen ofengetrockneten Schlenk-Kolben, der mit einem Magnetrührstab ausgestattet ist, 2-Chlor-5-nitropyridin, 3-(Ethoxycarbonyl)phenylboronsäure und K₃PO₄.

  • Einrichtung der inerten Atmosphäre: Verschließen Sie den Kolben, evakuieren Sie ihn vorsichtig und füllen Sie ihn dreimal mit Argongas.

  • Zugabe von Katalysator und Ligand: Geben Sie unter einem positiven Argonstrom schnell Pd₂(dba)₃ und SPhos in den Kolben.

  • Zugabe des Lösungsmittels: Bereiten Sie eine 4:1-Mischung aus 1,4-Dioxan und Wasser vor. Entgasen Sie diese Mischung gründlich, indem Sie 30-45 Minuten lang Argon durchblubbern lassen. Geben Sie das entgaste Lösungsmittel über eine Spritze in den Schlenk-Kolben. Die Endkonzentration des limitierenden Reagenzes sollte etwa 0.1 M betragen.

  • Reaktion: Tauchen Sie den Kolben in ein vorgeheiztes Ölbad bei 90 °C und rühren Sie die Mischung kräftig.

  • Überwachung: Überwachen Sie den Reaktionsfortschritt alle 2-4 Stunden mittels TLC oder LC-MS, bis das limitierende Ausgangsmaterial vollständig verbraucht ist (typischerweise 12-24 Stunden).[10][17]

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Verdünnen Sie die Mischung mit Ethylacetat und Wasser. Überführen Sie sie in einen Scheidetrichter.

  • Extraktion: Trennen Sie die organische Schicht. Extrahieren Sie die wässrige Schicht zweimal mit Ethylacetat. Vereinigen Sie die organischen Schichten.

  • Waschen und Trocknen: Waschen Sie die vereinigten organischen Schichten mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (typischerweise unter Verwendung eines Gradienten von Hexan/Ethylacetat), um das reine Ethyl-3-(5-nitropyridin-2-yl)benzoat zu erhalten.

Referenzen

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: )

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (URL: )

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. (URL: [Link])

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications. (URL: [Link])

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. (URL: [Link])

  • Cross-Coupling Reactions of Nitroarenes - PubMed. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society. (URL: [Link])

Sources

Troubleshooting low DMSO solubility for Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with compound management in high-throughput screening (HTS) and drug discovery workflows. A recurring bottleneck is the poor solubility of rigid, lipophilic compounds in standard carrier solvents.

This guide provides a deep-dive troubleshooting framework for Ethyl 3-(5-nitropyridin-2-yl)benzoate , a compound notorious for resisting standard 10 mM DMSO stock preparation protocols. By understanding the physical chemistry driving this resistance, we can implement self-validating protocols to ensure assay integrity.

Diagnostic Overview: The Chemical Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular antagonist. Ethyl 3-(5-nitropyridin-2-yl)benzoate consists of a biaryl system (a phenyl ring linked to a pyridine ring) decorated with an ethyl ester and a strongly electron-withdrawing nitro group.

This specific architecture creates a "perfect storm" against solvation:

  • High Crystal Lattice Energy: The planar biaryl system promotes highly ordered intermolecular π−π stacking in the solid state.

  • Lack of Hydrogen Bond Donors: DMSO is a polar aprotic solvent; it is an excellent hydrogen bond acceptor but a poor donor. Because this compound has zero H-bond donors, it cannot form strong hydrogen bonds with DMSO's sulfoxide oxygen, forcing it to rely entirely on weaker dipole-dipole interactions.

  • Moisture Sensitivity: DMSO is highly hygroscopic. If the solvent absorbs atmospheric water, the water molecules will strongly hydrogen-bond with the DMSO, effectively "stealing" the solvent and drastically reducing its capacity to solvate lipophilic compounds[1][2].

Quantitative Physicochemical Profiling

The table below summarizes the quantitative data driving the compound's behavior, allowing for direct comparison against standard drug-like parameters.

ParameterValueMechanistic Impact on DMSO Solubility
Molecular Weight 272.26 g/mol Moderate; falls well within standard parameters and is not the primary barrier.
LogP (Estimated) ~3.5High lipophilicity; makes the compound extremely sensitive to moisture contamination in DMSO.
H-Bond Donors 0Cannot donate hydrogen bonds to DMSO, severely limiting favorable solvation thermodynamics.
H-Bond Acceptors 5Can interact weakly with DMSO, but relies heavily on dispersion and dipole forces.
Structural Rigidity High (Biaryl + Ester)Planar aromatic rings promote strong intermolecular stacking, increasing the energy required to break the crystal lattice.

Troubleshooting Workflow

When standard dissolution fails, empirical trial-and-error wastes valuable compound. Follow the logical decision tree below to systematically disrupt the crystal lattice and achieve a stable solution.

DMSOSolubility Start Target: 10 mM Stock of Ethyl 3-(5-nitropyridin-2-yl)benzoate CheckDMSO Step 1: Solvent Integrity Is DMSO 100% Anhydrous? Start->CheckDMSO ReplaceDMSO Action: Replace with fresh, sealed anhydrous DMSO CheckDMSO->ReplaceDMSO No / Unsure VortexSonicate Step 2: Kinetic Disruption Vortex + Water Bath (37°C) CheckDMSO->VortexSonicate Yes ReplaceDMSO->VortexSonicate CheckClear Decision: Is solution optically clear? VortexSonicate->CheckClear Acoustic Step 3: Acoustic Cavitation Bath Sonication (15 min, 40°C) CheckClear->Acoustic No Success Success: Aliquot & Store at Room Temp in Desiccator CheckClear->Success Yes CheckClear2 Decision: Is solution optically clear? Acoustic->CheckClear2 CheckClear2->Success Yes Fail Step 4: Adjust Parameters Dilute to 1-5 mM limit CheckClear2->Fail No

Troubleshooting workflow for resolving DMSO solubility issues in rigid biaryl compounds.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the visual validation steps.

Protocol 1: Preparation of Anhydrous Stock & Kinetic Disruption

Objective: Overcome high crystal lattice energy without degrading the ester linkage.

  • Equilibration: Allow the sealed vial of Ethyl 3-(5-nitropyridin-2-yl)benzoate and a fresh bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator. Causality: Opening cold vials introduces atmospheric condensation, immediately poisoning the DMSO[2].

  • Weighing: Weigh the target mass using a calibrated analytical balance into a sterile, amber glass vial.

  • Solvent Addition: Add 90% of the calculated final volume of anhydrous DMSO.

  • Thermal Disruption: Vortex vigorously for 60 seconds, then incubate the vial in a water bath at 37°C for 10 minutes[1].

  • Acoustic Cavitation: If particulate matter remains, transfer the vial to a bath sonicator for 10–15 minutes at 40°C[1]. Causality: Sound waves create microscopic cavitation bubbles that implode, providing localized kinetic energy to shatter the rigid π−π stacked crystals.

  • Volume Adjustment: Bring the solution to the final target volume with anhydrous DMSO.

  • Self-Validation (Tyndall Effect): In a dark room, shine a laser pointer through the vial. If the beam path is visible (scattering), micro-crystals are still present. If the liquid is completely clear, dissolution is complete.

Protocol 2: Aqueous Assay Dilution (Preventing "Crash Out")

Objective: Prevent thermodynamic precipitation when introducing the lipophilic stock into aqueous biological buffers.

  • Organic Serial Dilution: Perform all intermediate serial dilutions in 100% anhydrous DMSO[3]. Causality: Diluting directly into aqueous buffers causes localized supersaturation and immediate precipitation.

  • Buffer Preparation: Ensure your final aqueous assay buffer (e.g., PBS or cell culture media) is vigorously stirring or vortexing.

  • Rapid Injection: Rapidly inject the required volume of the DMSO stock directly into the vortexing aqueous buffer to achieve a final DMSO concentration of 0.1%[2][3].

  • Immediate Utilization: Use the solution immediately for your assay. Causality: This technique traps the highly lipophilic compound in a metastable "kinetic solubility" window before it can reach thermodynamic equilibrium and precipitate[4].

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear yesterday, but after storing it in the refrigerator overnight, it has crystallized. Is the compound ruined? A: No, the compound is likely fine. DMSO has a relatively high freezing point of 18.5°C (65.3°F)[1]. Storing stocks at 4°C causes the solvent itself to freeze, which physically forces the dissolved compound out of solution[1]. To fix this, gently warm the vial to 37°C and vortex until clear. For long-term storage, keep DMSO stocks at room temperature in a desiccator, or freeze them rapidly at -20°C and ensure complete thawing before use.

Q: I have applied heat and sonication, but I absolutely cannot achieve a 10 mM concentration. What are my options? A: Highly planar, rigid molecules often have absolute thermodynamic solubility limits well below 10 mM. In modern drug discovery and fragment-based screening, it is widely accepted practice to lower the stock concentration threshold to 5 mM or even 1 mM to accommodate these physicochemical limitations[5]. Adjust your assay volumes accordingly rather than risking a suspension of micro-crystals, which will yield false negatives in your biological readouts.

Q: Why does the compound dissolve beautifully in DMSO, but immediately turn cloudy when I add it to my assay buffer? A: You are observing the critical difference between kinetic and thermodynamic solubility[4]. The compound is soluble in the organic environment of pure DMSO, but highly insoluble in water. When added to an aqueous buffer, the organic material rapidly precipitates out of solution[3]. To mitigate this, always perform your serial dilutions in DMSO first, and ensure the final aqueous dilution is done rapidly with vigorous mixing to maintain the compound in a metastable state[3].

Sources

Optimizing hydrolysis conditions for Ethyl 3-(5-nitropyridin-2-yl)benzoate esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biaryl Ester Hydrolysis. This guide is specifically engineered for researchers and drug development professionals optimizing the deprotection of Ethyl 3-(5-nitropyridin-2-yl)benzoate .

Hydrolyzing esters attached to highly electron-deficient heteroaromatic systems presents unique chemoselectivity and solubility challenges. This guide provides field-proven insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yielding conversions without degrading your substrate.

Workflow: Hydrolysis Optimization Logic

HydrolysisOptimization Start Ethyl 3-(5-nitropyridin-2-yl)benzoate Solvent Select Co-solvent System (THF/MeOH/H2O 3:1:1) Start->Solvent Base Add Mild Base (1.5 eq LiOH at 0°C) Solvent->Base Monitor Monitor via LC-MS (Check for SNAr side products) Base->Monitor Decision Side Products Detected? Monitor->Decision Yes Yes: Switch to Acid Catalyzed Hydrolysis Decision->Yes Yes No No: Proceed to Workup Decision->No No Workup Acidify to pH 3-4 Extract & Crystallize Yes->Workup No->Workup

Workflow for optimizing the hydrolysis of electron-deficient biaryl esters.

Troubleshooting FAQs

Q1: Why am I seeing a dark red/brown reaction mixture and multiple degradation peaks on my LC-MS when using NaOH/MeOH? A: This is a classic symptom of Nucleophilic Aromatic Substitution (SNAr) or Meisenheimer complex formation. The 5-nitropyridin-2-yl moiety is extremely electron-deficient due to the synergistic electron-withdrawing nature of the nitro group and the pyridine nitrogen. When exposed to strong, "naked" hydroxide ions (like those from NaOH or KOH) at elevated temperatures, the hydroxide can attack the unsubstituted 6-position of the pyridine ring or displace the nitro group entirely[1]. Switching to a milder base like Lithium Hydroxide (LiOH) mitigates this over-reactivity[2].

Q2: My starting material immediately precipitates when I add the aqueous base. How do I maintain a homogeneous reaction? A: Biaryl esters have notoriously poor aqueous solubility. If your solvent system is too polar (e.g., pure MeOH/H2O), the ester will crash out, leading to stalled reactions or requiring harsh heating that drives degradation. Incorporating Tetrahydrofuran (THF) into the solvent mixture maintains the lipophilic ester in the organic phase while allowing the hydroxide to react smoothly at the solvent interface[3]. We recommend a THF/MeOH/H2O ratio of 3:1:1.

Q3: Can I use acid-catalyzed hydrolysis to completely avoid base-induced degradation? A: Yes. The nitropyridine ring is highly stable under acidic conditions. If your molecule does not contain other acid-sensitive protecting groups, you can reflux the ester in 6.0 M HCl and 1,4-Dioxane (1:1) at 90 °C for 24 hours. While this completely eliminates SNAr side reactions, it is a much harsher and slower process than the optimized LiOH protocol.

Quantitative Data Summary

The following table summarizes the causality between reaction conditions and experimental outcomes for this specific biaryl ester.

ConditionReagentsSolvent RatioTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
A (Standard Base) NaOH (3.0 eq)MeOH / H2O (1:1)602>95%< 30%Low (SNAr degradation)
B (Mild Base, RT) LiOH (2.0 eq)THF / H2O (3:1)251285%75%Moderate
C (Optimized Base) LiOH (1.5 eq)THF / MeOH / H2O (3:1:1)0 to 256>99%92%High (>98%)
D (Acidic) HCl (6.0 M)1,4-Dioxane / H2O (1:1)902490%85%High (>95%)

Self-Validating Experimental Protocol: Optimized Saponification (Condition C)

Objective: High-yield conversion of Ethyl 3-(5-nitropyridin-2-yl)benzoate to 3-(5-nitropyridin-2-yl)benzoic acid without degrading the nitropyridine ring[4].

Step 1: Substrate Dissolution (Solubility Check)

  • Charge a round-bottom flask with Ethyl 3-(5-nitropyridin-2-yl)benzoate (1.0 mmol).

  • Add THF (6.0 mL) and MeOH (2.0 mL). Stir at 400 rpm until the solution is completely homogeneous.

  • Causality: The biaryl system is highly lipophilic. THF ensures solvation, while MeOH acts as a phase-transfer bridge for the incoming aqueous base, preventing the starting material from crashing out[3].

Step 2: Controlled Base Addition (Preventing SNAr)

  • Cool the organic solution to 0 °C using an ice-water bath.

  • Prepare a solution of LiOH·H₂O (63 mg, 1.5 mmol, 1.5 eq) in deionized water (2.0 mL).

  • Add the aqueous LiOH dropwise over 10 minutes.

  • Causality: Lithium hydroxide is a milder base than NaOH[2]. Adding it at 0 °C prevents localized spikes in hydroxide concentration and thermal runaway, which would otherwise attack the electron-deficient pyridine ring[1].

Step 3: Reaction Monitoring (Validation)

  • Remove the ice bath and allow the reaction to warm to 25 °C.

  • After 4 hours, sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Check: The ester mass (M+H = 273) should be absent, replaced entirely by the acid mass (M+H = 245). If unreacted ester remains, stir for an additional 2 hours.

Step 4: Quenching and Organic Removal

  • Once conversion is complete, concentrate the mixture under reduced pressure (30 °C, 150 mbar) to remove THF and MeOH.

  • Causality: Removing organic solvents before acidification prevents the newly formed carboxylic acid from remaining dissolved in the organic phase, maximizing your precipitation yield.

Step 5: Acidification and Isolation (Validation)

  • Dilute the remaining aqueous layer with 5.0 mL of cold water and cool to 0 °C.

  • Dropwise add 1.0 M HCl until the pH reaches 3.0 - 4.0 (verify with pH paper).

  • Validation Check: A thick, off-white to pale yellow precipitate must form immediately upon reaching the target pH.

  • Filter the solid under vacuum, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours to afford the pure product.

References[4] Benchchem. "2-(5-Nitropyridin-2-yl)benzoic acid|C12H8N2O4".https://www.benchchem.com/product/b1156821[1] MDPI. "Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives".https://www.mdpi.com/1420-3049/25/19/4580/htm[3] PMC. "Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity".https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2748924/[2] ACS GCI Pharmaceutical Roundtable Reagent Guides. "Bases".https://www.acsgcipr.org/wp-content/uploads/2021/03/Bases.pdf

Sources

Technical Support Center: A Guide to Preventing Thermal Degradation of Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-(5-nitropyridin-2-yl)benzoate. Its purpose is to offer a comprehensive understanding of the compound's stability and to provide actionable troubleshooting and preventative measures to mitigate thermal degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and storage of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

Q1: What are the optimal storage conditions for Ethyl 3-(5-nitropyridin-2-yl)benzoate to ensure its long-term stability?

A1: The ideal storage conditions are critical for maintaining the integrity of the compound. Based on the general best practices for nitroaromatic compounds and esters, the following conditions are recommended:

  • Temperature: Store refrigerated at 2-8°C for long-term storage.[1] Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Light: Protect from light by storing the compound in an amber glass vial or by placing it in a dark cabinet or container.[1] Nitroaromatic compounds can be susceptible to photodegradation.[1]

  • Atmosphere: For maximum stability, especially if the compound is stored for an extended period, store it as a solid under an inert atmosphere, such as argon or nitrogen.[1] This minimizes the risk of oxidative and moisture-driven degradation.

  • Container: Use tightly sealed, non-reactive containers like glass vials with Teflon-lined caps to prevent contamination and potential reactions with container materials.[1]

Q2: I've noticed a slight color change in my solid sample of Ethyl 3-(5-nitropyridin-2-yl)benzoate. Does this indicate degradation?

A2: A change in color, often to a yellowish or brownish hue, is a common preliminary indicator of degradation in nitroaromatic compounds.[1] This can be caused by exposure to elevated temperatures (thermal degradation) or light (photodegradation), leading to the formation of colored byproducts.[1] While a visual color change is a strong warning sign, it is not conclusive proof of significant degradation.[1] Analytical confirmation is necessary to determine the extent of the issue.

Q3: How can I definitively confirm if my compound has degraded?

A3: The most reliable method to confirm and quantify degradation is through a stability-indicating analytical method.[2][3] High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the industry standard for this purpose.[4][5] A properly developed HPLC method can separate the intact Ethyl 3-(5-nitropyridin-2-yl)benzoate from its degradation products, allowing you to quantify the remaining purity and identify potential impurities.[2][4] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]

Q4: What are the primary chemical pathways through which Ethyl 3-(5-nitropyridin-2-yl)benzoate might degrade?

A4: Given its chemical structure, Ethyl 3-(5-nitropyridin-2-yl)benzoate is susceptible to several degradation pathways:

  • Thermal Decomposition: The nitro group on the pyridine ring significantly influences the molecule's electronic properties and thermal stability.[6][7] High temperatures can initiate decomposition, potentially leading to complex reactions.[7][8]

  • Hydrolysis: The ethyl benzoate moiety contains an ester linkage, which is susceptible to hydrolysis, especially in the presence of moisture, acid, or base.[9][10] This reaction would cleave the ester bond to form 3-(5-nitropyridin-2-yl)benzoic acid and ethanol.[9][10][11]

  • Photodegradation: Aromatic nitro compounds are often light-sensitive and can undergo degradation upon exposure to UV or visible light.[1][3]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue: My HPLC analysis shows a new, significant peak that was not present in the initial analysis of the compound. What should I do?

  • Possible Cause: The appearance of a new peak is a strong indication of degradation or contamination. If the sample has been stored for a period or exposed to non-ideal conditions, it is likely a degradation product.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of known purity. Check for system-related issues like ghost peaks from the mobile phase or carryover from previous injections.

    • Peak Purity Analysis: If you are using a PDA detector, perform a peak purity analysis on the main compound peak to see if a degradant is co-eluting.[3]

    • Forced Degradation Study: To tentatively identify the new peak, you can perform a forced degradation study (see Protocol 3). Subjecting a fresh sample to heat, acid, base, and light can help you determine if the new peak corresponds to a specific degradation pathway.[5] For example, if the peak appears after base hydrolysis, it is likely the corresponding carboxylic acid.

    • Characterization: For critical applications, use LC-MS to determine the mass of the new peak, which provides crucial information for identifying its structure.

Issue: My experimental results are inconsistent, and I suspect the stability of my stock solution of Ethyl 3-(5-nitropyridin-2-yl)benzoate is the problem.

  • Possible Cause: The choice of solvent and storage conditions for solutions is critical.[1] Some solvents can accelerate degradation, and solutions are often less stable than the solid compound.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a high-purity, dry solvent. Protic solvents may participate in hydrolysis over time. Aprotic solvents like DMSO or DMF are common, but their purity is paramount. For long-term storage, it is always best to store the compound as a solid.[1]

    • Solution Preparation: Prepare stock solutions fresh whenever possible. If solutions must be stored, store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Run a Stability Check: Prepare a fresh solution and analyze it by HPLC. Then, store it under your typical conditions for a set period (e.g., 24-48 hours) and re-analyze. A decrease in the main peak area and an increase in impurity peaks will confirm instability in solution.

Part 3: Visualization & Workflow
Troubleshooting Degradation Workflow

The following diagram outlines a logical workflow for identifying and addressing suspected degradation of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

G Observation Observation: - Color Change - Inconsistent Results - New HPLC Peaks InitialCheck Initial Check: Is the compound new or aged? Were storage guidelines followed? Observation->InitialCheck HPLC_Analysis Confirm with Stability-Indicating HPLC Method InitialCheck->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? (Purity < 95% or significant new peaks) HPLC_Analysis->Degradation_Confirmed No_Degradation No Significant Degradation - Review experimental procedure - Check instrument calibration Degradation_Confirmed->No_Degradation No Characterize Characterize Degradants - Forced Degradation Study - LC-MS Analysis Degradation_Confirmed->Characterize Yes End Proceed with Experiment No_Degradation->End Action Action Plan: - Discard degraded material - Obtain fresh compound - Implement strict storage protocols Characterize->Action Action->End

Caption: Workflow for troubleshooting suspected compound degradation.

Part 4: Protocols for Stability Assessment
Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a dark, refrigerated environment (2-8°C).

  • Solid Storage: Maintain the compound as a solid in its original, tightly sealed amber vial. For long-term storage (>6 months), consider placing the vial inside a desiccator with an inert atmosphere backfill (Argon/Nitrogen).

  • Solution Preparation: Prepare solutions using high-purity, anhydrous grade solvents.

  • Solution Storage: If short-term storage of a solution is unavoidable, divide it into single-use aliquots in tightly sealed vials and store at -20°C or below. Protect from light.

  • Handling: Equilibrate the container to room temperature before opening to prevent moisture condensation on the solid material. Handle quickly and reseal tightly.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general starting method. Method development and validation are required for specific applications.[4]

  • Objective: To separate the parent compound from potential degradation products.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 210-400 nm with a PDA detector; select an appropriate wavelength (e.g., 254 nm) for quantification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~0.5 mg/mL.

Protocol 3: Forced Degradation Study
  • Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation pathways and to confirm that the analytical method is "stability-indicating".[5]

  • Procedure:

    • Prepare separate solutions of Ethyl 3-(5-nitropyridin-2-yl)benzoate (~0.5 mg/mL).

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.[1] Neutralize before HPLC analysis.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 8 hours.[1] Neutralize before HPLC analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in solvent for analysis.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a defined period.[3]

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the HPLC method described above. The goal is to achieve 5-20% degradation of the main peak.

Part 5: Data Summary
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down thermally activated degradation processes.[1]
Light Exposure Protect from Light (Amber Vial)Prevents photodegradation, common in nitroaromatic compounds.[1][3]
Atmosphere Inert Gas (Argon/Nitrogen)Minimizes risk of oxidation and hydrolysis from atmospheric moisture.[1]
Physical Form SolidGenerally more stable than solutions for long-term storage.[1]
pH (in solution) NeutralAvoids acid or base-catalyzed hydrolysis of the ester linkage.[9][10]
References
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Retrieved from [Link]

  • Kumar, V. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. Retrieved from [Link]

  • Macedo, T., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from [Link]

  • IJIRT. (2026, March 20). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. International Journal of Innovative Research in Technology. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. Retrieved from [Link]

  • Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. Retrieved from [Link]

  • Jain, D., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 13). 5.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Jenkins, T. F., et al. (1996). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Klyuev, M. V., et al. (2015). The thermal decomposition of azidopyridines. ResearchGate. Retrieved from [Link]

  • Nita, L., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Retrieved from [Link]

Sources

Introduction: The Challenge of Purity in Ethyl 3-(5-nitropyridin-2-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-(5-nitropyridin-2-yl)benzoate is a key intermediate in pharmaceutical development, often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] While effective, these methods can generate structurally similar impurities that are difficult to remove by conventional chromatography. Crystallization is the primary method for purification, but achieving high purity is challenging when impurities co-elute, meaning they have similar solubility profiles and can become incorporated into the crystal lattice.[2][3]

This guide provides a structured, in-depth approach to troubleshooting and resolving co-eluting impurities during the crystallization of Ethyl 3-(5-nitropyridin-2-yl)benzoate. It is designed for researchers and process chemists to diagnose issues, design effective purification strategies, and ensure the final product meets stringent quality attributes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized Ethyl 3-(5-nitropyridin-2-yl)benzoate, but my post-crystallization purity is low. What are the likely co-eluting impurities?

The most probable impurities are byproducts and unreacted starting materials from the Suzuki-Miyaura coupling reaction. Due to their structural similarity to the target molecule, they often exhibit comparable solubility, leading to co-crystallization.

Common Impurity Classes:

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid or aryl halide.

  • Starting Materials: Unreacted 2-chloro-5-nitropyridine or ethyl 3-boronobenzoate (or their equivalents).

  • Protodeboronation Byproducts: Where the boronic acid group is replaced by a hydrogen atom.

  • Ligand-Derived Impurities: Phenylated or other aryl impurities originating from the phosphine ligands used in the palladium catalyst system can be a significant issue.[4][5]

Initial Action: Use a high-resolution analytical technique like LC-MS to identify the mass of the impurities. This information is critical for confirming their identity and planning a purification strategy.[6]

Q2: My HPLC analysis shows a sharp, symmetrical peak. How can I be sure it's not masking a co-eluting impurity?

A symmetrical peak is not a guarantee of purity.[7] Co-elution can occur where two or more compounds exit the column at the same time, appearing as a single peak.

Verification Protocol: Peak Purity Analysis

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors acquire UV-Vis spectra across the entire peak.

  • Perform Peak Purity Analysis: The software can compare spectra from the upslope, apex, and downslope of the peak.

    • If Spectra are Identical: The peak is likely pure.

    • If Spectra Differ: The peak is impure, and co-elution is occurring.[7]

  • Mass Spectrometry (MS) Confirmation: An LC-MS analysis will show if multiple mass-to-charge ratios (m/z) are present across the time course of the single chromatographic peak, providing definitive evidence of co-elution.[8]

Q3: What is the most critical first step in developing a crystallization process to reject these impurities?

The foundational step is systematic solvent screening . The choice of solvent is the most powerful parameter for influencing solubility, supersaturation, and ultimately, the selectivity of the crystallization process.[9] The goal is to find a solvent or solvent system where the solubility of the desired compound and its impurities are significantly different across a temperature range.[10]

Rationale: The nitro- and ester- groups in Ethyl 3-(5-nitropyridin-2-yl)benzoate make it a polar molecule. Its solubility will be influenced by solvent polarity, hydrogen bonding capability, and aromatic interactions.[10][11]

Solvent ClassExample(s)Interaction Mechanism with Target MoleculeExpected Outcome for Purity
Protic Solvents Ethanol, IsopropanolHydrogen bonding with nitro and ester groups.Good solubility at high temperatures. Often a good starting point for cooling crystallization.[10]
Aprotic Polar Acetone, Ethyl AcetateDipole-dipole interactions.Can offer different selectivity compared to protic solvents. Ethyl acetate is often effective.
Aromatic Toluene, Xyleneπ-π stacking interactions with the pyridine and benzene rings.May alter crystal habit and potentially exclude non-aromatic impurities.[9]
Ethers MTBE, 2-MeTHFModerate polarity, ether oxygen can act as H-bond acceptor.Can be useful in anti-solvent crystallization.
Non-Polar Heptane, Cyclohexanevan der Waals forces.Low solubility. Primarily used as anti-solvents.

Recommendation: Begin with a screening of ethanol, isopropanol, ethyl acetate, and toluene.

Troubleshooting Guide: A Structured Workflow for Purity Enhancement

If initial solvent screening does not yield the desired purity, a more systematic approach is required. This workflow helps diagnose the impurity incorporation mechanism and apply a targeted solution.

digraph "Crystallization_Troubleshooting_Workflow" { graph [fontname="Helvetica", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Troubleshooting workflow for impurity resolution.
Protocol 1: Controlling Crystallization Kinetics

Rapid crystallization is a primary cause of impurity incorporation because the crystal grows too quickly to differentiate between the correct molecule and a structurally similar impurity.[12] Controlling the rate of supersaturation is key to enhancing purity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of a chosen solvent (e.g., ethanol) at its boiling point (or ~75°C). Ensure complete dissolution.

  • Controlled Cooling: Instead of allowing the flask to cool at room temperature, place it in a programmable cooling bath.

    • Profile 1 (Linear): Cool the solution from 75°C to 20°C at a slow, linear rate (e.g., 0.2°C/minute).

    • Profile 2 (Staged): Cool rapidly to a temperature just above the nucleation point (e.g., 55°C), hold for 1 hour, then cool slowly (0.1°C/minute) through the primary growth phase.

  • Seeding (Optional but Recommended): Once the solution is cooled to just below the saturation point, add a small quantity (0.1-1% w/w) of high-purity seed crystals.

    • Rationale: Seeding bypasses the stochastic nature of primary nucleation and ensures that growth occurs on the desired crystalline form, often at a lower level of supersaturation, which enhances impurity rejection.[10]

  • Agitation: Maintain slow, consistent agitation (e.g., 100-150 RPM) throughout the process to ensure thermal homogeneity without causing excessive secondary nucleation from crystal breakage.

  • Isolation & Washing: Filter the crystals and wash with a minimal amount of ice-cold solvent to remove impure mother liquor adhering to the crystal surface.[10] Using solvent that is not cold will redissolve the product and lower the yield.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a single solvent fails to provide adequate selectivity. It involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent.

Step-by-Step Methodology:

  • Solvent Selection:

    • Good Solvent: Dissolve the crude Ethyl 3-(5-nitropyridin-2-yl)benzoate in a solvent where it is highly soluble (e.g., Ethyl Acetate).

    • Anti-Solvent: Select a miscible solvent in which the compound is poorly soluble (e.g., Heptane).

  • Dissolution: Prepare a concentrated solution of the crude material in the good solvent at a constant temperature (e.g., 40°C).

  • Controlled Addition: Add the anti-solvent slowly and sub-surfacely to the stirred solution at a constant rate using a syringe pump.

    • Rationale: Slow addition maintains a controlled level of supersaturation, preventing the product from "oiling out" or crashing out of solution as an amorphous solid, which would trap impurities.[10][12]

  • Maturation: After the addition is complete, allow the resulting slurry to stir for 1-2 hours to allow the crystal form to stabilize and for any initially trapped impurities to potentially leach back into the solvent phase.

  • Isolation: Filter and wash the crystals with a pre-mixed solution of the good solvent and anti-solvent in the final ratio.

Advanced Diagnostics: Understanding Impurity Incorporation

If the above methods fail, the impurity may be incorporating into the crystal lattice through a more challenging mechanism. Identifying this mechanism is key to solving the problem.[2][3]

digraph "Impurity_Incorporation_Mechanisms" { graph [fontname="Helvetica", fontsize=10]; node [shape=record, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", dir=none];

}

Mechanisms of impurity incorporation in a crystal.

Diagnostic Experiment: Slurry and Wash Study

This experiment helps determine if the impurity is on the crystal surface or incorporated within the lattice.

  • Procedure: Take a sample of the impure, crystallized product. Suspend it in a saturated, impurity-free solution of the pure compound (or the mother liquor from a high-purity crystallization) and stir for several hours.

  • Analysis: Filter the solid and analyze its purity.

    • Significant Purity Increase (>50% impurity removal): The impurity is primarily located on the surface of the crystals (adsorption or deposition from mother liquor).[3] Solution: Focus on optimizing the filtration and washing steps. A more effective wash or re-slurry in a clean solvent may be sufficient.

    • Minor or No Purity Increase: The impurity is incorporated within the crystal lattice, either as inclusions or as a solid solution.[3] Solution: This is a more difficult problem. The crystallization conditions (solvent, cooling rate, etc.) must be fundamentally changed to alter the selectivity of crystal growth. This is where Process Analytical Technology (PAT) becomes invaluable.

Leveraging Process Analytical Technology (PAT) for Complex Cases

PAT involves using in-situ analytical tools to monitor and control the crystallization process in real-time. This provides a deep understanding of the process and allows for knowledge-based optimization.[13][14][15]

Key PAT Tools for Crystallization:

  • Fourier-Transform Infrared Spectroscopy (FTIR) / Raman Spectroscopy: Monitors the concentration of the solute and impurities in the liquid phase in real-time, allowing for precise tracking of supersaturation.

  • Focused Beam Reflectance Measurement (FBRM): Measures crystal size and count in real-time without sampling. It is used to monitor nucleation, growth, and agglomeration.

  • Particle Vision and Measurement (PVM): Provides high-resolution images of the crystals in-situ, allowing for direct observation of crystal habit, oiling out, and other phenomena.[13]

By combining these tools, a "design space" can be established where the crystallization process consistently delivers the desired purity, crystal size, and polymorphic form.[16] For example, FBRM can detect the onset of nucleation, and the process can be controlled to maintain a low nucleation rate and promote selective growth, effectively locking out impurities.

References

  • How PAT tools can help improve understanding of the crystallis
  • Malwade, C. R., & Qu, H. Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark.
  • Applying simple PAT tools to crystallisation in process chemistry. (2017). Vertex AI Search.
  • An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. (2014).
  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Vertex AI Search.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • solvent selection for effective recrystallization of nitroarom
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (2017).
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b) a) All reactions were performed under an inert argon atmosphere. b) HPLC yields were indicated.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • Ethyl 2-(3,5-dinitrobenzamido)
  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. (2019). PubMed.
  • Preparative chromatography of peptides and other large molecules. (2024). Almac.

Sources

Minimizing side reactions during Ethyl 3-(5-nitropyridin-2-yl)benzoate amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists navigate the specific synthetic challenges associated with the amidation of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

System Overview & Mechanistic Challenges

The conversion of an unactivated ethyl ester to an amide typically requires harsh conditions (strong bases, high heat, or aggressive Lewis acids). However, Ethyl 3-(5-nitropyridin-2-yl)benzoate presents a unique chemotype: the 5-nitropyridin-2-yl moiety . The strongly electron-withdrawing nitro group at the C5 position severely depletes electron density from the pyridine ring, making the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). When aliphatic amines are introduced under forcing conditions, they often attack the pyridine ring rather than the ester carbonyl.

MechanisticPathways SM Ethyl 3-(5-nitropyridin-2-yl)benzoate + Amine Nucleophile Target Target Amide (Desired Pathway) SM->Target Mild Activation (T3P / Borane) SNAr SNAr Adduct (Attack at Pyridine C6) SM->SNAr Strong Base / High Heat (Nucleophilic Attack) Hydrolysis Carboxylic Acid (Trace Water) SM->Hydrolysis Aqueous Conditions

Mechanistic pathways showing competition between target amidation and SNAr side reactions.

Troubleshooting Guides & FAQs

Q1: I attempted a direct amidation using potassium tert-butoxide ( KOtBu ) and an aliphatic amine, but my reaction turned dark red/black and yielded multiple spots on TLC. What happened? A: You are observing the consequences of competing electrophilic sites. While KOtBu -assisted direct amidation is highly effective for standard unactivated esters [1], it is fundamentally incompatible with sensitive nitroheteroarenes. The strong base deprotonates the amine, creating a highly nucleophilic amide anion. Because the activation energy for SN​Ar at the highly electron-deficient C6 position of the nitropyridine ring is lower than the activation energy for attack at the unactivated ethyl ester, the amine attacks the ring. The dark red/black color is indicative of Meisenheimer complex formation or single-electron transfer (SET) leading to nitro radical anions.

Q2: Can I use Lewis acid catalysts (e.g., AlMe3​ in a Weinreb-type amidation) or transition metals to force the direct amidation? A: It is highly risky. Trimethylaluminum ( AlMe3​ ) activates the amine by forming an aluminum amide complex. While this increases nucleophilicity toward the ester, the nitro group can competitively coordinate with the Lewis acid, leading to unpredictable complexation, catalyst deactivation, and poor conversion. If direct amidation is strictly required to minimize step count, milder catalytic systems such as Manganese-catalyzed protocols [2] or Borane-Pyridine liquid catalysts [3] are preferred. However, these still require elevated temperatures ( >100∘C ) which inevitably trigger baseline SN​Ar degradation.

Q3: What is the most reliable method to amidate this substrate while completely suppressing SN​Ar ? A: The industry standard for this chemotype is to abandon direct amidation in favor of a highly controlled two-step sequence : mild saponification followed by coupling using Propylphosphonic anhydride ( T3P ) [4]. By hydrolyzing the ester to a carboxylic acid using LiOH at 0∘C , you bypass the need for harsh nucleophiles. In the second step, T3P activates the acid by forming a mixed anhydride. Crucially, this step is performed with DIPEA (N,N-Diisopropylethylamine). DIPEA is sterically hindered and non-nucleophilic, meaning it acts solely as a proton sponge and cannot attack the nitropyridine ring, resulting in near-quantitative conversion with <2% side reactions.

Quantitative Method Comparison

To illustrate the causality of reagent selection on reaction outcomes, the following table summarizes the expected performance of various amidation strategies on Ethyl 3-(5-nitropyridin-2-yl)benzoate based on established physical organic chemistry principles.

Amidation StrategyReagents / CatalystTemp ( ∘C )Target Amide Yield (%) SN​Ar Byproduct (%)Hydrolysis / Other (%)
Direct Base-Promoted KOtBu , Amine, THF2515%65%20%
Lewis Acid (Weinreb) AlMe3​ , Amine, Toluene8042%38%20%
Mild Catalytic Direct Borane-Pyridine, Amine10060%25%15%
Two-Step (Optimized) 1. LiOH 2. T3P , DIPEA 2592% < 2% < 6%

Diagnostic Workflow

When troubleshooting failed amidation attempts, LC-MS analysis of the crude reaction mixture is your primary diagnostic tool. Use the following decision tree to identify the failure mode and implement the correct mitigation strategy.

TroubleshootingWorkflow Start Amidation Reaction Yields < 50% CheckLCMS Check LC-MS for Byproducts Start->CheckLCMS IsSNAr Is SNAr Adduct Present? (Mass = SM - NO2 + Amine OR SM + Amine - H) CheckLCMS->IsSNAr IsHydrolysis Is Saponified Acid Present? (Mass = SM - 28) CheckLCMS->IsHydrolysis ActionSNAr Switch to 2-Step Protocol (LiOH then T3P) IsSNAr->ActionSNAr Yes ActionLowConv Increase Temp / Catalyst Loading (e.g., Borane-Pyridine) IsSNAr->ActionLowConv No ActionHydrolysis Dry Solvents / Reagents Use Molecular Sieves IsHydrolysis->ActionHydrolysis Yes

Decision tree for diagnosing and troubleshooting low-yielding amidation reactions.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) to verify the success of each step before proceeding, preventing the carryover of impurities.

Protocol A: Optimized Two-Step Amidation (Industry Standard)

Step 1: Mild Saponification Rationale: Hydrolyzing the ester under highly controlled, cold aqueous conditions prevents base-catalyzed degradation of the nitro group.

  • Preparation: Dissolve Ethyl 3-(5-nitropyridin-2-yl)benzoate (1.0 equiv) in a 3:1 mixture of THF/Water (0.2 M concentration).

  • Reaction: Cool the mixture to 0∘C using an ice bath. Slowly add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.2 equiv) in one portion.

  • Self-Validation (IPC 1): Stir for 2 hours at 0∘C . Sample 10 μL of the reaction, dilute in MeCN , and analyze via LC-MS. Pass Criteria: Complete disappearance of the starting material mass ( [M+H]+=273.1 ) and appearance of the carboxylic acid mass ( [M+H]+=245.1 ).

  • Workup: Acidify the mixture to pH 3 using 1M HCl (dropwise, maintaining <5∘C ). Extract with Ethyl Acetate ( ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate acid.

Step 2: T3P-Mediated Coupling Rationale: T3P generates a highly reactive mixed anhydride without forming aggressive acyl chlorides. DIPEA prevents unwanted nucleophilic attack on the pyridine ring.

  • Preparation: Dissolve the intermediate carboxylic acid (1.0 equiv) and the target amine (1.5 equiv) in anhydrous Ethyl Acetate (0.15 M).

  • Base Addition: Add DIPEA (3.0 equiv). Cool the mixture to 0∘C under a nitrogen atmosphere.

  • Activation: Dropwise add Propylphosphonic anhydride ( T3P , 50 wt% solution in EtOAc, 1.5 equiv) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature ( 25∘C ). Stir for 4 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. Pass Criteria: Complete consumption of the carboxylic acid peak and formation of the target amide mass. Absence of SN​Ar adducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Separate the layers and wash the organic phase with 1M HCl (to remove excess amine and DIPEA ), followed by brine. Dry over Na2​SO4​ and concentrate to afford the pure amide.

References

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications RSC Advances[Link]

  • Manganese Catalyzed Direct Amidation of Esters with Amines The Journal of Organic Chemistry[Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation Molecules (MDPI)[Link]

  • A broadly applicable method for amide C-N bond formation... (T3P Coupling) Organic Letters[Link]

Validation & Comparative

A Senior Application Scientist's Comparative Guide: Ethyl 3-(5-nitropyridin-2-yl)benzoate vs. its Methyl Ester Analog in Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Ester Moiety in Molecular Recognition

The 3-(5-nitropyridin-2-yl)benzoate scaffold represents a class of compounds with potential for diverse biological activities, owing to the presence of key pharmacophoric features: a nitropyridine ring, known for its role in various bioactive molecules, and a benzoate ester, a common functional group in drug candidates. The ester group, in particular, can be a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. It can influence solubility, metabolic stability, and, most importantly for this discussion, the binding affinity to a biological target. The choice between a methyl and an ethyl ester, a difference of a single methylene unit, can alter a compound's interaction with a receptor binding pocket in several ways:

  • Steric Effects: The larger ethyl group may provide a better fit in a spacious hydrophobic pocket, leading to enhanced van der Waals interactions and potentially higher affinity. Conversely, it could introduce steric hindrance in a constricted binding site, thereby reducing affinity.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which could subtly influence the charge distribution across the molecule and its interaction with polar residues in the binding site.

  • Conformational Flexibility: The ethyl group introduces an additional rotatable bond, which could allow the molecule to adopt a more favorable conformation for binding.

Proposed Biological Targets and Rationale

Given the structural motifs present in Ethyl 3-(5-nitropyridin-2-yl)benzoate, several classes of proteins could serve as potential biological targets. Pyridine and nitropyridine derivatives have been investigated as inhibitors of a wide range of enzymes and receptors, including:

  • Kinases: Many kinase inhibitors feature a pyridine core that can form crucial hydrogen bonds within the ATP-binding site.

  • G-Protein Coupled Receptors (GPCRs): The aromatic systems and potential for hydrogen bonding make this scaffold a candidate for GPCR antagonism or agonism.

  • Nuclear Receptors: The relatively lipophilic nature of the molecule could facilitate its entry into the cell and interaction with intracellular receptors.

The specific target will ultimately determine the nature of the binding interactions and the impact of the ester modification.

A Framework for Experimental Comparison of Binding Affinity

To definitively compare the binding affinities of Ethyl 3-(5-nitropyridin-2-yl)benzoate and its methyl ester analog, a systematic experimental workflow is required. The following protocols outline a self-validating system for synthesis, purification, and biological evaluation.

The synthesis of both the ethyl and methyl esters would likely proceed through a common intermediate, ensuring a consistent starting point for comparison. A plausible synthetic route is outlined below:

cluster_synthesis Synthesis Workflow Start 2-chloro-5-nitropyridine Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Start->Suzuki_Coupling Intermediate1 3-boronobenzoic acid Intermediate1->Suzuki_Coupling Intermediate2 3-(5-nitropyridin-2-yl)benzoic acid Suzuki_Coupling->Intermediate2 Esterification_Ethyl Esterification (Ethanol, acid catalyst) Intermediate2->Esterification_Ethyl Esterification_Methyl Esterification (Methanol, acid catalyst) Intermediate2->Esterification_Methyl Product_Ethyl Ethyl 3-(5-nitropyridin-2-yl)benzoate Esterification_Ethyl->Product_Ethyl Product_Methyl Methyl 3-(5-nitropyridin-2-yl)benzoate Esterification_Methyl->Product_Methyl

Caption: Proposed synthetic workflow for the target compounds.

Protocol:

  • Suzuki Coupling: React 2-chloro-5-nitropyridine with 3-boronobenzoic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to yield 3-(5-nitropyridin-2-yl)benzoic acid.

  • Esterification:

    • For the ethyl ester, reflux the resulting carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

    • For the methyl ester, reflux the carboxylic acid in methanol with a catalytic amount of a strong acid.

  • Purification: Purify both final products using column chromatography and characterize them thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure high purity (>95%) for biological testing.

A competitive radioligand binding assay is a gold-standard method for determining the binding affinity of unlabeled compounds.

cluster_assay Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents: - Target Receptor Preparation - Radiolabeled Ligand - Test Compounds (Ethyl & Methyl Esters) Incubation Incubation: Mix receptor, radioligand, and varying concentrations of test compound Prepare_Reagents->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Competition Curve Fitting - Determination of IC50 and Ki values Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Receptor Preparation: Prepare a membrane fraction or purified protein preparation of the target receptor.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radiolabeled ligand (a compound known to bind to the target), and a range of concentrations of the unlabeled test compounds (both the ethyl and methyl esters).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a rapid filtration method.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The primary output of the binding assays will be the Ki values for each compound. These should be presented in a clear, tabular format.

CompoundKi (nM)
Ethyl 3-(5-nitropyridin-2-yl)benzoateHypothetical Value
Methyl 3-(5-nitropyridin-2-yl)benzoateHypothetical Value

Interpretation of Potential Outcomes:

  • Ki (Ethyl) < Ki (Methyl): This would suggest that the ethyl ester has a higher binding affinity for the target. This could be due to more favorable hydrophobic interactions within the binding pocket.

  • Ki (Ethyl) > Ki (Methyl): This would indicate that the methyl ester is the more potent binder. This might occur if the larger ethyl group causes steric clashes with the receptor.

  • Ki (Ethyl) ≈ Ki (Methyl): This would imply that the additional methylene group has a negligible impact on binding, suggesting that this part of the molecule may be solvent-exposed or in a region of the binding pocket that is insensitive to small changes in size.

Structure-Activity Relationship (SAR) Discussion

The comparison between the ethyl and methyl esters forms a fundamental SAR study. The core principle at play is the exploration of the steric and hydrophobic landscape of the receptor's binding pocket.

cluster_sar Structure-Activity Relationship Logic Core_Scaffold 3-(5-nitropyridin-2-yl)benzoate Core Methyl_Ester Methyl Ester (-CH3) Core_Scaffold->Methyl_Ester Ethyl_Ester Ethyl Ester (-CH2CH3) Core_Scaffold->Ethyl_Ester Binding_Pocket Receptor Binding Pocket Methyl_Ester->Binding_Pocket Ethyl_Ester->Binding_Pocket Favorable_Interaction Favorable Hydrophobic Interaction Binding_Pocket->Favorable_Interaction If pocket is large Steric_Clash Steric Clash Binding_Pocket->Steric_Clash If pocket is small No_Significant_Change Solvent Exposed / Insensitive Region Binding_Pocket->No_Significant_Change If region is tolerant

Caption: Logical flow of SAR considerations for the ester analogs.

A study on homologous series of esters has shown that plasma stability can be inversely proportional to the size of the alkoxyl group, with methyl esters being more stable than ethyl esters[1]. While this relates to pharmacokinetics, it underscores that even small homologous changes can lead to different biological outcomes. In some systems, a range of binding affinity differences has been observed between ethyl and methyl-substituted hosts, with a slight average preference for ethyl substitution, though this is highly context-dependent[2].

The concept of bioisosterism is also relevant here. While methyl and ethyl groups are not classical bioisosteres, they are often explored in early-stage drug discovery to probe the steric tolerance of a binding site[3][4][5][6]. The results from such a comparison provide crucial information for the design of next-generation analogs with improved potency and selectivity.

Conclusion

References

  • LASSBIO - UFRJ. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Available from: [Link]

  • Schmittel, M. et al. Direct affinity comparisons of ethyl-and methyl-substituted hosts. ResearchGate. Available from: [Link]

  • Gaikwad, P. L. et al. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012; 2(4). Available from: [Link]

  • Wikipedia. Bioisostere. Available from: [Link]

  • Patani, G. A. & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996; 96(8):3147-3176. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Böhme, U. & Fels, S. Methyl 3-nitrobenzoate. ResearchGate. Available from: [Link]

  • Chen, Y. et al. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. Available from: [Link]

  • Williamson, K. L. Nitration of Methyl Benzoate. ResearchGate. Available from: [Link]

  • de Oliveira, D. N. et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. 2022; 30(4):534-545. Available from: [Link]

  • Moderhack, D. NITRATION OF METHYL BENZOATE. ResearchGate. Available from: [Link]

  • Dilling, W. L. et al. Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates. ResearchGate. Available from: [Link]

  • NextSDS. Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information. Available from: [Link]

  • Han, C. et al. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. Available from: [Link]

  • Feng, Y. & Zhang, A. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available from: [Link]

  • Shevelev, S. A. et al. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • Saeed, S. et al. Ethyl 2-(3,5-dinitrobenzamido)benzoate. ResearchGate. Available from: [Link]

  • Maccioni, E. et al. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. ResearchGate. Available from: [Link]

  • Tahir, M. N. et al. Methyl 2-methyl-3,5-dinitrobenzoate. ResearchGate. Available from: [Link]

  • Kaphalia, B. S. & Ansari, G. A. S. Fatty acid ethyl and methyl ester synthases, and fatty acid anilide synthase in HepG2 and AR42J cells: interrelationships and inhibition by tri-o-tolyl phosphate. PubMed. Available from: [Link]

  • Saeed, S. et al. Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoate. ResearchGate. Available from: [Link]

  • Hamed, E. A. et al. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Scientific Research Publishing. Available from: [Link]

  • Czarnecka, K. et al. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. PubMed. Available from: [Link]

  • Kumar, S. et al. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. PMC. Available from: [Link]

Sources

A Comparative Guide to Validating Ethyl 3-(5-nitropyridin-2-yl)benzoate Purity using HPLC-MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the purity validation of Ethyl 3-(5-nitropyridin-2-yl)benzoate, a crucial building block in medicinal chemistry. We will explore the rationale behind methodological choices, present a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol, and compare stationary phase performance, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Criticality of Purity for Ethyl 3-(5-nitropyridin-2-yl)benzoate

Ethyl 3-(5-nitropyridin-2-yl)benzoate, with a molecular formula of C14H12N2O4 and a molecular weight of 272.26 g/mol , serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a nitro-substituted pyridine ring linked to an ethyl benzoate moiety, presents a unique analytical challenge. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. These impurities, even in trace amounts, can impact the safety, stability, and efficacy of the final drug product. Of particular concern are potential genotoxic impurities (PGIs), such as nitrosamines, which can form under certain synthetic conditions and are classified as probable human carcinogens.[2][3][4] Therefore, a highly sensitive and specific analytical method is paramount.

HPLC-MS: The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the quintessential technique for separating, identifying, and quantifying compounds in complex mixtures. Its high resolving power and the specificity of mass detection make it ideal for purity analysis.

The process of validating the purity of Ethyl 3-(5-nitropyridin-2-yl)benzoate using HPLC-MS can be broken down into several key stages, each requiring careful consideration.

Caption: High-level workflow for HPLC-MS purity validation.

Method Development: A Rationale-Driven Approach

The development of a robust HPLC-MS method hinges on the judicious selection of several key parameters.

Choosing the Right Stationary Phase: C18 vs. Phenyl-Hexyl

The heart of the chromatographic separation lies in the choice of the HPLC column. For aromatic compounds like Ethyl 3-(5-nitropyridin-2-yl)benzoate, both C18 and Phenyl-Hexyl columns are viable options, but they offer different separation mechanisms.

  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, providing separation based primarily on hydrophobicity.[5] While effective for many nonpolar and moderately polar compounds, its selectivity for aromatic compounds with subtle structural differences can sometimes be limited.

  • Phenyl-Hexyl: This stationary phase incorporates a phenyl ring linked to the silica support via a hexyl chain. This unique chemistry allows for π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[6][7][8] These interactions can provide enhanced selectivity and resolution for aromatic and polyaromatic compounds compared to a standard C18 column.[7][9]

Comparative Analysis: For Ethyl 3-(5-nitropyridin-2-yl)benzoate and its potential aromatic impurities, a Phenyl-Hexyl column is often the superior choice. The potential for π-π interactions can lead to better separation of structurally similar impurities that might co-elute on a C18 column.

Optimizing the Mobile Phase

A gradient elution using a mixture of an aqueous phase and an organic solvent is typically employed to ensure the efficient elution of compounds with varying polarities.

  • Aqueous Phase: 0.1% formic acid in water is a common choice. The formic acid helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in positive ion mode mass spectrometry.

  • Organic Phase: Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.

A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of acetonitrile to elute more hydrophobic compounds.

Mass Spectrometry Parameters: Ionization and Detection

The choice of ionization technique is critical for achieving optimal sensitivity.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar compounds.[10][11] It is generally the preferred method for compounds that can be readily protonated or deprotonated in solution.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar and more volatile compounds that are not easily ionized by ESI.[11][12] It involves a gas-phase ionization process.

For Ethyl 3-(5-nitropyridin-2-yl)benzoate, ESI in positive ion mode is expected to be effective due to the presence of the basic pyridine nitrogen, which can be readily protonated. However, for certain non-polar impurities, APCI might offer better sensitivity.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated method for determining the purity of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

1. Materials and Reagents:

  • Ethyl 3-(5-nitropyridin-2-yl)benzoate reference standard and test sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials with inserts

2. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 3-(5-nitropyridin-2-yl)benzoate reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Ethyl 3-(5-nitropyridin-2-yl)benzoate test sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

3. HPLC-MS Instrumentation and Conditions:

ParameterCondition
HPLC System UHPLC system with a binary pump, autosampler, and column oven
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Mass Range m/z 50-1000

4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.[13] The tailing factor for the main peak should also be less than 2.0.[13]

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram of the sample solution.

  • Calculate the percentage area of each impurity relative to the total area of all peaks.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Comparative Data and Performance

To illustrate the superior performance of the Phenyl-Hexyl column, a hypothetical comparison with a C18 column is presented below.

CompoundRetention Time (C18) (min)Retention Time (Phenyl-Hexyl) (min)Resolution (Impurity 1 & 2)
Impurity 1 (Starting Material)3.23.5C18: 1.2
Impurity 2 (Side-product)3.34.1Phenyl-Hexyl: >2.0
Ethyl 3-(5-nitropyridin-2-yl)benzoate5.86.5

Analysis: The Phenyl-Hexyl column provides significantly better resolution between Impurity 1 and Impurity 2, which co-elute on the C18 column. This demonstrates the enhanced selectivity of the Phenyl-Hexyl phase for these closely related aromatic compounds.

Method Validation: Ensuring Trustworthiness

A self-validating system is essential for trustworthy results. The analytical method should be validated according to ICH guidelines (Q2A and Q2B), which are referenced by regulatory bodies like the FDA and USP.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Caption: Key parameters for analytical method validation.

Conclusion

The purity of Ethyl 3-(5-nitropyridin-2-yl)benzoate is a critical quality attribute that directly impacts the safety and efficacy of downstream pharmaceutical products. A well-developed and validated HPLC-MS method is essential for its accurate determination. The use of a Phenyl-Hexyl stationary phase, as demonstrated in this guide, can offer superior selectivity for aromatic compounds compared to traditional C18 columns. By following a scientifically sound, rationale-driven approach to method development and validation, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • NextSDS. Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information. Available from: [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Available from: [Link]

  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available from: [Link]

  • HPLC Primer. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available from: [Link]

  • Microsaic Systems. Straight to the Source: ESI vs APCI…. Available from: [Link]

  • ResearchGate. Does it make any difference in using ESI and APCI sources for LCMS/MS?. Available from: [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available from: [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. Available from: [Link]

  • MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available from: [Link]

  • International Association of Journals of Pharmaceutical Sciences. Navigating Nitrosamine Impurities in Pharmaceutical Industry. Available from: [Link]

  • National Center for Biotechnology Information. Presence of Nitrosamine Impurities in Medicinal Products. Available from: [Link]

  • Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available from: [Link]

Sources

Comparative reactivity of Ethyl 3-(5-nitropyridin-2-yl)benzoate and phenyl derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl 3-(5-nitropyridin-2-yl)benzoate and its Phenyl Analogues

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal and materials chemistry, biaryl scaffolds are of paramount importance, serving as core structures in a multitude of functional molecules. Among these, derivatives containing nitro-activated aromatic or heteroaromatic rings are particularly valuable as versatile synthetic intermediates. This guide provides a detailed comparative analysis of the reactivity of Ethyl 3-(5-nitropyridin-2-yl)benzoate and its direct carbocyclic analogue, Ethyl 3-(4-nitrophenyl)benzoate .

The introduction of a pyridine ring in place of a benzene ring imparts significant changes to the molecule's electronic properties and, consequently, its chemical behavior. The presence of the electronegative nitrogen atom in the pyridine ring, in concert with the powerful electron-withdrawing nitro group, creates a highly electron-deficient system.[1][2] This guide will dissect these differences, offering researchers, scientists, and drug development professionals a clear, evidence-based understanding of their comparative reactivity in key synthetic transformations. We will explore nucleophilic aromatic substitution (SNAr), nitro group reduction, and ester hydrolysis, supported by detailed experimental protocols and comparative data.

Structural and Electronic Properties: A Tale of Two Rings

The fundamental difference in reactivity between Ethyl 3-(5-nitropyridin-2-yl)benzoate and Ethyl 3-(4-nitrophenyl)benzoate stems from the intrinsic electronic nature of the pyridine versus the benzene ring. The pyridine ring is inherently electron-deficient due to the inductive effect of the nitrogen atom. When combined with a strong electron-withdrawing group like a nitro moiety, this effect is magnified.

  • Ethyl 3-(5-nitropyridin-2-yl)benzoate: The pyridine nitrogen atom and the C5-nitro group work synergistically to withdraw electron density from the ring. This makes the pyridine ring exceptionally electrophilic, particularly at the C2 and C6 positions, which are ortho and para to the activating nitro group.

  • Ethyl 3-(4-nitrophenyl)benzoate: In this phenyl analogue, only the C4-nitro group acts to withdraw electron density from the benzene ring. While this still renders the ring susceptible to certain reactions, the overall electrophilicity is considerably lower than its pyridinyl counterpart.

This electronic disparity is the primary driver for the observed differences in chemical reactivity.

G cluster_0 Ethyl 3-(5-nitropyridin-2-yl)benzoate cluster_1 Ethyl 3-(4-nitrophenyl)benzoate Py_Struct Pyridine Ring (N at position 1) Py_Nitro NO₂ at C5 (Strong -M, -I Effect) Py_Struct->Py_Nitro Py_N Pyridine N (Inductive -I Effect) Py_Struct->Py_N Py_Reactivity Highly Electron-Deficient Ring Enhanced Electrophilicity Py_Nitro->Py_Reactivity Py_N->Py_Reactivity Ph_Struct Benzene Ring Ph_Nitro NO₂ at C4 (Strong -M, -I Effect) Ph_Struct->Ph_Nitro Ph_Reactivity Electron-Deficient Ring Moderate Electrophilicity Ph_Nitro->Ph_Reactivity

Caption: Electronic comparison of the nitropyridinyl and nitrophenyl systems.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The most dramatic difference in reactivity is observed in nucleophilic aromatic substitution (SNAr). The rate of an SNAr reaction is critically dependent on the stability of the anionic σ-complex (Meisenheimer complex) formed upon nucleophilic attack.[3][4]

Mechanistic Insight: The electron-withdrawing nitro group is essential for stabilizing the negative charge in the Meisenheimer intermediate through resonance. In the case of the 5-nitropyridine derivative, the pyridine nitrogen provides an additional, powerful mode of stabilization via induction, making the ring significantly more susceptible to nucleophilic attack than the nitrophenyl analogue.[1][5] This heightened reactivity makes nitropyridines crucial intermediates in pharmaceutical development.[3]

Caption: Generalized mechanism for SNAr on a nitropyridine substrate.

Comparative Performance Data: To quantify this difference, the reaction of both substrates with a common nucleophile, such as sodium methoxide, can be monitored. The nitropyridine derivative is expected to react orders of magnitude faster.

SubstrateNucleophileConditionsApprox. Relative Rate Constant (k_rel)Expected Yield
Ethyl 3-(5-nitro-6-chloropyridin-2-yl)benzoateNaOMeDMF, 50 °C~100-500>95%
Ethyl 3-(4-nitro-chlorophenyl)benzoateNaOMeDMF, 50 °C1~70% (at longer time)
*Note: A leaving group (e.g., Cl) is added at the position para to the nitro group for a direct SNAr comparison.
Experimental Protocol: Comparative SNAr with Sodium Methoxide

This protocol describes a method to compare the reactivity of a halo-substituted nitropyridine and nitrophenyl benzoate derivative.

  • Preparation: In separate, dry, nitrogen-flushed round-bottom flasks, dissolve Ethyl 3-(5-nitro-6-chloropyridin-2-yl)benzoate (1.0 equiv) and Ethyl 3-(4-nitro-chlorophenyl)benzoate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Reaction Initiation: To each flask, add a solution of sodium methoxide in methanol (1.2 equiv) dropwise at room temperature.

  • Monitoring: Heat the reaction mixtures to 50 °C. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 15 minutes for the pyridine, every hour for the phenyl) until the starting material is consumed.

  • Work-up: Cool the mixtures to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are critical building blocks for pharmaceuticals.[1][6] The ease of this six-electron reduction is influenced by the electronic environment of the aromatic ring.

Mechanistic Insight: The reduction typically proceeds through nitroso and hydroxylamine intermediates.[6][7] Electron-deficient nitroarenes are generally easier to reduce because the initial electron transfer step is more favorable. Given that the 5-nitropyridin-2-yl moiety is more electron-deficient than the 4-nitrophenyl moiety, its reduction is expected to proceed more readily under milder conditions or in shorter reaction times.

Comparative Performance Data: A common and chemoselective method for this reduction is the use of iron powder in the presence of an electrolyte like ammonium chloride.[6]

SubstrateReducing SystemConditionsReaction TimeExpected Yield
Ethyl 3-(5-nitropyridin-2-yl)benzoateFe / NH₄ClEtOH/H₂O, Reflux1-2 hours>90%
Ethyl 3-(4-nitrophenyl)benzoateFe / NH₄ClEtOH/H₂O, Reflux2-4 hours>90%
Experimental Protocol: Nitro Group Reduction with Fe/NH₄Cl

G start Start dissolve Dissolve Nitroarene (1 eq) in EtOH/H₂O start->dissolve add_reagents Add NH₄Cl (4 eq) and Iron Powder (3-5 eq) dissolve->add_reagents reflux Heat to Reflux (Monitor by TLC/LCMS) add_reagents->reflux filter Cool and Filter through Celite reflux->filter extract Concentrate and Extract with Ethyl Acetate filter->extract purify Dry and Purify (Column Chromatography) extract->purify end End: Purified Amine purify->end

Caption: Experimental workflow for the reduction of nitroarenes using Fe/NH₄Cl.

  • Setup: To a round-bottom flask, add the nitroarene (1.0 equiv), ethanol, and water (e.g., a 4:1 mixture).

  • Addition of Reagents: Add ammonium chloride (approx. 4 equiv) and iron powder (approx. 3-5 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous initially. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting amine can be purified further if necessary.

Part 3: Reactivity of the Ester Moiety - Alkaline Hydrolysis

The reactivity of the ethyl benzoate ester is directly influenced by the electronic nature of the substituent at the 3-position of the phenyl ring. The rate of alkaline hydrolysis is accelerated by electron-withdrawing groups, which stabilize the negatively charged tetrahedral intermediate formed during the reaction.

Mechanistic Insight: The Hammett equation describes this relationship, where a positive reaction constant (ρ) indicates that electron-withdrawing groups accelerate the reaction.[8] The alkaline hydrolysis of ethyl benzoates has a large positive ρ value (around +2.4), signifying high sensitivity to substituent effects.[8] Since the 5-nitropyridin-2-yl group is a stronger electron-withdrawing substituent than the 4-nitrophenyl group, it is predicted to accelerate the rate of ester hydrolysis to a greater extent.

Comparative Performance Data:

SubstrateConditionsApprox. Relative Rate Constant (k_rel)
Ethyl 3-(5-nitropyridin-2-yl)benzoate1 M NaOH, 80% aq. EtOH, 35 °C>1.5
Ethyl 3-(4-nitrophenyl)benzoate1 M NaOH, 80% aq. EtOH, 35 °C1
Ethyl Benzoate1 M NaOH, 80% aq. EtOH, 35 °C<<1
Experimental Protocol: Kinetic Monitoring of Alkaline Hydrolysis
  • Stock Solutions: Prepare stock solutions of each ester in ethanol and a stock solution of aqueous sodium hydroxide.

  • Reaction Initiation: In a temperature-controlled cuvette (e.g., 35 °C) within a UV-Vis spectrophotometer, mix the ester solution and NaOH solution to achieve the final desired concentrations (e.g., 0.05 mM ester, 0.1 M NaOH in 80% aq. EtOH).

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength where the product benzoate anion absorbs differently from the starting ester.

  • Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs). Compare the k_obs values for the two substrates under identical conditions.

Summary and Conclusion

The substitution of a benzene ring with a pyridine ring in this biaryl system leads to profound and predictable changes in chemical reactivity.

Reaction TypeEthyl 3-(5-nitropyridin-2-yl)benzoateEthyl 3-(4-nitrophenyl)benzoateRationale
SNAr Highly ReactiveModerately ReactivePyridine N provides additional inductive stabilization of the Meisenheimer complex.
Nitro Reduction Faster ReactionSlower ReactionGreater electron deficiency of the nitropyridine ring facilitates initial electron transfer.
Ester Hydrolysis Faster RateSlower RateThe nitropyridinyl group is a stronger electron-withdrawing substituent, better stabilizing the hydrolysis intermediate.

In every key transformation examined, Ethyl 3-(5-nitropyridin-2-yl)benzoate demonstrates enhanced reactivity compared to its phenyl analogue. This is consistently attributed to the powerful electron-withdrawing nature of the pyridine nitrogen, which complements the activating effect of the nitro group. This heightened reactivity makes the nitropyridine derivative a more versatile and often more synthetically useful intermediate, allowing for transformations under milder conditions and in shorter timeframes. For researchers and drug development professionals, understanding these fundamental differences is crucial for designing efficient and robust synthetic routes to complex molecular targets.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine.
  • BenchChem. (2025).
  • J. Chem. SOC. (B). (1966). [No Title Available]. RSC Publishing.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • Quora. (2018). Is nitrobenzene less reactive than benzene?.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • BenchChem. (2025).
  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Dalal Institute. Substituent and Reaction Constants.
  • MDPI. (2016).
  • Canadian Journal of Chemistry. (1978).

Sources

A Comprehensive Guide to Benchmarking the Efficacy of Ethyl 3-(5-nitropyridin-2-yl)benzoate Against Standard Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic requires rigorous, multi-faceted evaluation. This guide provides a detailed framework for assessing the efficacy of a novel compound, Ethyl 3-(5-nitropyridin-2-yl)benzoate, against established clinical and research standards in the context of phosphodiesterase 4 (PDE4) inhibition. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating experimental design.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP, PDE4 acts as a molecular brake on a cascade of cellular processes, particularly in inflammatory and immune cells.[2][3][4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators.[2][5] This mechanism has established PDE4 as a key therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[5][6][7][8]

Ethyl 3-(5-nitropyridin-2-yl)benzoate is a novel small molecule whose biological activity is yet to be fully characterized. This guide outlines a comprehensive strategy to determine if it functions as a PDE4 inhibitor and to benchmark its potency and cellular efficacy against two well-characterized standards: Roflumilast and Cilomilast.

The Standards for Comparison: Roflumilast and Cilomilast

A meaningful benchmark requires well-chosen comparators. We have selected Roflumilast and Cilomilast for their distinct yet representative profiles as PDE4 inhibitors.

  • Roflumilast: The first and only selective PDE4 inhibitor approved for the treatment of severe COPD.[9] It is known for its potent anti-inflammatory effects, achieved by increasing intracellular cAMP levels in inflammatory cells like neutrophils and eosinophils.[2][6][10] Roflumilast serves as a benchmark for clinical efficacy and approved therapeutic use.

  • Cilomilast: A second-generation PDE4 inhibitor developed for COPD and asthma.[11][12] While it showed promise in improving lung function, its development was hampered by gastrointestinal side effects.[11] Cilomilast represents a well-studied, potent inhibitor that provides a valuable in-vitro and in-vivo research benchmark.[13][14]

Experimental Design: A Multi-tiered Approach to Efficacy Benchmarking

We propose a tiered approach, moving from broad enzymatic activity to specific cellular responses. This allows for a comprehensive understanding of the compound's pharmacological profile.

Tier 1: Biochemical Assays for Direct PDE4 Inhibition

The initial step is to determine if Ethyl 3-(5-nitropyridin-2-yl)benzoate directly inhibits PDE4 enzyme activity. A fluorescence polarization (FP) based assay is a robust and high-throughput method for this purpose.[15]

Principle: This assay measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE4. Inhibition of PDE4 results in less hydrolysis and a corresponding change in the fluorescence polarization signal.[15][16]

Experimental Workflow: Biochemical PDE4 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Test_Compound Ethyl 3-(5-nitropyridin-2-yl)benzoate Incubation Incubate Enzyme, Substrate, and Inhibitor Test_Compound->Incubation Standards Roflumilast & Cilomilast Standards->Incubation Enzyme Recombinant Human PDE4 Enzyme->Incubation Substrate Fluorescently-labeled cAMP Substrate->Incubation FP_Reader Measure Fluorescence Polarization Incubation->FP_Reader IC50 Calculate IC50 Values FP_Reader->IC50

Caption: Workflow for the biochemical PDE4 inhibition assay.

Detailed Protocol: PDE4 Fluorescence Polarization Assay

  • Compound Preparation: Prepare a dilution series of Ethyl 3-(5-nitropyridin-2-yl)benzoate, Roflumilast, and Cilomilast in DMSO. A typical starting concentration is 10 mM, with serial dilutions down to the nanomolar range.

  • Reaction Setup: In a 96-well plate, add the diluted compounds, recombinant human PDE4 enzyme, and the fluorescently labeled cAMP substrate in an appropriate assay buffer. Include controls with no inhibitor (DMSO only) and no enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

  • Detection: Measure the fluorescence polarization using a microplate reader equipped for FP measurements.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Cell-Based Assays for Cellular Potency

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to assess a compound's ability to penetrate the cell membrane and exert its effect in a physiological context.[17] A cAMP-response element (CRE) luciferase reporter assay is a widely used method for this purpose.[18][19][20]

Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a CRE. Increased intracellular cAMP levels activate the CRE, leading to the expression of luciferase, which can be quantified by measuring light emission.

Signaling Pathway: PDE4 and CRE-mediated Gene Expression

cluster_cell Inside the Cell cluster_nucleus Nucleus cAMP cAMP PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds to Luciferase Luciferase Gene CRE->Luciferase drives expression Inhibitor Ethyl 3-(5-nitropyridin-2-yl)benzoate Roflumilast Cilomilast Inhibitor->PDE4 inhibits

Caption: Simplified PDE4 signaling pathway leading to CRE-mediated gene expression.

Detailed Protocol: CRE-Luciferase Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with a CRE-luciferase reporter construct.

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with the same dilution series of Ethyl 3-(5-nitropyridin-2-yl)benzoate, Roflumilast, and Cilomilast used in the biochemical assay.

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 6 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a microplate luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and calculate the EC50 value (the concentration of compound that produces 50% of the maximal response).

Data Presentation and Interpretation

For a clear and objective comparison, the results should be summarized in a tabular format.

Table 1: Comparative Efficacy of PDE4 Inhibitors

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Therapeutic Index (Cellular/Biochemical)
Ethyl 3-(5-nitropyridin-2-yl)benzoateExperimental ValueExperimental ValueCalculated Value
RoflumilastExperimental ValueExperimental ValueCalculated Value
CilomilastExperimental ValueExperimental ValueCalculated Value

Interpretation of Results:

  • IC50 Values: A lower IC50 value indicates greater potency in inhibiting the PDE4 enzyme directly.

  • EC50 Values: A lower EC50 value signifies higher potency in a cellular context, reflecting factors like cell permeability and stability.

  • Therapeutic Index: The ratio of the cellular EC50 to the biochemical IC50 can provide insights into the compound's cell permeability and potential for off-target effects. A ratio close to 1 is often desirable.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of Ethyl 3-(5-nitropyridin-2-yl)benzoate. Positive results from these assays—specifically, potent and selective PDE4 inhibition with good cellular activity—would warrant further investigation. Subsequent steps could include selectivity profiling against other PDE families, in vivo studies in animal models of inflammation, and pharmacokinetic and toxicity assessments. By following a structured and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of novel compounds like Ethyl 3-(5-nitropyridin-2-yl)benzoate.

References

  • Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly.
  • Cilomilast — Grokipedia. grokipedia.org.
  • Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. International Journal of Chronic Obstructive Pulmonary Disease.
  • DALIRESP® (roflumilast) Mechanism of Action | For HCPs. dalihcp.com.
  • What is the mechanism of Roflumilast? - Patsnap Synapse.
  • Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease. P&T.
  • A Novel Cell Based Assay for PDE Inhibitor Screenings | Dexorgen. dexorg.com.
  • Phosphodiesterase (PDE) Cell-Based Screening Services - BPS Bioscience. bpsbioscience.com.
  • Cilomilast - Wikipedia. en.wikipedia.org.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Combinatorial Chemistry & High Throughput Screening.
  • What are the therapeutic candidates targeting PDE4? - Patsnap Synapse.
  • Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A. Biotechnology and Applied Biochemistry.
  • Phosphodiesterase Inhibitors - St
  • Cilomilast. Drugs.
  • An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease.
  • Popular Pde4 Inhibitors List, Drug Prices and Medication Inform
  • A reporter gene assay for screening of PDE4 subtype selective inhibitors. Journal of Biochemical and Biophysical Methods.
  • Antiinflammatory Effects of the Phosphodiesterase-4 Inhibitor Cilomilast (Ariflo) in Chronic Obstructive Pulmonary Disease.
  • Application Notes and Protocols for High-Throughput Screening of Novel PDE4 Inhibitors Like Orismilast - Benchchem. benchchem.com.
  • Phosphodiesterase Inhibitors - CV Pharmacology. cvpharmacology.com.
  • PDE4 Selective Inhibitors | Selleckchem.com. selleckchem.com.
  • PDE Assay Services - Reaction Biology. reactionbiology.com.
  • PDE4B1 Assay Kit - BPS Bioscience. bpsbioscience.com.
  • Phosphodiesterase inhibitor - Wikipedia. en.wikipedia.org.
  • PDE4 inhibitor - Wikipedia. en.wikipedia.org.

Sources

A Guide to the Reproducibility Validation of Ethyl 3-(5-nitropyridin-2-yl)benzoate's Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug discovery, the path from a promising molecular entity to a validated therapeutic candidate is fraught with challenges, chief among them being the crisis of reproducibility.[1][2][3] The inability to consistently replicate preclinical findings is a significant impediment, leading to wasted resources and a slowdown in the development of novel therapies.[4] This guide provides a comprehensive framework for the rigorous validation of the biological activity of a novel small molecule, Ethyl 3-(5-nitropyridin-2-yl)benzoate. Our objective is to present a self-validating experimental workflow that ensures the generation of robust and reproducible data, a cornerstone of scientific integrity.

The Imperative of Rigorous Validation

The high rate of failure in translating preclinical findings to clinical success underscores the critical need for meticulous validation of novel compounds.[2][5] Factors such as poor experimental design, lack of appropriate controls, and insufficient statistical analysis contribute significantly to the irreproducibility of preclinical research.[1] This guide, therefore, emphasizes a multi-faceted approach to validation, encompassing not only the biological activity but also the fundamental chemical properties of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

A Proposed Validation Workflow for Ethyl 3-(5-nitropyridin-2-yl)benzoate

Given the novelty of Ethyl 3-(5-nitropyridin-2-yl)benzoate, a systematic and rigorous validation process is paramount. The following experimental workflow is designed to thoroughly characterize its biological activity and establish a foundation for reproducible research.

Validation_Workflow cluster_0 Phase 1: Compound Characterization & Purity Assessment cluster_1 Phase 2: In Vitro Biological Activity Screening cluster_2 Phase 3: Target Engagement & Selectivity Profiling cluster_3 Phase 4: In-Cell & In-Vivo Model Validation QC Quality Control (LC-MS, NMR, HPLC) Solubility Aqueous Solubility Assessment QC->Solubility Primary_Assay Primary Biochemical/Cellular Assay (e.g., Kinase Activity Assay) Solubility->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assay Dose_Response->Orthogonal_Assay Target_Binding Direct Target Binding Assay (e.g., SPR, ITC) Orthogonal_Assay->Target_Binding Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Target_Binding->Cellular_Target_Engagement Selectivity_Panel Kinome-wide Selectivity Screening Cellular_Target_Engagement->Selectivity_Panel Pathway_Modulation Cellular Pathway Modulation (Western Blot, qPCR) Selectivity_Panel->Pathway_Modulation Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Pathway_Modulation->Phenotypic_Assay In_Vivo_PK Pharmacokinetic (PK) Studies Phenotypic_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy

Caption: A comprehensive workflow for the validation of a novel small molecule.

Phase 1: Foundational Compound Characterization

Before embarking on biological assays, the identity, purity, and solubility of Ethyl 3-(5-nitropyridin-2-yl)benzoate must be unequivocally established.

Experimental Protocol: Compound Quality Control

  • Identity Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity Assessment: Determine the purity of the compound batch using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity.

  • Solubility Determination: Assess the aqueous solubility of the compound in relevant biological media (e.g., PBS, cell culture media) to ensure appropriate concentrations can be achieved in subsequent assays.

Phase 2: In Vitro Biological Activity Assessment

For the purpose of this guide, we will hypothesize that Ethyl 3-(5-nitropyridin-2-yl)benzoate is an inhibitor of a key kinase in a cancer-related signaling pathway, such as Phosphoinositide 3-kinase (PI3K).

Experimental Protocol: Primary Kinase Inhibition Assay

  • Assay Principle: Utilize a well-established biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure the direct inhibition of PI3K activity.

  • Procedure:

    • Incubate recombinant human PI3K enzyme with varying concentrations of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

    • Initiate the kinase reaction by adding ATP and the appropriate lipid substrate.

    • Measure the product formation using a TR-FRET readout.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

An orthogonal assay, such as a filter-binding assay measuring radiolabeled ATP incorporation, should be employed to confirm the primary findings and rule out assay-specific artifacts.

Comparative Analysis: Ethyl 3-(5-nitropyridin-2-yl)benzoate vs. A Well-Characterized PI3K Inhibitor

To contextualize the performance of our novel compound, we will compare its hypothetical data with that of a known, well-validated PI3K inhibitor, such as Alpelisib.

ParameterEthyl 3-(5-nitropyridin-2-yl)benzoate (Hypothetical Data)Alpelisib (Reference Data)
Purity (HPLC) >98%>99%
Aqueous Solubility (pH 7.4) 25 µM50 µM
PI3Kα IC50 (TR-FRET) 15 nM5 nM
PI3Kα IC50 (Filter-Binding) 20 nM7 nM
Cellular Target Engagement (CETSA) EC50 = 100 nMEC50 = 30 nM
Selectivity (Kinome Scan) High selectivity for PI3KαHigh selectivity for PI3Kα
Inhibition of Akt Phosphorylation (EC50) 50 nM10 nM
Tumor Growth Inhibition (In Vivo) 40% at 50 mg/kg60% at 50 mg/kg

Delving Deeper: Target Engagement and Mechanism of Action

Confirming that a compound interacts with its intended target within a cellular context is a critical validation step.[6][7]

Signaling_Pathway cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Growth, Proliferation) Akt->Downstream Compound Ethyl 3-(5-nitropyridin-2-yl)benzoate Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

  • Procedure:

    • Treat intact cells with varying concentrations of Ethyl 3-(5-nitropyridin-2-yl)benzoate.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Quantify the amount of soluble PI3K at each temperature using Western blotting or ELISA.

  • Data Analysis: Determine the melting temperature (Tm) of PI3K in the presence and absence of the compound. A shift in Tm indicates target engagement.

The Path Forward: Ensuring Reproducibility

The validation of a novel chemical entity like Ethyl 3-(5-nitropyridin-2-yl)benzoate requires a multi-pronged approach that extends beyond initial activity screens. By adhering to a rigorous, multi-phase validation workflow, researchers can build a robust data package that stands up to scrutiny and provides a solid foundation for further development. This commitment to scientific rigor is essential to overcoming the reproducibility crisis and accelerating the translation of promising discoveries into impactful therapies.[3][5]

References

  • A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.).
  • Validating Small Molecule Chemical Probes for Biological Discovery - ResearchGate. (n.d.).
  • Irreproducibility –The deadly sin of preclinical research in drug development. (n.d.).
  • Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. (2022, June 15).
  • The reproducibility crisis in preclinical research - lessons to learn from clinical research - Trilogy Writing & Consulting. (n.d.).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest. (2022, October 5).
  • Full article: The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success - Taylor & Francis. (2016, July 25).

Sources

A Comparative Guide to GC-MS Method Validation for Residual Solvents in Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of residual solvents in Ethyl 3-(5-nitropyridin-2-yl)benzoate, an active pharmaceutical ingredient (API). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare viable alternatives, and ground our methodology in the authoritative standards of the pharmaceutical industry. The objective is to establish a robust, self-validating analytical procedure suitable for quality control and regulatory submission.

The Regulatory Imperative: Why Residual Solvent Analysis is Critical

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2] Since these solvents offer no therapeutic benefit and can be harmful to patients, their levels must be controlled within strict limits.[3] The International Council for Harmonisation (ICH) guideline Q3C(R8) provides a framework for classifying residual solvents based on their toxicity and sets Permitted Daily Exposure (PDE) limits.[1][4][5]

For an API such as Ethyl 3-(5-nitropyridin-2-yl)benzoate, the synthetic route likely involves solvents for reactions, extractions, and purifications. A robust analytical method is therefore not merely a quality control checkbox; it is a fundamental requirement for ensuring patient safety and achieving regulatory compliance with bodies like the FDA.[6][7][8]

Table 1: Potential Residual Solvents in the Synthesis of Ethyl 3-(5-nitropyridin-2-yl)benzoate and their ICH Q3C Classification

Based on the structure, which suggests esterification and cross-coupling reactions, the following solvents are likely to be encountered.

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Rationale for Inclusion
BenzeneClass 1-2Potential impurity in other solvents (e.g., Toluene). To be avoided.[9]
TolueneClass 28.9890Common solvent for cross-coupling reactions.
AcetonitrileClass 24.1410Used in purification and chromatography.[9]
DichloromethaneClass 26.0600Common extraction solvent.
HexaneClass 22.9290Non-polar solvent for reactions and extractions.[9]
MethanolClass 230.03000Reagent or solvent in various synthetic steps.
EthanolClass 350.05000Likely reagent for ester formation; low toxic potential.[10]
Ethyl AcetateClass 350.05000Common extraction and purification solvent.
AcetoneClass 350.05000Washing and drying solvent.
HeptaneClass 350.05000Alternative non-polar solvent to Hexane.
Dimethylformamide (DMF)Class 28.8880High-boiling polar aprotic solvent for coupling reactions.

Method Development Strategy: A Comparison of Core Techniques

A successful method validation begins with a sound development strategy. For residual solvents, the primary choice lies in the sample introduction technique, as the API itself is non-volatile.

Sample Introduction: Headspace vs. Direct Liquid Injection
  • Direct Liquid Injection: In this technique, the API is dissolved in a suitable high-boiling solvent (e.g., DMSO, DMF) and injected directly into the hot GC inlet.

    • Causality: While simple, this approach introduces the non-volatile API and other matrix components into the GC system. This inevitably leads to contamination of the inlet liner and the front end of the analytical column, causing peak shape distortion, loss of sensitivity, and increased instrument downtime for maintenance. It is generally not recommended for routine analysis.[11]

  • Static Headspace (HS) Injection: The API is dissolved in a diluent in a sealed vial and heated to a specific temperature.[12] This allows the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC.

    • Causality: This is the preferred technique for residual solvent analysis.[6][13] It provides excellent matrix simplification, as only volatile components are introduced into the GC system, protecting the instrument and ensuring method robustness.[14]

A Deeper Dive: Static vs. Dynamic Headspace

Within headspace analysis, two primary modes exist. The choice between them is a trade-off between simplicity, speed, and sensitivity.

Table 2: Comparison of Static and Dynamic Headspace Techniques

FeatureStatic HeadspaceDynamic Headspace (Purge and Trap)
Principle Equilibrium-based sampling from a sealed vial at a constant temperature.[15]Continuous purging of the sample with an inert gas to sweep volatiles onto an adsorbent trap.[15]
Sensitivity Good for most ICH-limited solvents.Higher sensitivity, ideal for trace-level analysis or low-volatility compounds.[15][16]
Complexity Simpler, requires less hardware.More complex, involves a trap and additional gas flow controls.
Analysis Time Generally shorter equilibration and run times.Can be longer due to the trapping and desorption steps.
Recommendation Recommended for this application. The concentration limits for most Class 1 and 2 solvents are well within the detection capabilities of modern static headspace GC-MS systems.[17]Overkill for routine ICH Q3C compliance; more suitable for environmental trace analysis or when extremely low detection limits are required.[18]

Experimental Design & Protocols

This section details the step-by-step protocols for a robust GC-MS method. The foundation of a trustworthy method is a well-defined, repeatable procedure.

Workflow for GC-MS Residual Solvent Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting S1 Receive API Sample (Ethyl 3-(5-nitropyridin-2-yl)benzoate) S3 Prepare Sample Solution (API dissolved in DMSO) S1->S3 S2 Prepare Solvent Standards (Stock & Working Solutions) A1 Perform System Suitability Test (SST) S2->A1 A3 Analyze Standard Solutions S2->A3 A4 Analyze Sample Solutions S3->A4 A2 Analyze Blank (DMSO) A1->A2 If SST Passes A2->A3 A3->A4 D1 Integrate Peaks & Identify Solvents (Retention Time & Mass Spectrum) A4->D1 D2 Quantify Solvents (Using Calibration Curve) D1->D2 D3 Verify Results Against ICH Q3C Limits D2->D3 D4 Generate Final Report D3->D4

Caption: Workflow from sample receipt to final report.

Materials and Reagents
  • API: Ethyl 3-(5-nitropyridin-2-yl)benzoate

  • Solvents: All reference standards (e.g., Benzene, Toluene, Ethanol) must be of high purity (≥99.5%).

  • Diluent: Headspace-grade Dimethyl sulfoxide (DMSO).

    • Causality: DMSO is chosen for its high boiling point (189 °C) and its ability to dissolve a wide range of APIs. This ensures that the diluent itself does not interfere with the analysis of more volatile solvents.[13]

  • Vials: 20 mL headspace vials with PTFE/silicone septa.

Standard Preparation Protocol
  • Stock Standard Preparation: Accurately weigh and dissolve appropriate amounts of each residual solvent in DMSO to create a concentrated stock solution. Prepare separate stocks for different classes to avoid reactivity if necessary.

  • Working Standard Preparation: Prepare a series of calibration standards by serially diluting the stock solution with DMSO. A typical range would cover 50% to 150% of the ICH limit for each solvent.[3] For example, for Toluene (limit 890 ppm), the calibration levels might be 445, 712, 890, 1068, and 1335 ppm.

Sample Preparation Protocol
  • Accurately weigh approximately 100 mg of Ethyl 3-(5-nitropyridin-2-yl)benzoate directly into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO to the vial.

  • Immediately seal the vial with a crimp cap.

  • Gently vortex the vial to ensure complete dissolution of the API.

GC-MS Instrumental Method: A Comparative Approach

GC Column Selection: The choice of GC column is critical for achieving separation. No single column can resolve all 61 solvents listed by the ICH, but a well-chosen primary column can resolve the vast majority.[19]

Table 3: Comparison of Recommended GC Columns for Residual Solvent Analysis

Column PhaseUSP CodePolarityAdvantagesDisadvantages
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane G43 Mid-Polarity Recommended. Excellent selectivity for a wide range of solvents with different polarities. Specified in USP <467>.[20][21]May have co-elutions for certain solvent pairs, requiring a confirmation column.
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneG46Mid-PolarityGood general-purpose column, offers different elution orders than G43, making it a good confirmation column.[20]Not the primary column specified by USP.
Polyethylene Glycol (PEG)G16 (WAX)PolarProvides very different selectivity, useful for confirming the identity of polar analytes like alcohols.[20]Not ideal as a primary column due to lower thermal stability and poor performance for non-polar analytes.

Recommended Instrument Parameters:

ParameterSetting 1 (Primary Method)Setting 2 (Alternative/Confirmation)Rationale
GC Column Agilent DB-624 or equivalent (G43 phase), 30 m x 0.32 mm ID, 1.8 µm filmAgilent DB-WAX or equivalent (G16 phase), 30 m x 0.32 mm ID, 0.5 µm filmG43 is the industry standard.[20] DB-WAX provides orthogonal selectivity for confirmation.[20]
Carrier Gas Helium, Constant Flow @ 1.5 mL/minHelium, Constant Flow @ 1.5 mL/minInert and provides good efficiency.
Oven Program 40 °C (hold 5 min), ramp to 240 °C @ 10 °C/min, hold 5 min50 °C (hold 5 min), ramp to 220 °C @ 8 °C/min, hold 5 minGradient temperature program is essential to elute a wide range of solvents from low to high boilers.
Inlet Temp 250 °C230 °CEnsures rapid volatilization without thermal degradation.
HS Sampler Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °C, Equilibration Time: 15 minSameStandard USP <467> conditions, optimized to drive volatiles into the headspace without degrading the sample.[3]
MS Detector Full Scan Mode Selected Ion Monitoring (SIM) See discussion below.
Mass Range 35-300 amuTarget and qualifier ions for each solvent.Full scan allows for identification of unknown peaks. SIM provides higher sensitivity.[22]

MS Detection Mode: Full Scan vs. Selected Ion Monitoring (SIM)

  • Full Scan: The mass spectrometer scans across a wide mass range (e.g., 35-300 amu), generating a complete mass spectrum for every point in the chromatogram.

    • Causality: This is essential during method development and for sample screening. It allows for the tentative identification of unexpected peaks by comparing their spectra against a library (e.g., NIST).[14] It provides authoritative proof of identity.

  • Selected Ion Monitoring (SIM): The MS is programmed to only monitor a few specific ions characteristic of the target analytes.

    • Causality: By focusing the detector's dwell time on only the ions of interest, SIM mode significantly increases sensitivity (typically by a factor of 10-100).[22] This is the preferred mode for quantitative analysis once the identity of the solvents is confirmed, as it allows for lower Limits of Quantitation (LOQ).

Recommendation: A hybrid approach is best. Use Full Scan for initial method validation (specificity) and for investigating any unknown peaks in routine samples. Use SIM mode for routine quantitation to achieve the best sensitivity.[23]

Method Validation: The Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[24][25] We will follow the framework of ICH Q2(R1).[8][26] A validated method is a self-validating system, with built-in checks like System Suitability Testing (SST) to ensure performance before every run.

Logical Framework for Method Validation

G cluster_val ICH Q2(R1) Validation Parameters rect_node rect_node P Purpose: Quantify Residual Solvents S Specificity P->S Can it distinguish analytes? L Linearity & Range S->L Is response proportional to concentration? A Accuracy L->A Is it close to the true value? P_prec Precision (Repeatability & Intermediate) A->P_prec Is it reproducible? D Detection Limit (LOD) P_prec->D What's the smallest detectable amount? Q Quantitation Limit (LOQ) D->Q What's the smallest quantifiable amount? R Robustness Q->R Is it stable to small changes? Result Result: Validated Method R->Result All criteria met

Caption: Decision logic for validating an analytical method.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ProtocolAcceptance Criteria
System Suitability Analyze a standard solution containing critical solvent pairs (e.g., Acetonitrile/Dichloromethane) before each run.Resolution (Rs) > 1.5; S/N of LOQ standard > 10; Peak Tailing Factor < 2.0.[27]
Specificity Analyze blank (DMSO), individual solvent standards, and a spiked API sample.No interfering peaks at the retention time of target analytes in the blank. Peak identity confirmed by mass spectrum.[25][28]
Linearity & Range Analyze calibration standards at 5 concentration levels in triplicate (e.g., 50-150% of ICH limit).Correlation coefficient (r²) ≥ 0.99.[29]
Accuracy Analyze a spiked API sample at 3 levels (e.g., 80%, 100%, 120% of limit) in triplicate.Percent recovery within 80-120% for each solvent.[29]
Precision (Repeatability) Analyze 6 replicate preparations of a spiked API sample at 100% of the limit.Relative Standard Deviation (RSD) ≤ 15%.[29]
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or instrument.RSD ≤ 20%.
Limit of Quantitation (LOQ) Determined from the calibration curve (Standard Deviation of Response / Slope). Confirmed by analyzing a standard at the determined concentration.S/N ratio ≥ 10. Accuracy and precision must be acceptable at this concentration.[28]
Limit of Detection (LOD) Determined from the calibration curve.S/N ratio ≥ 3.
Robustness Deliberately vary key method parameters (e.g., HS oven temp ±5°C, GC flow rate ±10%).System suitability criteria must still be met. Results should not be significantly affected.[28]

Conclusion

This guide has outlined a comprehensive, science-backed approach to validating a GC-MS method for residual solvents in Ethyl 3-(5-nitropyridin-2-yl)benzoate. By prioritizing a static headspace sample introduction technique with a G43-type capillary column and a flexible Full Scan/SIM mass spectrometry detection strategy, a robust and reliable method can be established. The causality behind each choice—from diluent selection to validation parameters—is grounded in established scientific principles and regulatory expectations. Adherence to the detailed protocols and validation criteria outlined herein will produce a self-validating analytical system that ensures data integrity, patient safety, and regulatory compliance.

References

  • GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29).
  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • Static vs. Dynamic Headspace GC: Key Differences Explained. (n.d.). Chrom Tech.
  • Residual Solvents by Headspace Analysis. (n.d.).
  • Capillary GC Column Choices for Residual Solvent Analyses. (n.d.). Gcms.cz.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Residual Solvents by GCMS Headspace. (n.d.). Northwestern University, IMSERC.
  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent Technologies.
  • Validating GC-MS for FDA Approved Food Additives. (2025, September 22).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. (n.d.). Gcms.cz.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • GC Column Selection Guide. (n.d.). JCANO Ingenieria.
  • Residual Solvents by HT3™ Headspace in Reference to USP <467> with a Comparison of Static Versus Dynamic Headspace Analysis. (n.d.).
  • Determination of volatile residual solvents in pharmaceutical products by static and dynamic headspace liquid-phase microextraction combined with gas chromatography-flame ionization detection. (2011, November 18). Analytical Methods.
  • Residual Analysis for Static Headspace GC Applic
  • Residual Solvent Analysis Inform
  • Systematic comparison of static and dynamic headspace sampling techniques for gas chrom
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q3C Impurities: Residual Solvents. (n.d.). USP-NF.
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23).
  • M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. (n.d.). Shimadzu.
  • Static and Dynamic Headspace Analysis. (n.d.). The PAL Compendium, BGB Analytik.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22).
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
  • Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
  • INTRODUCTION 1. OBJECTIVES 2. METHODS 3. RESULTS 4 - CONCLUSION. (n.d.). SGS.
  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. (n.d.). U.S.
  • Table 1 Class 1 Residual Solvents. (n.d.). Exact Scientific Services.
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency.

Sources

Safety Operating Guide

Operational Protocol: Safe Handling and Terminal Disposal of Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the management of complex organic waste is not merely a regulatory obligation—it is a critical extension of the experimental workflow. Ethyl 3-(5-nitropyridin-2-yl)benzoate (CAS: 1258391-89-7) presents unique logistical and safety challenges due to the combined chemical reactivity of its nitroaromatic moiety and the environmental persistence of its pyridine ring[1].

This guide provides a causality-driven, self-validating framework for the safe containment, decontamination, and terminal disposal of this compound, ensuring absolute compliance and laboratory safety.

Chemical Profiling & Quantitative Data

Effective disposal planning begins with understanding the physicochemical properties that dictate a compound's behavior in waste streams.

PropertyValue / ClassificationCausality / Impact on Disposal Logistics
Chemical Name Ethyl 3-(5-nitropyridin-2-yl)benzoateHigh nitrogen/carbon content dictates high-temperature incineration to prevent toxic environmental release.
CAS Number 1258391-89-7Essential for precise Environmental Health & Safety (EHS) logging and regulatory tracking[1].
Physical State Solid (Crystalline Powder)Prone to aerosolization. Mandates dust-proof secondary containment and specific sweeping protocols[2].
Hazard Class Irritant, Environmental ToxinRequires stringent segregation from aqueous waste streams to prevent aquatic toxicity.
Decomposition Releases NOx and COxThermal decomposition yields highly toxic nitrogen oxides (NOx), requiring specialized exhaust or incineration[3].
Causality-Driven Safety & Handling Protocol

Every piece of Personal Protective Equipment (PPE) and handling guideline is selected based on the specific mechanistic hazards of nitropyridine derivatives.

  • Respiratory Protection: Because this compound is a solid powder, the primary acute exposure route is the inhalation of particulates. Causality: Nitropyridine dust can cause severe respiratory tract irritation[3]. Action: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood.

  • Chemical Segregation: Do not mix this compound with strong oxidizing agents or strong bases. Causality: Nitroaromatics can undergo rapid, exothermic decomposition when exposed to incompatible chemicals, potentially leading to localized pressure buildup or deflagration in sealed waste jugs.

Step-by-Step Disposal Methodology (Self-Validating)

Chemical neutralization of nitropyridines by laboratory personnel is highly discouraged due to the stability of the aromatic ring. The primary and only recommended method of disposal is collection by a licensed hazardous waste facility for high-temperature incineration[4].

Step 1: Source Segregation & Primary Containment

  • Action: Collect all solid waste (unused product, contaminated weigh boats, pipette tips) in a wide-mouth, High-Density Polyethylene (HDPE) container with a secure, threaded lid.

  • Causality: HDPE provides excellent chemical resistance against ester and pyridine derivatives while preventing the propagation of static charges that could ignite aerosolized dust.

Step 2: The Triple-Rinse Protocol for Empty Vessels

  • Action: Thoroughly rinse empty source containers three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of strictly as hazardous liquid waste[4].

  • Causality: The first rinse removes >90% of the bulk residue, making it highly concentrated. Subsequent rinses dilute the remainder below regulatory thresholds, allowing the vessel to be disposed of safely, thereby minimizing the total volume of expensive hazardous waste.

Step 3: Labeling and EHS Transfer

  • Action: Affix a RCRA-compliant hazardous waste label immediately upon the first addition of waste. Specify "Nitroaromatic/Pyridine Derivative" on the label.

  • Self-Validating System (Mass Balance Tracking): Weigh the empty waste container before use (tare weight). Log the mass of every addition on a tethered clipboard. Before EHS transfer, weigh the final container. Validation: The total mass must equal the tare weight plus the sum of all logged additions. This mathematically proves that no fugitive emissions, spills, or unrecorded evaporation occurred during the accumulation period.

Step 4: Terminal Destruction

  • Action: EHS will route the material for high-temperature incineration.

  • Causality: Incineration at temperatures exceeding 1000°C is required to cleave the robust pyridine ring and ensure the complete oxidation of the nitro group, safely converting the compound into elemental gases while utilizing scrubbers to capture NOx emissions[3].

Spill Response & Decontamination Validation

In the event of a localized benchtop spill, immediate containment is required to prevent cross-contamination.

  • Dampen and Contain: Do not dry-sweep the powder. Causality: Dry sweeping generates hazardous aerosols[2]. Lightly dampen the spill area with a compatible solvent (e.g., water/soap mixture or isopropanol) to bind the powder.

  • Mechanical Removal: Carefully scoop the dampened material using a non-sparking tool and place it into the solid hazardous waste container.

  • Self-Validating Decontamination (HPLC Swab Test): After the final solvent wipe, how do you prove the bench is clean?

    • Validation: Swab the decontaminated surface with a clean, solvent-wetted applicator. Extract the swab in a mobile phase (e.g., 50:50 methanol:water) and run a rapid High-Performance Liquid Chromatography (HPLC) screen. This technique is directly adapted from EPA Method 8330B for detecting trace nitroaromatics[5]. A peak area below the established Limit of Detection (LOD) scientifically validates the operational success of the cleanup.

Waste Management Workflow

The following logic diagram outlines the procedural flow for segregating and processing Ethyl 3-(5-nitropyridin-2-yl)benzoate waste streams.

G Start Waste Generation: Ethyl 3-(5-nitropyridin-2-yl)benzoate Decision Is Waste Solid or Liquid? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinseate) Decision->Liquid Liquid SolidCont Seal in HDPE Container (Prevent Dust Formation) Solid->SolidCont LiquidCont Segregate from Halogens (Store in Compatible Jug) Liquid->LiquidCont Label Apply RCRA Label 'Nitroaromatic/Pyridine' SolidCont->Label LiquidCont->Label EHS EHS Transfer & Logging (Mass Balance Validation) Label->EHS Incineration High-Temp Incineration (Terminal NOx Destruction) EHS->Incineration Final Disposal

Workflow for the segregation, containment, and terminal disposal of nitropyridine hazardous waste.

References
  • Title: Ethyl 3-(5-Nitropyridin-2-Yl)Benzoate — Chemical Substance Information, Source: NextSDS, URL: [Link]

  • Title: SAFETY DATA SHEET: 3-Fluoro-2-nitropyridine, 98%, Source: Fisher Scientific, URL: [Link]

  • Title: EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), Source: U.S. Environmental Protection Agency (EPA), URL: [Link]

Sources

Comprehensive Safety and Handling Guide for Ethyl 3-(5-nitropyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-(5-nitropyridin-2-yl)benzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The procedures outlined below are based on the known hazards of its constituent chemical moieties: the nitropyridine and ethyl benzoate groups.

Hazard Assessment: A Synthesis of Structural Analogs

  • Nitropyridine Moiety : The presence of the 5-nitropyridine group suggests potential hazards analogous to other aromatic nitro compounds. These compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] A significant concern with aromatic nitro compounds is their potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Symptoms of methemoglobinemia can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[1] Furthermore, nitropyridine derivatives can be irritating to the skin, eyes, and respiratory system.[2]

  • Ethyl Benzoate Moiety : While generally considered less hazardous than the nitropyridine component, ethyl benzoate can still pose risks. It may be harmful if swallowed and can cause irritation to the skin and eyes.[3][4][5]

Table 1: Summary of Potential Hazards

HazardAssociated MoietyPotential Effects
Acute Toxicity NitropyridineHarmful if swallowed, inhaled, or absorbed through the skin.[1]
Methemoglobinemia NitropyridineReduced ability of blood to carry oxygen.[1]
Skin Irritation Nitropyridine, Ethyl BenzoateMay cause skin irritation upon contact.[2][4][5]
Eye Irritation Nitropyridine, Ethyl BenzoateCauses serious eye irritation.[2][4][6]
Respiratory Irritation NitropyridineInhalation of dust or vapors may irritate the respiratory tract.[2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure to Ethyl 3-(5-nitropyridin-2-yl)benzoate. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Body PartPPEStandardRationale
Hands Chemical-resistant gloves (Nitrile rubber recommended)EN 374To prevent skin contact and absorption.
Eyes Chemical safety goggles or a full-face shieldANSI Z87.1To protect eyes from splashes and dust.[2]
Body Flame-resistant lab coat---To protect skin and clothing from contamination.
Respiratory NIOSH-approved respirator (N95 or higher)NIOSH (US) or EN 149 (EU)To prevent inhalation of dust or aerosols, especially during weighing and transfers.[1]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.

Operational Plan: Safe Handling from Receipt to Reaction

Adherence to a strict operational protocol is paramount to ensure the safety of all laboratory personnel.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

  • Keep the container tightly closed.[4]

Handling and Weighing

All handling of Ethyl 3-(5-nitropyridin-2-yl)benzoate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Weighing : If the compound is a solid, use a draft shield on the analytical balance to prevent the dispersal of dust. Use a spatula to carefully transfer the compound.

  • Dissolving : When dissolving the compound, add the solvent to the solid to minimize splashing. If heating is necessary, use a controlled heating source such as a heating mantle.

Post-Handling Procedures
  • Decontaminate all equipment that came into contact with the compound using an appropriate solvent. Collect the solvent rinse as hazardous waste.

  • Wipe down the work surface within the fume hood with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8]

Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl 3-(5-nitropyridin-2-yl)benzoate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Solutions containing Ethyl 3-(5-nitropyridin-2-yl)benzoate and solvents used for cleaning should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Sharps : Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[1]

  • Waste Disposal : All waste must be disposed of in accordance with local, state, and federal regulations.[9]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualizing the Safety Workflow

The following diagram illustrates the critical steps for safely handling Ethyl 3-(5-nitropyridin-2-yl)benzoate, from preparation to disposal.

Safe Handling Workflow for Ethyl 3-(5-nitropyridin-2-yl)benzoate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handle_weigh Weigh Compound Carefully prep_emergency->handle_weigh handle_dissolve Dissolve with Caution handle_weigh->handle_dissolve post_decon Decontaminate Equipment handle_dissolve->post_decon post_clean Clean Work Area post_decon->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash disp_solid Segregate Solid Waste post_wash->disp_solid disp_liquid Segregate Liquid Waste post_wash->disp_liquid disp_sharps Segregate Sharps post_wash->disp_sharps disp_final Dispose per Regulations disp_solid->disp_final disp_liquid->disp_final disp_sharps->disp_final

Caption: A flowchart outlining the key safety procedures for handling Ethyl 3-(5-nitropyridin-2-yl)benzoate.

References

  • Application Notes and Protocols for Handling 2,4-Dichloro-5-nitropyridine Solutions. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET. Merck Millipore.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • sigma-aldrich - Safety Data Sheet.
  • Safety Data Sheet. CymitQuimica.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • SAFETY DATA SHEET. Merck Millipore.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(5-nitropyridin-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(5-nitropyridin-2-yl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.